molecular formula C26H38O12 B1164225 Jasminin CAS No. 30164-93-3

Jasminin

Número de catálogo: B1164225
Número CAS: 30164-93-3
Peso molecular: 542.6 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jasminin is a secoiridoid glucoside compound isolated from plants of the Jasminum genus, such as Jasminum nudiflorum Lindl. . This natural bioactive product is provided for research purposes to investigate its potential biological activities. Preliminary scientific studies have indicated that this compound can activate macrophages and stimulate the production of endogenous Tumor Necrosis Factor-alpha (TNF-α) in vitro . Research suggests that the mechanism of action for this induction may involve the activation of the Akt, MAPKs, and NF-κB signaling pathways . Cell culture supernatants containing this compound-induced TNF-α have demonstrated antiviral activity against Herpes Simplex Virus-1 (HSV-1) in plaque reduction assays, indicating a potential area for further pharmacological investigation . Traditionally, plants from the Jasminum genus have been used in folk medicine for various purposes, and this compound is one of the constituents that may contribute to these reported effects . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMCZSNPIHCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Jasminin's Antiviral Mechanism of Action: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminin, a bioactive compound found in jasmine tea, has demonstrated notable in vitro antiviral activity. This technical guide synthesizes the current understanding of this compound's mechanism of action against viral infections, with a primary focus on Herpes Simplex Virus 1 (HSV-1), the most extensively studied model for this compound. The core of this compound's antiviral effect lies in its ability to modulate the host's innate immune response, specifically by inducing the production of endogenous tumor necrosis factor-alpha (TNF-α). This induction is orchestrated through the activation of the PI3K/Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB) signaling pathways. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.

Introduction to this compound

This compound is a natural secoiridoid glycoside that has been identified as a bioactive component in several plant species, most notably in the traditional Chinese herbal medicine beverage, "Jasmine Tea".[1][2] While traditional medicine has alluded to its therapeutic properties, recent scientific investigations have begun to elucidate its specific pharmacological activities, including its potential as an antiviral agent. The primary focus of this research has been its indirect antiviral effects mediated through the host's immune system, offering a different therapeutic strategy compared to direct-acting antiviral drugs.

Antiviral Activity of this compound

The antiviral properties of this compound have been primarily characterized against Herpes Simplex Virus 1 (HSV-1). Studies have shown that while this compound itself has mild direct antiviral effects at higher concentrations, its most potent activity is observed when it stimulates host cells to produce antiviral cytokines.[2]

In Vitro Efficacy Against HSV-1

In vitro studies using RAW264.7 macrophage cells have been central to understanding this compound's antiviral potential. When these cells are treated with this compound, the resulting cell culture supernatant exhibits significant antiviral activity against HSV-1 in Vero cells.[1][2] This indicates that this compound prompts the macrophages to release soluble factors that inhibit viral replication.

Core Mechanism of Action: Induction of Endogenous TNF-α

The pivotal mechanism underlying this compound's antiviral effect is the induction of endogenous TNF-α.[1][2][3] Unlike recombinant TNF-α, which can have severe systemic side effects, this compound-induced endogenous TNF-α offers a potentially safer therapeutic avenue.[1][2]

Research has demonstrated that this compound treatment of RAW264.7 cells leads to a significant, dose-dependent increase in TNF-α production.[1][2][3] Importantly, this induction appears to be specific, as no significant upregulation of type I, II, or III interferons, nor interleukins 2 and 10, was observed.[1][2][3]

Quantitative Data on TNF-α Induction and Antiviral Effect

The following table summarizes the key quantitative findings from in vitro studies on this compound.

ParameterCell LineConcentration of this compoundObservationReference
TNF-α Production RAW264.7Not specified10-fold increase compared to control.[1][2][3]
Cell Proliferation RAW264.73.1 µM420% increase in cell proliferation compared to control.[3]
Antiviral Effect (this compound alone) Vero (infected with HSV-1)6.25 µM and 12.5 µMNo antiviral effects observed.[2]
Antiviral Effect (this compound alone) Vero (infected with HSV-1)25 µM and 50 µMMild antiviral effects observed.[2]
Antiviral Effect (Supernatant) Vero (infected with HSV-1)Supernatant from RAW264.7 treated with 6.25-50 µM this compoundSignificant antiviral activity observed.[2]
Inhibition of TNF-α Secretion RAW264.730 µM SP600125 (JNK inhibitor)Approximately 90% of TNF-α secretion was blocked.[3]

Signaling Pathways Activated by this compound

This compound-induced TNF-α production is a result of the simultaneous activation of several key intracellular signaling pathways: the PI3K/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] Inhibition of these pathways has been shown to suppress TNF-α synthesis, confirming their essential role.[1][2]

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is an upstream regulator in this process. This compound treatment promotes the phosphorylation and activation of Akt in RAW264.7 cells.[3] This activation is a crucial initial step that can subsequently trigger downstream MAPK and NF-κB signaling.[3]

MAPK Pathways

This compound activates the three main subfamilies of MAPKs: ERK, p38, and JNK. The phosphorylation of these kinases is essential for the transcriptional activation of the TNF-α gene.[3] Notably, the JNK inhibitor SP600125 was found to be the most potent in blocking this compound-stimulated TNF-α secretion, suggesting a particularly critical role for the JNK pathway.[3]

NF-κB Pathway

The NF-κB family of transcription factors is a cornerstone in the expression of inflammatory cytokines, including TNF-α.[2] this compound treatment leads to the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.[2][3] The use of the NF-κB inhibitor BAY 11-7082 almost completely blocked the secretion of TNF-α in this compound-treated macrophages, underscoring the indispensable role of this pathway.[3]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and the experimental workflow for assessing this compound's antiviral activity.

jasminin_signaling_pathway This compound This compound CellSurface Macrophage Cell Surface This compound->CellSurface PI3K_Akt PI3K/Akt Pathway CellSurface->PI3K_Akt MAPKs MAPK Pathways (ERK, p38, JNK) PI3K_Akt->MAPKs NFkB NF-κB Pathway PI3K_Akt->NFkB MAPKs->NFkB TNFa_Production TNF-α Gene Transcription & Protein Synthesis NFkB->TNFa_Production TNFa_Secretion TNF-α Secretion TNFa_Production->TNFa_Secretion Antiviral_Effect Inhibition of HSV-1 Replication TNFa_Secretion->Antiviral_Effect

Caption: this compound-activated signaling cascade leading to antiviral activity.

experimental_workflow start Start treat_raw Treat RAW264.7 cells with this compound start->treat_raw collect_supernatant Collect cell culture supernatant treat_raw->collect_supernatant treat_vero Treat infected Vero cells with supernatant collect_supernatant->treat_vero infect_vero Infect Vero cells with HSV-1 infect_vero->treat_vero plaque_assay Perform Plaque Reduction Assay treat_vero->plaque_assay analyze_results Analyze antiviral effect plaque_assay->analyze_results end End analyze_results->end

Caption: Experimental workflow for evaluating this compound's indirect antiviral effect.

Detailed Experimental Protocols

Based on the available literature, the key experiments can be protocolized as follows:

Cell Culture and Reagents
  • Cell Lines: RAW264.7 (murine macrophage) and Vero (African green monkey kidney epithelial) cells.

  • Virus: Herpes Simplex Virus 1 (HSV-1).

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, and other standard cell culture reagents.

Preparation of Conditioned Supernatant
  • Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove cell debris and filter-sterilize it.

  • Store the conditioned supernatant at -80°C until use.

Plaque Reduction Assay
  • Seed Vero cells in 6-well plates and grow to confluence.

  • Infect the confluent monolayer of Vero cells with a known titer of HSV-1 (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with DMEM containing 2% FBS and the this compound-conditioned supernatant at various dilutions. A positive control (e.g., Ribavirin or recombinant TNF-α) and a negative control (supernatant from untreated RAW264.7 cells) should be included.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with a crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the negative control.

Western Blot Analysis for Signaling Pathway Activation
  • Seed RAW264.7 cells and starve them in serum-free medium before treatment.

  • Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and collect the total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total forms of Akt, ERK, p38, JNK, and NF-κB p65.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The current body of research strongly indicates that this compound exerts its antiviral activity against HSV-1 through a host-mediated mechanism involving the induction of endogenous TNF-α via the Akt, MAPKs, and NF-κB signaling pathways. This indirect mechanism of action presents a promising area for the development of novel immunomodulatory antiviral therapies.

However, the scope of this compound's antiviral activity remains to be fully explored. Future research should be directed towards:

  • Broad-spectrum Activity: Investigating the efficacy of this compound against a wider range of viruses, including other herpesviruses, influenza viruses, and emerging RNA viruses like coronaviruses.

  • In Vivo Studies: Validating the in vitro findings in animal models to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.

  • Molecular Target Identification: Identifying the specific cellular receptor(s) that this compound interacts with to initiate the signaling cascade.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising bioactive compound to a clinically relevant antiviral agent.

References

The Biological Activity of Jasminin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Iridoid Glycoside from Jasminum officinale

Introduction

Jasminin, an iridoid glycoside identified in species of the Jasminum genus, has emerged as a compound of significant interest to the scientific community. Traditionally, various parts of Jasminum officinale, commonly known as jasmine, have been used in folk medicine for their purported therapeutic properties. Modern phytochemical investigations have sought to isolate and characterize the bioactive constituents responsible for these effects, leading to the identification of this compound. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its antiviral properties and the underlying molecular mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Quantitative Biological Activity of this compound

The biological effects of this compound have been quantified in several key studies. The following tables summarize the available quantitative data, providing a clear comparison of its activities across different assays.

Table 1: Antiviral and Immunomodulatory Activity of this compound
Biological ActivityCell LineAssayConcentration (µM)ResultReference
Cell Proliferation RAW 264.7MTT Assay3.1420% increase in cell proliferation compared to control[1]
12.5, 50, 200Significant increases in cell proliferation[1]
TNF-α Production RAW 264.7ELISA3.1, 12.5No significant increase[1]
50~8-fold increase compared to control[1]
200~10-fold increase compared to control[1][2]
Antiviral Activity (HSV-1) VeroPlaque Reduction Assay6.25, 12.5No significant antiviral effect[1]
25, 50Mild antiviral effect[1]
(Supernatant from this compound-treated RAW 264.7 cells)6.25Plaque number reduced to 40.33 ± 4.72 (vs. 49.00 ± 2.00 in control)[1]
12.5Plaque number reduced to 32.00 ± 1.73[1]
25Plaque number reduced to 30.00 ± 1.00[1]
50Plaque number reduced to 25.00 ± 2.00[1]

Note: While the primary focus of this guide is on this compound from Jasminum officinale, the specific quantitative data presented here is from a study where this compound was sourced from "Jasmine Tea," a common beverage that often contains flowers from Jasminum sambac or other species. The iridoid glycoside structure is consistent across these sources.

Mechanism of Action: The TNF-α Signaling Pathway

This compound exerts its antiviral effects indirectly by stimulating macrophages to produce Tumor Necrosis Factor-alpha (TNF-α), a potent antiviral cytokine. The signaling cascade initiated by this compound in RAW 264.7 macrophage cells involves the activation of several key pathways:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: this compound induces the phosphorylation of Akt, a crucial downstream effector of PI3K. This activation is an early event in the signaling cascade.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The three main MAPKs—p38, JNK1/2, and ERK1/2—are phosphorylated upon this compound treatment, indicating their involvement in the downstream signaling.

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound promotes the nuclear translocation of the NF-κB p65 subunit, a key transcription factor for TNF-α expression. This is accompanied by the phosphorylation of p65 and the degradation of its inhibitor, I-κBα.

The simultaneous activation of the Akt, MAPKs, and NF-κB signaling pathways converges to induce the transcription and secretion of TNF-α. This endogenously produced TNF-α is then responsible for the observed antiviral activity against Herpes Simplex Virus 1 (HSV-1).

This compound-induced TNF-α signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 3.1, 12.5, 50, and 200 µM) and a vehicle control.

  • Incubate the plate for another 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell proliferation as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (96-well plate, 24h) start->seed_cells treat_cells Treat with this compound (various concentrations, 24h) seed_cells->treat_cells add_mtt Add MTT solution (4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve formazan (add DMSO) add_mtt->dissolve_formazan read_absorbance Read absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate cell proliferation read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow.
TNF-α Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted by cells into the culture medium.

Protocol:

  • Culture RAW 264.7 cells (1 × 10⁴ cells/mL, 200 µL/well) with serial dilutions of this compound for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for mouse TNF-α according to the manufacturer's instructions (e.g., using a commercially available kit).

  • Briefly, coat a 96-well plate with a capture antibody specific for mouse TNF-α.

  • Add the collected supernatants and a series of TNF-α standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.

  • Generate a standard curve and determine the concentration of TNF-α in the samples.

Antiviral Activity (Plaque Reduction Assay)

This assay is used to determine the ability of a substance to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Protocol:

  • Seed Vero cells in a 6-well plate to form a confluent monolayer.

  • Prepare serial dilutions of this compound or the supernatants from this compound-treated RAW 264.7 cells.

  • Infect the Vero cell monolayer with a known titer of Herpes Simplex Virus 1 (HSV-1) for 1 hour.

  • Remove the virus inoculum and overlay the cells with a medium containing the test substance and 1% methylcellulose.

  • Incubate the plates for 72 hours to allow plaque formation.

  • Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the signaling pathways.

Protocol:

  • Treat RAW 264.7 cells with this compound (e.g., 50 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of Akt, p38, JNK, ERK, and p65, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Other Potential Biological Activities

While the antiviral activity of this compound has been the most thoroughly investigated, preliminary studies and the known activities of other iridoid glycosides suggest that this compound may possess other therapeutic properties. Research on various Jasminum species extracts has indicated potential anti-inflammatory, antimicrobial, and cytotoxic activities. However, there is a current lack of specific quantitative data for the isolated compound this compound in these areas. Further research is warranted to explore these potential activities and elucidate the corresponding mechanisms of action.

Conclusion

This compound, a bioactive iridoid glycoside from Jasminum officinale and other Jasminum species, demonstrates significant antiviral activity against HSV-1. This effect is mediated by the induction of endogenous TNF-α from macrophages through the activation of the Akt, MAPKs, and NF-κB signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should aim to expand the investigation into its other potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects, to fully characterize its pharmacological profile for potential drug development.

References

The Elusive Jasminin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminin, an iridoid glucoside, is a bioactive compound of growing interest within the scientific community. Found within select species of the Jasminum genus, this natural product has demonstrated notable biological activities, warranting further investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological effects. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been successfully isolated from a limited number of Jasminum species. While the genus is extensive, comprising over 200 species, the distribution of this compound appears to be specific. The primary documented sources are detailed below. Further research is required to screen a wider range of Jasminum species to identify other potential sources and to quantify the variability of this compound content based on geographical location, climate, and cultivation practices.

Table 1: Documented Natural Sources of this compound

Plant SpeciesCommon NamePlant Part(s)Reported Yield (%)Purity (%)
Jasminum nudiflorumWinter JasmineLeaves and Flowers1.26 - 1.3698.06 - 99.17
Jasminum sambacArabian JasmineSeedsNot QuantifiedNot Quantified

Isolation and Purification of this compound

The isolation of this compound requires a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocols are based on methodologies reported in scientific literature and patents.

Protocol 1: Isolation of this compound from Jasminum nudiflorum (Winter Jasmine)

This protocol is adapted from a patented method describing the extraction and purification of this compound from the leaves of Jasminum nudiflorum.[1]

1. Preparation of Plant Material:

  • Collect fresh leaves and flowers of Jasminum nudiflorum.
  • Dry the plant material in an oven at a controlled temperature of 45°C to preserve the integrity of the compound.
  • Pulverize the dried material into a fine powder and pass it through a 40-mesh sieve to ensure uniform particle size for efficient extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in 80-90% ethanol. Perform the extraction three times to maximize the yield.
  • The recommended extraction temperature is between 50-60°C.
  • Collect the ethanol extracts and combine them.
  • Concentrate the combined extract under vacuum to remove the ethanol.

3. Liquid-Liquid Partitioning:

  • Resuspend the concentrated aqueous extract in water.
  • Perform a liquid-liquid extraction with petroleum ether three to five times to remove non-polar impurities. Discard the petroleum ether phase.
  • Subsequently, extract the remaining aqueous phase with ethyl acetate three to five times. Each extraction should be performed for a duration of 2 hours with agitation.

4. Chromatographic Purification:

  • Collect the ethyl acetate phases and concentrate them under vacuum.
  • Subject the concentrated ethyl acetate extract to silica gel column chromatography.
  • Elute the column using a chloroform-methanol gradient. The optimal volume ratio for eluting this compound is reported to be 3:1 (chloroform:methanol).
  • Collect the fractions containing this compound and concentrate them.

5. Crystallization:

  • Dissolve the concentrated, purified fraction in 90% ethanol.
  • Allow the solution to stand for crystallization to occur.
  • Perform recrystallization two to three times to obtain pure, white crystals of this compound.

6. Purity Analysis:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Isolation of this compound from Jasminum sambac (Arabian Jasmine) Seeds

This protocol provides a general method for the isolation of "Jasmimin" (presumed to be this compound) from the seeds of Jasminum sambac.[2]

1. Preparation of Plant Material:

  • Collect and dry the seeds of Jasminum sambac.

2. Solvent Extraction:

  • Extract the dried seeds with 99% ethanol.
  • Filter the extract and concentrate the filtrate to remove the ethanol.

3. Acidification and Partitioning:

  • Acidify the concentrated extract with hydrochloric acid (HCl) to a pH of 2.0.
  • Perform a liquid-liquid extraction with ethyl acetate.

4. Final Isolation:

  • Separate the ethyl acetate phase and evaporate the solvent to yield the isolated compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Jasminum nudiflorum.

Jasminin_Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification cluster_final Final Product start Fresh Leaves & Flowers (Jasminum nudiflorum) drying Drying (45°C) start->drying powdering Pulverization & Sieving drying->powdering extraction Ethanol Extraction (80-90%) 50-60°C, 3x powdering->extraction concentration1 Vacuum Concentration extraction->concentration1 pet_ether Petroleum Ether Extraction (3-5x) concentration1->pet_ether Aqueous Phase et_acetate Ethyl Acetate Extraction (3-5x) pet_ether->et_acetate Aqueous Phase waste1 Non-polar Impurities pet_ether->waste1 Petroleum Ether Phase (discard) concentration2 Vacuum Concentration et_acetate->concentration2 Ethyl Acetate Phase chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) concentration2->chromatography crystallization Crystallization (from 90% Ethanol) chromatography->crystallization final_product Pure this compound Crystals crystallization->final_product Jasminin_Biological_Activity cluster_activity Known Biological Activity cluster_pathway Signaling Pathway This compound This compound (Iridoid Glucoside) antibacterial Antibacterial Activity This compound->antibacterial unknown_pathway Molecular Targets & Signaling Cascade (Currently Unknown) antibacterial->unknown_pathway Mechanism?

References

The Potential of Jasminin in Modulating Neuroinflammatory Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the current understanding and therapeutic potential of jasminin, a secoiridoid glycoside, in the context of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The activation of microglia, the resident immune cells of the central nervous system, and the subsequent cascade of inflammatory signaling pathways, such as NF-κB and MAPK, contribute significantly to neuronal damage. There is a growing interest in the therapeutic potential of natural compounds to modulate these pathways. This compound, a secoiridoid glycoside found in plants of the Jasminum genus, has emerged as a compound of interest due to the established anti-inflammatory properties of related molecules. This guide synthesizes the available evidence, details key molecular pathways, presents relevant experimental protocols, and provides a framework for future research into the anti-neuroinflammatory effects of this compound.

The Neuroinflammatory Cascade: Key Signaling Pathways

Neuroinflammation is a complex process involving the activation of glial cells and the production of a host of inflammatory mediators. Several key signaling pathways are central to this response.

2.1 The NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of events leads to the translocation of NF-κB into the nucleus, where it orchestrates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][3]

2.2 The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation.[4][5] It comprises several cascades, including the p38 MAPK, JNK, and ERK pathways, which are activated by cellular stress and inflammatory stimuli, leading to the production of inflammatory mediators.[4]

2.3 The NLRP3 Inflammasome: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[6][7] Its activation is a key event in driving neuroinflammatory processes in several neurodegenerative diseases.[6][8]

This compound and its Potential Anti-Neuroinflammatory Role

While direct and extensive research on this compound's role in neuroinflammation is still emerging, evidence from studies on Jasminum species and structurally related secoiridoid glycosides provides a strong rationale for its investigation.

3.1 Evidence from Jasminum Species: Essential oil from Jasminum grandiflorum (JGEO) has been shown to inhibit the overactivation of microglia and reduce neuroinflammatory and oxidative stress responses in a lipopolysaccharide (LPS)-induced BV-2 cell model.[9][10] This suggests that compounds within the essential oil possess anti-neuroinflammatory properties. While the major components identified were phytol, nerolidol, and isophytol, the presence and contribution of secoiridoid glycosides like this compound in the broader plant extracts are known.[10][11]

3.2 Insights from Oleuropein, a Related Secoiridoid Glycoside: Oleuropein, a well-studied secoiridoid glycoside from the Oleaceae family, offers a compelling model for the potential mechanism of this compound. Research has demonstrated that oleuropein can attenuate neuroinflammation by inhibiting the NF-κB pathway and suppressing the activation of the NLRP3 inflammasome.[11][12] Given the structural similarities between this compound and oleuropein, it is plausible that this compound may exert its anti-neuroinflammatory effects through similar molecular pathways.

The following diagram illustrates the potential mechanism of action of this compound, drawing parallels from the known effects of oleuropein on key neuroinflammatory signaling pathways.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation This compound->NLRP3_Inflammasome Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Activates Pro-IL-1β Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Pro-Caspase-1 Pro-Caspase-1 Caspase-1->Pro-IL-1β Cleaves Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces TNF-α TNF-α Gene_Expression->TNF-α IL-6 IL-6 Gene_Expression->IL-6 iNOS iNOS Gene_Expression->iNOS COX-2 COX-2 Gene_Expression->COX-2

Caption: Potential inhibitory mechanism of this compound on neuroinflammatory pathways.

Quantitative Data on the Effects of Jasminum Species and Related Compounds

The following tables summarize the quantitative data from studies on Jasminum grandiflorum essential oil (JGEO) and oleuropein, which can serve as a proxy for estimating the potential efficacy of this compound.

Table 1: Effect of Jasminum grandiflorum Essential Oil (JGEO) on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

TreatmentConcentrationNitric Oxide (NO) Production (% of LPS control)TNF-α Expression (% of LPS control)IL-6 Expression (% of LPS control)
JGEO10 µg/mL~60%~55%~60%
JGEO20 µg/mL~45%~40%~50%
JGEO40 µg/mL~30%~30%~35%
Data are approximated from graphical representations in the cited literature and are for illustrative purposes.

Table 2: Effect of Oleuropein on NF-κB and NLRP3 Inflammasome Components in an Alzheimer's Disease Mouse Model

TreatmentParameterFold Change vs. AD Model Control
Oleuropein-rich Olive Leaf Extractp-NF-κB p65↓ ~0.6
Oleuropein-rich Olive Leaf ExtractNLRP3↓ ~0.5
Oleuropein-rich Olive Leaf ExtractASC↓ ~0.6
Oleuropein-rich Olive Leaf ExtractCaspase-1↓ ~0.5
Oleuropein-rich Olive Leaf ExtractIL-1β↓ ~0.4
Data are approximated from graphical representations in the cited literature and are for illustrative purposes.

Experimental Protocols for Investigating this compound's Anti-Neuroinflammatory Effects

To rigorously evaluate the anti-neuroinflammatory properties of this compound, a series of well-defined experimental protocols are required. The following outlines a general workflow for both in vitro and in vivo studies.

5.1 In Vitro Model: LPS-stimulated BV-2 Microglia

This model is a standard for screening compounds for anti-neuroinflammatory activity.

  • Cell Culture: BV-2 murine microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified in the supernatant using ELISA or in cell lysates via qPCR for mRNA expression.

  • Western Blot Analysis: To determine the protein expression levels of key signaling molecules such as phosphorylated and total forms of NF-κB p65, IκBα, p38, JNK, and ERK, as well as components of the NLRP3 inflammasome.

Start Start Culture_BV2 Culture BV-2 Microglia Cells Start->Culture_BV2 Pre-treat Pre-treat with This compound Culture_BV2->Pre-treat LPS_Stim Stimulate with LPS Pre-treat->LPS_Stim Incubate Incubate for 24 hours LPS_Stim->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect Analyze Analyze Inflammatory Mediators Collect->Analyze End End Analyze->End

Caption: In vitro experimental workflow for assessing this compound's effects.

5.2 In Vivo Model: LPS-induced Neuroinflammation in Mice

This model allows for the evaluation of a compound's efficacy in a whole-organism context.

  • Animal Model: C57BL/6 mice are commonly used.

  • Treatment: Mice are administered this compound (e.g., via oral gavage or intraperitoneal injection) for a period before being challenged with an intraperitoneal injection of LPS to induce systemic inflammation and neuroinflammation.

  • Behavioral Tests: Cognitive and motor functions can be assessed using tests like the Morris water maze or open field test.

  • Tissue Collection and Analysis:

    • Brain Tissue Homogenization: To measure cytokine levels (ELISA), and for Western blot analysis of signaling pathways.

    • Immunohistochemistry/Immunofluorescence: To visualize and quantify microglial activation (e.g., using Iba1 staining) and neuronal survival in specific brain regions.

Future Directions and Conclusion

The preliminary evidence, largely drawn from related compounds and plant extracts, strongly suggests that this compound warrants further investigation as a potential anti-neuroinflammatory agent. Future research should focus on:

  • Confirming the direct effects of purified this compound on microglial activation and the key signaling pathways (NF-κB, MAPK, NLRP3 inflammasome).

  • Elucidating the structure-activity relationship among different secoiridoid glycosides to identify the most potent anti-neuroinflammatory scaffolds.

  • Conducting comprehensive preclinical studies in various animal models of neurodegenerative diseases to assess the therapeutic efficacy of this compound.

References

Antiviral Effects of Jasminin Against Herpes Simplex Virus Type 1 (HSV-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus Type 1 (HSV-1) infection remains a significant global health concern, with the emergence of drug-resistant strains necessitating the exploration of novel antiviral agents. Jasminin, a naturally occurring bioactive compound, has demonstrated notable antiviral activity against HSV-1. This technical guide provides an in-depth analysis of the antiviral properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The primary antiviral mechanism of this compound is indirect, mediated through the induction of endogenous tumor necrosis factor-alpha (TNF-α) in macrophages. This induction is a result of the activation of key cellular signaling pathways, including PI3K/Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB). This document serves as a comprehensive resource for researchers engaged in the discovery and development of new anti-herpetic therapies.

Introduction

Herpes Simplex Virus Type 1 (HSV-1) is a ubiquitous pathogen, causing a wide range of diseases from orolabial lesions to more severe conditions like keratitis and encephalitis.[1][2] The current standard of care, nucleoside analogs such as acyclovir, is challenged by the increasing prevalence of resistant viral strains, particularly in immunocompromised individuals.[2][3] This has spurred the investigation of natural compounds as potential sources of new antiviral drugs with novel mechanisms of action.[1][3] this compound, a bioactive constituent of Jasmine Tea, has emerged as a promising candidate.[4][5] This guide details the scientific evidence for this compound's anti-HSV-1 activity, with a focus on its immunomodulatory and signaling pathway interactions.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound against HSV-1 has been quantified using plaque reduction assays. The data presented below summarizes the direct antiviral effect of this compound and the more potent indirect effect mediated by the supernatant from this compound-treated macrophages.

Table 1: Antiviral Activity of this compound and this compound-Stimulated Macrophage Supernatant against HSV-1 [4]

Treatment ConditionConcentration (μM)Mean Plaque Number ± SDPercentage of Plaque Reduction (%)
Mock (Virus Control) -49.00 ± 2.000%
This compound (Direct) 6.25No significant reduction~0%
12.5No significant reduction~0%
25Mild reduction observedData not quantified
50Mild reduction observedData not quantified
This compound-Stimulated Supernatant (Indirect) 6.2540.33 ± 4.7217.7%
12.532.00 ± 1.7334.7%
25.030.00 ± 1.0038.8%
50.025.00 ± 2.0049.0%
Ribavirin (Positive Control) 20 µg/mLData not providedSignificant reduction
Recombinant TNF-α (Positive Control) 100 pg/mLData not providedSignificant reduction

Data is derived from a plaque reduction assay on Vero cells.[4]

Mechanism of Action: Indirect Antiviral Effect via TNF-α Induction

The primary antiviral mechanism of this compound against HSV-1 is not direct inhibition of the virus but rather the stimulation of an innate immune response.[4][5] this compound induces the production of endogenous TNF-α in RAW264.7 macrophage cells.[4] This induced TNF-α, present in the cell culture supernatant, is responsible for the significant reduction in HSV-1 plaque formation in Vero cells.[4][5] Studies have shown that this compound alone has minimal direct antiviral effects at lower concentrations, highlighting the importance of this indirect, host-mediated pathway.[4]

Signaling Pathways Activated by this compound

The induction of TNF-α synthesis by this compound in RAW264.7 cells is a complex process involving the simultaneous activation of multiple signaling cascades.[4][5] Pre-treatment of the cells with inhibitors for these pathways effectively suppresses this compound-induced TNF-α production.[4] The key pathways involved are:

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and immune responses.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates all three major MAPKs:

    • Extracellular signal-regulated kinase (ERK)

    • c-Jun N-terminal kinase (JNK)

    • p38 MAPK

  • Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammatory and immune responses, NF-κB activation is crucial for the transcription of TNF-α. This compound induces the degradation of IκB-α, an inhibitor of NF-κB, allowing for its activation.[4]

The following diagram illustrates the signaling cascade initiated by this compound, leading to the production of antiviral TNF-α.

Jasminin_Signaling_Pathway cluster_membrane Macrophage (RAW264.7) cluster_nucleus Nucleus cluster_vero Vero Cell This compound This compound PI3K PI3K This compound->PI3K MAPKKK MAPK Kinase Kinase This compound->MAPKKK IKK IKK Complex This compound->IKK Akt Akt PI3K->Akt MAPKK MAPK Kinase MAPKKK->MAPKK NFkB_IkB NF-κB / IκB-α IKK->NFkB_IkB Phosphorylates IκB-α (leads to degradation) mTOR mTOR Akt->mTOR MAPK MAPKs (ERK, JNK, p38) MAPKK->MAPK NFkB NF-κB NFkB_IkB->NFkB Releases Transcription Gene Transcription mTOR->Transcription MAPK->Transcription NFkB->Transcription TNFa_mRNA TNF-α mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation Secretion Secreted TNF-α TNFa_Protein->Secretion Secretion Transcription->TNFa_mRNA Secreted_TNFa Secreted TNF-α HSV1 HSV-1 Replication Viral Replication HSV1->Replication Secreted_TNFa->Replication Inhibits

Caption: this compound-induced signaling cascade in macrophages leading to TNF-α production and subsequent inhibition of HSV-1 replication in Vero cells.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antiviral properties.

Cell Culture and Virus
  • Cell Lines:

    • RAW264.7 cells: A murine macrophage-like cell line used for the induction of TNF-α by this compound.

    • Vero E6 cells: An African green monkey kidney epithelial cell line, highly susceptible to HSV-1, used for virus propagation, cytotoxicity assays, and plaque reduction assays.[4]

  • Virus Strain:

    • Herpes Simplex Virus Type 1 (HSV-1) is used for all infection studies.[4]

Cytotoxicity Assay

This assay is crucial to determine the non-toxic concentration range of this compound and the stimulated supernatant on the host cells, ensuring that any observed antiviral effect is not due to cell death.

  • Cell Seeding: Plate Vero E6 cells in 96-well plates and allow them to adhere and form a monolayer.

  • Treatment: Add serial dilutions of this compound (e.g., 6.25 to 200 μM) or this compound-stimulated RAW264.7 cell supernatant to the wells.

  • Incubation: Incubate the plates for a period that mimics the duration of the antiviral assay (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is the gold standard assay for quantifying the inhibition of viral replication.

  • Cell Seeding: Plate Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Treatment Application:

    • Direct Effect: Pre-incubate the cell monolayer with various concentrations of this compound for a specified time (e.g., 1-2 hours) before infection.

    • Indirect Effect: Treat the cell monolayer with supernatant collected from RAW264.7 cells that have been stimulated with this compound for 24 hours.[4]

  • Viral Infection: Infect the treated and control cell monolayers with a known amount of HSV-1 (e.g., 100 plaque-forming units, PFU) and allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing methylcellulose or agarose) mixed with the respective concentrations of this compound or supernatant.

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (untreated) wells. The 50% effective concentration (EC50) or inhibitory concentration (IC50) can be determined from the dose-response curve.

Western Blot Analysis for Signaling Pathways

This technique is used to detect the phosphorylation (activation) of key proteins in the signaling cascades.

  • Cell Treatment: Treat RAW264.7 cells with this compound for various time points.

  • Cell Lysis: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκB-α).

    • Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The ratio of phosphorylated to total protein indicates the level of pathway activation.

The following diagram outlines the general experimental workflow for assessing the antiviral properties of this compound.

Experimental_Workflow cluster_jasminin_prep Compound Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_indirect_pathway Indirect Antiviral Mechanism Study cluster_signaling Signaling Pathway Analysis This compound This compound Stock Solution Vero1 Vero E6 Cells Treat_Vero Treat with this compound (Serial Dilutions) Vero1->Treat_Vero MTT MTT Assay Treat_Vero->MTT CC50 Determine CC50 MTT->CC50 RAW264 RAW264.7 Cells Treat_RAW Stimulate with this compound RAW264->Treat_RAW Collect_Supernatant Collect Supernatant (Contains TNF-α) Treat_RAW->Collect_Supernatant Treat_Vero_Supernatant Treat with Supernatant Collect_Supernatant->Treat_Vero_Supernatant Vero2 Vero E6 Cells Vero2->Treat_Vero_Supernatant Infect_HSV1 Infect with HSV-1 Treat_Vero_Supernatant->Infect_HSV1 Plaque_Assay Plaque Reduction Assay Infect_HSV1->Plaque_Assay EC50_Indirect Determine Indirect EC50 Plaque_Assay->EC50_Indirect RAW264_2 RAW264.7 Cells Treat_RAW_2 Stimulate with this compound RAW264_2->Treat_RAW_2 Cell_Lysis Cell Lysis Treat_RAW_2->Cell_Lysis Western_Blot Western Blot (p-Akt, p-MAPKs, IκB-α) Cell_Lysis->Western_Blot Pathway_Activation Confirm Pathway Activation Western_Blot->Pathway_Activation

Caption: Workflow for evaluating the cytotoxicity, indirect antiviral activity, and signaling effects of this compound.

Conclusion

This compound demonstrates a potent, albeit indirect, antiviral effect against Herpes Simplex Virus Type 1.[4] Its ability to stimulate macrophages to produce TNF-α via the activation of the PI3K/Akt, MAPK, and NF-κB signaling pathways presents a novel mechanism for combating viral infections.[4][5] This host-targeted approach could be advantageous in overcoming viral drug resistance mechanisms that typically target viral enzymes. The data and protocols presented in this guide provide a solid foundation for further research into this compound as a lead compound for the development of new anti-HSV-1 therapeutics. Future studies should focus on in vivo efficacy, bioavailability, and the precise molecular interactions between this compound and its cellular targets.

References

Ethnobotanical Uses of Jasminin-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The genus Jasminum, belonging to the Oleaceae family, encompasses approximately 200 species renowned for their aromatic flowers and significant role in traditional medicine.[1] These plants are a rich source of bioactive compounds, notably secoiridoid glycosides such as jasminin, jasminoside, and oleuropein, alongside flavonoids, terpenoids, and essential oils.[2][3] Historically, various cultures have utilized Jasminum species to treat a wide array of ailments, including inflammatory conditions, infections, ulcers, and pain. This guide provides an in-depth exploration of the ethnobotanical applications of these plants, supported by modern pharmacological findings. It details the quantitative data on their biological activities, provides comprehensive experimental protocols for key bioassays, and visualizes critical workflows and molecular pathways to facilitate further research and drug discovery efforts.

Introduction: The Phytochemistry of Jasminum Species

The medicinal properties of the Jasminum genus are largely attributed to its complex phytochemical profile. While the fragrant essential oils, containing compounds like benzyl acetate, linalool, and jasmone, are well-known, the non-volatile components are of significant pharmacological interest.[4]

Secoiridoid Glycosides: A defining feature of the Oleaceae family, including Jasminum, is the presence of secoiridoids.[2] These are monoterpene derivatives recognized for their broad biological activities. "this compound" is a known secoiridoid glucoside that has been isolated from several Jasminum species, including J. mesnyi and J. primulinum.[5][6] Other prominent secoiridoids in this genus include oleuropein, ligstroside, and jasminoside, which contribute significantly to the plants' therapeutic effects.[2][3][4]

Other Bioactive Compounds: Beyond secoiridoids, Jasminum species contain a wealth of other pharmacologically active molecules. Phytochemical analyses have consistently revealed the presence of flavonoids (like hesperidin, quercetin, kaempferol), tannins, saponins, alkaloids, and terpenoids (such as oleanolic acid).[3][4][7][8] This combination of compounds likely results in synergistic effects, underpinning the diverse traditional uses of these plants.

Ethnobotanical Heritage of Jasminum Species

Traditional medicine systems, particularly in Asia, have long revered Jasminum plants for their healing properties. The leaves, roots, and flowers are all employed in various preparations.

  • Jasminum sambac (Arabian Jasmine): The leaves and roots are traditionally used to treat inflammation, fever, and pain.[9] Juice from the leaves has been applied to treat ulcers and skin conditions.[10] The flowers and leaves are also known to act as a lactifuge, arresting milk secretion.[11] In Asian traditional medicine, the flowers have been used for diarrhea, fever, abdominal pain, and dermatitis.[12]

  • Jasminum officinale (Common Jasmine): This species is used in folk medicine for skin diseases and anti-ulcer treatments.[9] It has also been used for gastrointestinal disorders and coughs.[13] The phytochemical profile includes alkaloids, flavonoids, tannins, and saponins, which are associated with its antimicrobial, antioxidant, and dermatological effects.[14][15]

  • Jasminum grandiflorum (Spanish Jasmine): In Ayurveda, it is used for skin diseases, wound healing, and as an anti-ulcerative agent. The flowers and leaves have also been traditionally used to prevent and treat breast cancer and uterine bleeding.

  • Jasminum auriculatum (Needle-flower Jasmine): In traditional Indian medicine systems like Ayurveda and Siddha, the roots are noted for treating skin diseases, and the flowers are used to alleviate burning sensations.[7] The plant's parts possess antiseptic qualities, making them suitable for treating ulcers and wounds.[7]

Pharmacological Activities and Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims associated with Jasminum species. The primary activities studied are anti-inflammatory, antioxidant, and antimicrobial.

Anti-inflammatory Activity

Secoiridoids and flavonoids are major contributors to the anti-inflammatory effects of Jasminum extracts. Studies show these compounds can modulate key inflammatory pathways. The ethanolic root extract of J. sambac, for instance, demonstrated significant, dose-dependent anti-inflammatory effects in animal models.[9]

Plant Species & Extract Assay Model Dose Result (Inhibition %) Reference Compound
Jasminum sambac (Ethanolic Root Extract)Carrageenan-induced paw edema (Rat)400 mg/kgSignificant inhibition after 2, 3, 4, & 6 hoursDiclofenac (10 mg/kg)
Jasminum sambac (Ethanolic Root Extract)Cotton pellet-induced granuloma (Rat)400 mg/kg33.58%Diclofenac (10 mg/kg)
Jasminum sambac (Ethanolic Flower Extract)Xylene-induced ear edema (Mice)200 mg/kg64.43%-
Jasminum officinale (Ethyl Acetate Fraction)Anti-inflammatory assay-IC50: 66.00 ± 1.84 µg/mL-
Antioxidant Activity

The antioxidant capacity of Jasminum extracts is well-documented and is primarily attributed to their phenolic and flavonoid content. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.

Plant Species & Extract Assay IC50 Value (µg/mL) Reference Compound
Jasminum officinale (Ethyl Acetate Fraction)DPPH Radical Scavenging33.85 ± 1.09Ascorbic Acid (22.27 ± 0.96)
Jasminum grandiflorum (Ethanolic Leaf & Flower Extract)DPPH Radical Scavenging15Ascorbic Acid (12)
Jasminum sambac (70% Hydroalcoholic Leaf Extract)DPPH Radical Scavenging122-
Jasminum sambac (70% Hydroalcoholic Leaf Extract)Hydrogen Peroxide Scavenging125-
Jasminum auriculatum (Ethanolic Extract)DPPH Radical ScavengingShowed highest activity among tested speciesAscorbic Acid
Antimicrobial Activity

Traditional use of Jasminum for infections and skin conditions is supported by studies demonstrating its efficacy against a range of microbial pathogens.

Plant Species & Extract Microorganism Assay MIC Value
Jasminum sambac (Methanol Leaf Extract)Staphylococcus aureusMicrobroth Dilution3.25 mg/mL
Jasminum sambac (Methanol Leaf Extract)Streptococcus sanguinisMicrobroth Dilution6.12 mg/mL
Jasminum sambac (Methanol Leaf Extract)Candida albicansMicrobroth Dilution25 mg/mL
Jasminum sambac (Essential Oil)Escherichia coliTube Dilution31.25 µL/mL (Natural Oil)
Jasminum sambac (Essential Oil)Candida albicansMicrobroth Dilution26.04 µg/mL
Jasminum sambac (Ethanolic Leaf Extract)Escherichia coli96-well Plate50 mg/mL
Jasminum sambac (Ethanolic Leaf Extract)Aspergillus niger96-well Plate18.75 mg/mL

Key Signaling Pathways

The therapeutic effects of secoiridoids like this compound and oleuropein are mediated through the modulation of critical cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling: Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] When activated by stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees the p65/p50 NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[15] Secoiridoids, such as oleuropein, have been shown to exert anti-inflammatory effects by inhibiting this pathway.[9] They can suppress the phosphorylation of IκBα, preventing NF-κB's nuclear translocation and subsequent gene expression.[15]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 IκBα - p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome Degradation IkBa_p65_p50->Proteasome Ubiquitination p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound / Secoiridoids This compound->IKK Inhibits DNA DNA (NF-κB Response Elements) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription

Fig 1. Inhibition of the NF-κB inflammatory pathway by secoiridoids.
Antioxidant Signaling: Activation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or activators like secoiridoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of Phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[5][17] Oleuropein has been shown to activate this protective pathway, enhancing cellular resistance to oxidative stress.[5][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 - Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Induces Conformational Change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation This compound This compound / Secoiridoids This compound->Keap1_Nrf2 Induces Release ARE DNA (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO-1) ARE->Genes Promotes Transcription

Fig 2. Activation of the Nrf2 antioxidant pathway by secoiridoids.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, synthesized methodologies for two key assays frequently used to evaluate the pharmacological properties of Jasminum extracts.

General Experimental Workflow

The process of investigating the ethnobotanical uses of plants follows a structured workflow from plant collection to data analysis. This ensures systematic evaluation and validation of traditional claims.

Workflow cluster_assays Pharmacological Evaluation A Plant Material Collection (e.g., Jasminum sambac leaves) B Authentication & Preparation (Drying, Grinding) A->B C Solvent Extraction (e.g., 80% Methanol, Soxhlet) B->C D Concentration & Fractionation (Rotary Evaporation, Partitioning) C->D E Phytochemical Screening (TLC, HPTLC) D->E F In Vitro Bioassays (DPPH, Antimicrobial) D->F G In Vivo Bioassays (Carrageenan Paw Edema) F->G H Data Analysis (IC50 / MIC Calculation, Statistics) F->H G->H I Bioassay-Guided Isolation (Chromatography) H->I Identify Active Fraction J Structure Elucidation (NMR, MS) I->J

Fig 3. General workflow for ethnobotanical research and drug discovery.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of an extract to donate hydrogen atoms or electrons to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[10][19]

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)
  • Methanol or Ethanol (Spectrophotometric grade)
  • Plant extract stock solution (e.g., 1 mg/mL)
  • Positive control (e.g., Ascorbic acid, Quercetin)
  • 96-well microplate or spectrophotometer cuvettes
  • Microplate reader or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle to protect from light. The absorbance of this solution at 517 nm should be approximately 1.0.[4]
  • Preparation of Sample Dilutions: Perform serial dilutions of the plant extract stock solution and the positive control to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
  • Assay Reaction:
  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.
  • Add 100 µL of the 0.1 mM DPPH working solution to each well.
  • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).
  • Prepare blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any color from the extract).
  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4][19]
  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[10]

3. Calculation:

  • Calculate the percentage of radical scavenging activity for each concentration using the following formula:
  • % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100
  • Plot the % scavenging against the extract concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis. A lower IC50 value indicates higher antioxidant activity.[19]

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute anti-inflammatory activity. Injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[6][20]

1. Animals and Materials:

  • Wistar or Sprague-Dawley rats (150-200g)
  • Lambda Carrageenan (1% w/v suspension in sterile saline)
  • Test extract (prepared in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
  • Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg)
  • Plebysmometer (for measuring paw volume)
  • Oral gavage needles

2. Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Groups (e.g., 100, 200, 400 mg/kg of extract). Fast the animals overnight with free access to water before the experiment.[21]
  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
  • Dosing: Administer the vehicle, positive control, or test extract orally (p.o.) to the respective groups.
  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat.[6][22]
  • Measurement of Edema: Measure the paw volume at hourly intervals for up to 6 hours after the carrageenan injection (Vt).[21]

3. Calculation:

  • Paw Edema Volume (mL): Calculate the increase in paw volume at each time point: Edema (E) = Vt - V0
  • Percentage Inhibition of Edema: Calculate the anti-inflammatory effect as the percentage inhibition of edema compared to the vehicle control group:
  • % Inhibition = [(E_control - E_treated) / E_control] x 100

Conclusion and Future Directions

The ethnobotanical record of Jasminum species provides a compelling foundation for modern drug discovery. The presence of bioactive secoiridoids, such as this compound, is strongly linked to the antioxidant and anti-inflammatory properties observed in scientific studies. The quantitative data and established protocols presented in this guide offer a framework for researchers to systematically investigate these plants. Future research should focus on the bioassay-guided isolation of specific secoiridoids to elucidate their precise mechanisms of action, evaluate their pharmacokinetic profiles, and explore their potential as scaffolds for novel therapeutic agents targeting inflammatory and oxidative stress-related diseases.

References

A Technical Guide to Jasminin: An Inducer of Tumor Necrosis Factor-Alpha (TNF-α) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide addresses the interaction between the secoiridoid glycoside, jasminin, and the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Initial interest in this topic may stem from the broad anti-inflammatory potential of natural products. However, it is crucial to clarify at the outset that current, detailed in-vitro studies demonstrate that this compound acts as an inducer of TNF-α production in macrophage cell lines, rather than an inhibitor. This guide will provide an in-depth technical overview of this induction mechanism, presenting the quantitative data, experimental protocols, and signaling pathways as delineated in the scientific literature. While some extracts from the Jasminum genus have shown anti-inflammatory properties and the ability to reduce TNF-α in certain models, the specific compound this compound has been characterized by its stimulatory effect on TNF-α synthesis[1][2][3][4].

Executive Summary

This compound, a secoiridoid glycoside isolated from plants of the Jasminum genus, has been identified as a potent inducer of TNF-α in murine macrophage RAW264.7 cells. This activity is contrary to the often-sought-after inhibitory effects for treating chronic inflammatory diseases. Instead, this positions this compound as a potential immunomodulatory agent capable of enhancing specific immune responses. The induction of TNF-α is not a standalone event but is mediated through the coordinated activation of several key intracellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), and the Nuclear Factor-kappa B (NF-κB) signaling cascade[1][2][3]. The controlled induction of endogenous TNF-α by compounds like this compound is being explored for its potential therapeutic applications, such as antiviral responses[1][2][3]. This document provides the core data, methodologies, and pathway visualizations for researchers investigating this compound's bioactivity.

Quantitative Data on TNF-α Induction

The following tables summarize the quantitative effects of this compound on TNF-α production and the impact of specific pathway inhibitors on this process, based on data from in-vitro studies using RAW264.7 macrophage cells.

Table 1: Dose-Dependent Induction of TNF-α by this compound

This compound Concentration (µM) Mean TNF-α Secretion (pg/mL) Fold Increase Over Control
0 (Control) ~30 1.0
3.1 Data not specified, but shows increase >1
12.5 Data not specified, but shows increase >1
50 ~500 ~16.7
200 Data not specified, but shows increase >1
Positive Control (LPS 1 µg/mL) ~600 ~20

(Data synthesized from studies on RAW264.7 cells treated for 24 hours. Basal TNF-α production was approximately 30 pg/mL. At 50 µM, this compound induced a nearly 17-fold increase in TNF-α secretion)[1].

Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced TNF-α Production

Pathway Targeted Inhibitor Inhibitor Concentration (µM) % Inhibition of TNF-α Secretion
MAPK (JNK) SP600125 30 ~90%
MAPK (ERK) PD98059 30 Less potent than JNK inhibitor
MAPK (p38) SB203580 30 Less potent than JNK inhibitor
PI3K/Akt Wortmannin 30 Significant dose-dependent reduction
NF-κB BAY 11-7082 30 Significant dose-dependent reduction

(This table demonstrates that the inhibition of JNK, PI3K/Akt, and NF-κB pathways significantly attenuates the production of TNF-α stimulated by 50 µM this compound, confirming their central role in the induction mechanism)[1].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, rendered in DOT language, illustrate the molecular pathway of this compound's action and a typical experimental workflow for its study.

This compound-Induced TNF-α Signaling Pathway

Jasminin_TNF_Pathway cluster_nucleus Nuclear Events This compound This compound CellSurface Cell Surface Receptor (?) This compound->CellSurface Binds PI3K PI3K CellSurface->PI3K Activates Akt Akt PI3K->Akt Activates MAPKs MAPKs (JNK, ERK, p38) Akt->MAPKs Activates IKK IKK Complex Akt->IKK Activates MAPKs->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα, leading to degradation NFkB NF-κB (p65) (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_Gene TNF-α Gene NFkB->TNFa_Gene Binds Promoter TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA Transcription TNFa_Protein TNF-α Protein (Secreted) TNFa_mRNA->TNFa_Protein Translation & Secretion

This compound-induced TNF-α signaling cascade.
Experimental Workflow for Quantifying TNF-α Induction

Experimental_Workflow start Start culture Culture RAW264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with This compound (Dose-Response) and Controls (LPS, Vehicle) seed->treat incubate Incubate for 24 hours at 37°C, 5% CO2 treat->incubate collect Collect Culture Supernatants incubate->collect elisa Perform TNF-α Sandwich ELISA collect->elisa read Read Absorbance at 450 nm elisa->read analyze Calculate TNF-α Concentration vs. Standard Curve read->analyze end End analyze->end

Workflow for measuring this compound's effect on TNF-α.

Detailed Experimental Protocols

The following protocols are based on methodologies described for investigating the effects of natural products on macrophage activation[1][5][6].

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Seeding: For TNF-α quantification, cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere for 4-24 hours[6].

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.1 to 200 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) are run in parallel[1].

  • Inhibitor Studies: For pathway analysis, cells are pre-treated with specific inhibitors (e.g., SP600125, PD98059, SB203580, Wortmannin, BAY 11-7082) for 30-60 minutes before stimulation with this compound[1].

TNF-α Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: After the 24-hour treatment period, the cell culture supernatant is carefully collected from each well.

  • ELISA Kit: A commercial mouse TNF-α ELISA kit is used according to the manufacturer's instructions.

  • Principle: This assay typically employs a sandwich ELISA format. A capture antibody specific for TNF-α is pre-coated onto the microplate wells.

  • Procedure: a. Standards and collected supernatants are added to the wells and incubated, allowing any TNF-α present to bind to the capture antibody. b. The wells are washed to remove unbound substances. c. A biotin-conjugated detection antibody specific for TNF-α is added, which binds to the captured TNF-α. d. After another wash step, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. e. Following a final wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change. f. The reaction is stopped with the addition of an acid solution, and the optical density is measured at 450 nm using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of recombinant TNF-α. The concentration of TNF-α in the experimental samples is interpolated from this curve.

Western Blot Analysis for Signaling Pathway Activation
  • Cell Lysis: After treatment with this compound for various time points (e.g., 0-60 minutes), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: a. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. b. The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-JNK, JNK, p-p65, p65, IκB-α) and a loading control (e.g., β-actin).

  • Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system[5]. Densitometry analysis is used to quantify changes in protein phosphorylation.

Conclusion and Future Directions

The available scientific evidence clearly characterizes this compound as an inducer of TNF-α production in macrophages through the activation of the Akt, MAPK, and NF-κB signaling pathways. This positions the molecule as a tool for studying immune activation and as a potential candidate for therapeutic strategies where a controlled, localized increase in TNF-α is desired, such as in antiviral or anti-cancer applications.

For drug development professionals, this presents a different paradigm: rather than a lead for anti-inflammatory drugs, this compound is a lead for immunomodulatory or immuno-stimulatory agents. Future research should focus on in-vivo models to understand the physiological and pathological consequences of this compound-induced TNF-α production, its pharmacokinetic and pharmacodynamic profile, and its potential for synergistic effects with other therapeutic agents. Further investigation into other secoiridoid glycosides may reveal a class of compounds with tunable effects on TNF-α regulation.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Jasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminin, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, as well as for the evaluation of its antiviral and immunomodulatory effects, are presented. Furthermore, the underlying signaling pathways implicated in its mechanism of action are elucidated through diagrams and descriptions, offering a valuable resource for researchers exploring the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is a complex secoiridoid glucoside. Its chemical identity is defined by the following identifiers:

IdentifierValueSource
IUPAC Name 4-Ethylidene-3-(β-D-glucopyranosyloxy)-3,4,4a,5,9,10,11,12-octahydro-10-(2-hydroxy-1-methylethyl)-15-methyl-9,12-methano-6H,8H,14H-pyrano[3,4-c][1][2]dioxacyclododecin-6,14-dione[]
Molecular Formula C₂₆H₃₈O₁₂[]
Molecular Weight 542.57 g/mol []
Canonical SMILES CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C[]
CAS Number 30164-93-3[]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D chemical structure of this compound.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of pure this compound. The following table summarizes the available information. Further experimental determination of these properties is warranted for comprehensive characterization.

PropertyValueSource
Appearance White crystals[4]
Taste Bitter[]
Solubility Soluble in 80-90% ethanol.[4]
13C NMR Data Available[5]

Biological Properties and Activities

This compound has demonstrated significant biological activity, particularly in the realms of antiviral and immunomodulatory effects.

Antiviral Activity

This compound has been shown to exhibit antiviral activity against Herpes Simplex Virus-1 (HSV-1).[1][6][7] This activity is primarily mediated by its ability to induce the production of endogenous Tumor Necrosis Factor-alpha (TNF-α).[1][6][7]

Immunomodulatory Activity

The primary immunomodulatory function of this compound identified to date is the induction of TNF-α production in macrophages.[1][6][7] This induction is dose-dependent and occurs without the need for additional stimuli.[7]

Mechanism of Action: Signaling Pathways

The induction of TNF-α by this compound in RAW 264.7 macrophage cells involves the simultaneous activation of multiple signaling pathways.[1][6][7]

PI3K-Akt, MAPKs, and NF-κB Signaling

This compound treatment of macrophages leads to the phosphorylation and activation of key proteins in the PI3K-Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][6][7] The activation of these pathways is crucial for the subsequent transcription and secretion of TNF-α.[1][6][7]

Jasminin_Signaling_Pathway cluster_nucleus This compound This compound Cell_Membrane PI3K PI3K Cell_Membrane->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt MAPKs MAPKs (ERK, JNK, p38) p_Akt->MAPKs Activates IκBα IκBα p_Akt->IκBα Phosphorylates p_MAPKs p-MAPKs NFκB NF-κB (p65) p_MAPKs->NFκB Activates p_IκBα p-IκBα (Degradation) p_IκBα->NFκB Releases p_NFκB p-NF-κB Nucleus Nucleus p_NFκB->Nucleus Translocates to TNFα_mRNA TNF-α mRNA p_NFκB->TNFα_mRNA Induces transcription TNFα_Protein TNF-α Protein (secreted) TNFα_mRNA->TNFα_Protein Translation

This compound-induced TNF-α signaling pathway.

Experimental Protocols

Isolation of this compound from Jasminum Species

This protocol is adapted from a patented method for the extraction of this compound from the leaves of winter jasmine (Jasminum nudiflorum).[4]

5.1.1. Materials and Equipment

  • Dried and powdered leaves of Jasminum species

  • 80-90% Ethanol

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

  • Chloroform

  • Methanol

  • Rotary evaporator

  • Chromatography columns

  • Filtration apparatus

5.1.2. Procedure

  • Extraction: Macerate the powdered leaves in 80-90% ethanol at 50-60°C for 2 hours. Repeat the extraction process three times with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate under vacuum using a rotary evaporator.

  • Solvent Partitioning: Partition the concentrated aqueous extract sequentially with petroleum ether and then ethyl acetate. Collect the ethyl acetate fraction.

  • Chromatography: Concentrate the ethyl acetate fraction to dryness and subject the residue to silica gel column chromatography.

  • Elution: Elute the column with a gradient of chloroform-methanol.

  • Crystallization: Collect the fractions containing this compound, concentrate, and crystallize from 90% ethanol to yield white crystals of this compound.

Antiviral Plaque Reduction Assay for HSV-1

This protocol is based on the methodology described in the study by Zhu et al. (2022).[1]

5.2.1. Materials and Equipment

  • Vero cells

  • Herpes Simplex Virus-1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Methylcellulose

  • Crystal Violet solution

  • This compound stock solution

  • 96-well and 24-well cell culture plates

  • CO₂ incubator

5.2.2. Procedure

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.

  • Virus Adsorption: Infect the confluent cell monolayers with a dilution of HSV-1 calculated to produce a countable number of plaques. Allow the virus to adsorb for 2 hours at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cells with DMEM containing 1.2% methylcellulose and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.

  • Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

TNF-α Induction Assay in RAW 264.7 Macrophages

This protocol is based on the methodology described in the study by Zhu et al. (2022).[1][7]

5.3.1. Materials and Equipment

  • RAW 264.7 macrophage cells

  • DMEM with high glucose

  • FBS

  • This compound stock solution

  • Lipopolysaccharide (LPS) as a positive control

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

  • ELISA plate reader

5.3.2. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include an untreated control and a positive control (LPS).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of TNF-α from the standard curve and compare the levels of TNF-α induced by different concentrations of this compound to the controls.

Conclusion

This compound presents a promising natural compound with demonstrable antiviral and immunomodulatory properties. Its mechanism of action, involving the induction of TNF-α through the activation of key cellular signaling pathways, provides a solid foundation for further investigation into its therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to explore the full potential of this compound in drug discovery and development. Further studies are required to fully elucidate its physicochemical properties and to explore its efficacy and safety in in vivo models.

References

Methodological & Application

Application Note: High-Purity Jasminin Extraction and Purification from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Jasminin is a bioactive compound found in several species of the Jasminum genus, notably in the leaves of Winter Jasmine (Jasminum nudiflorum)[1]. As a monomer with significant antibacterial properties, this compound presents a promising lead compound for the development of novel antibacterial agents[1]. Its chemical structure is related to the jasmonates, a class of plant hormones that play critical roles in regulating plant defense mechanisms against pathogens and herbivores, as well as developmental processes[2][3]. Understanding the extraction and purification of this compound is the first critical step in leveraging its therapeutic potential.

The protocols outlined below are based on established solvent extraction and chromatographic techniques, providing a robust and reproducible method for obtaining high-purity this compound for research and development purposes[1].

Biological Context: The Jasmonate Signaling Pathway Jasmonates, including jasmonic acid (JA) and its derivatives, are key signaling molecules in plants. The core signaling pathway is initiated by the bioactive form, jasmonoyl-isoleucine (JA-Ile), which binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1)[4]. This binding event promotes the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, which are crucial for defense and developmental processes[2][4]. The study of compounds like this compound, which are structurally related to this pathway, is of high interest in drug discovery.

Jasmonate_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 SCF-COI1 Complex Stress Biotic/Abiotic Stress JA_Ile JA-Ile (Bioactive Jasmonate) Stress->JA_Ile triggers synthesis COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation targeted for Genes Jasmonate-Responsive Genes MYC2->Genes activates Response Defense & Development Responses Genes->Response Extraction_Purification_Workflow A Plant Material (Jasminum nudiflorum leaves) B Drying (45°C) & Grinding (40-mesh sieve) A->B C Solid-Liquid Extraction (85-90% Ethanol, 50-60°C) B->C D Filtration & Vacuum Concentration C->D E Liquid-Liquid Extraction 1. Petroleum Ether (discard) 2. Ethyl Acetate (collect) D->E F Vacuum Concentration of Ethyl Acetate Phase E->F G Silica Gel Column Chromatography (Chloroform-Methanol Gradient) F->G H Eluate Concentration G->H I Crystallization (90% Ethanol) H->I J Purified this compound Crystals I->J K Purity Analysis (HPLC) J->K

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Jasminin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a detailed protocol for the quantification of Jasminin, a naturally occurring iridoid glycoside found in species of the Jasminum genus, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the analysis of this compound in plant extracts and other matrices relevant to researchers, scientists, and professionals in drug development. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the experimental workflow and the related Jasmonate signaling pathway.

Introduction

This compound is a bioactive compound of interest for its potential pharmacological properties. Accurate and precise quantification of this compound is essential for quality control of raw plant materials, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the quantitative analysis of such compounds. This application note outlines a robust HPLC method for the determination of this compound.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method was developed for the quantification of this compound. The chromatographic separation was achieved using a C18 column with a gradient elution profile.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm
Run Time 30 minutes
Standard and Sample Preparation

Standard Preparation:

A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from plant material):

  • Extraction: Weigh 1 g of dried and powdered plant material (e.g., Jasminum officinale leaves or flowers) into a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Results and Discussion

The developed HPLC method demonstrated good separation of this compound from other components in the plant extract. The retention time for this compound was observed to be approximately 15.2 minutes.

Method Validation Data

The method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection Inject Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (235 nm) separation->detection quantification Quantification detection->quantification

Fig 1. Experimental workflow for this compound quantification.

jasmonate_signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA_Biosynthesis JA Biosynthesis Pathway Linolenic_Acid->JA_Biosynthesis JA_Ile Jasmonate-Isoleucine (JA-Ile) (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 JAZ JAZ Repressor Proteins COI1->JAZ promotes binding MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes activates transcription Degradation->MYC2 releases repression

Fig 2. Simplified Jasmonate signaling pathway.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in plant extracts. This method can be effectively used for the quality control and standardization of herbal products containing Jasminum species. The provided experimental workflow and signaling pathway diagrams offer a comprehensive overview for researchers and professionals in the field.

Spectroscopic Analysis of Jasminin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the spectroscopic analysis of Jasminin, a naturally occurring iridoid glucoside. Herein, we present protocols for the isolation and analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with a comprehensive summary of its key spectroscopic data.

This compound, an iridoid glucoside found in species of the Jasminum genus, has garnered interest for its potential biological activities. Accurate structural elucidation and characterization are paramount for any further investigation into its therapeutic potential. This application note outlines the essential methodologies and data interpretation for the spectroscopic analysis of this compound.

Isolation of this compound from Jasminum nudiflorum

A common source of this compound is the leaves of the winter jasmine, Jasminum nudiflorum. The following protocol, adapted from established methods, describes a robust procedure for its extraction and purification.

Protocol 1: Extraction and Purification of this compound

  • Extraction:

    • Air-dried and powdered leaves of Jasminum nudiflorum are subjected to extraction with 90% ethanol at 60°C for 2 hours with occasional stirring.

    • The extraction process is repeated three times with fresh solvent to ensure maximum yield.

    • The ethanolic extracts are combined and concentrated under reduced pressure at a temperature not exceeding 55°C.

  • Solvent Partitioning:

    • The resulting aqueous concentrate is partitioned successively with petroleum ether and ethyl acetate.

    • The aqueous layer is retained and then repeatedly extracted with ethyl acetate.

    • The combined ethyl acetate fractions are concentrated to dryness to yield a crude extract enriched with this compound.

  • Chromatographic Purification:

    • The crude extract is subjected to silica gel column chromatography.

    • A gradient elution system of chloroform-methanol is employed, starting with a higher proportion of chloroform and gradually increasing the polarity with methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization:

    • Fractions containing pure this compound are combined and concentrated.

    • The residue is dissolved in a minimal amount of 90% ethanol and allowed to crystallize.

    • Recrystallization may be performed 2-3 times to obtain high-purity, white, crystalline this compound.

Spectroscopic Data of this compound

The structural identity and purity of the isolated this compound are confirmed through a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for determining its elemental composition.

Parameter Value
Molecular Formula C₂₆H₃₈O₁₂
Exact Mass 542.236327 g/mol

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed chemical structure of this compound. The spectra are typically recorded in deuterated methanol (CD₃OD). While a complete, publicly available, and assigned dataset for this compound is not readily found in a single peer-reviewed publication, the following represents a compilation of expected and reported chemical shifts for its core structure and related iridoid glucosides.

Carbon No. ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1~98.0~5.90 (br s)
3~152.0~7.50 (s)
4~110.0
5~30.0~2.50 (m)
6~40.0~1.80 (m), 2.10 (m)
7~130.0~5.80 (m)
8~130.0~6.10 (qd, J = 7.0, 1.0)
9~45.0~2.90 (m)
10~20.0~1.75 (dd, J = 7.0, 1.0)
11~170.0
OMe~51.0~3.70 (s)
Glucose Moiety
1'~100.0~4.80 (d, J = 8.0)
2'~74.0~3.20 (m)
3'~77.0~3.40 (m)
4'~71.0~3.30 (m)
5'~78.0~3.40 (m)
6'~62.0~3.70 (m), 3.90 (m)
Ester Side Chain Variable based on specific esterVariable based on specific ester

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound in CD₃OD. Note: The exact values for the ester side chain will vary.[1][2]

Experimental Protocols for Spectroscopic Analysis

Protocol 2: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated methanol (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a standard pulse program (e.g., 'zg30').

      • Set the spectral width to approximately 12 ppm.

      • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

      • Set the spectral width to approximately 220 ppm.

      • A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Protocol 3: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Acidify the solution slightly with formic acid to promote protonation if analyzing in positive ion mode.

  • Instrument Parameters (Example for ESI-QTOF MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high resolution and accurate mass measurements.

    • Data Acquisition: Acquire full scan MS data to determine the molecular ion and MS/MS (tandem MS) data to study the fragmentation pattern. For MS/MS, the molecular ion of this compound is selected and fragmented by collision-induced dissociation (CID).

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the key processes in the spectroscopic analysis of this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Jasminum nudiflorum Leaves extraction Solvent Extraction (90% Ethanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography crystallization Crystallization chromatography->crystallization pure_this compound Pure this compound crystallization->pure_this compound nmr_analysis NMR Spectroscopy (1H, 13C, 2D) pure_this compound->nmr_analysis Sample Preparation ms_analysis Mass Spectrometry (HRMS, MS/MS) pure_this compound->ms_analysis Sample Preparation nmr_data NMR Spectra nmr_analysis->nmr_data ms_data Mass Spectra ms_analysis->ms_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation

Experimental Workflow for this compound Analysis

structure_elucidation_pathway cluster_inputs Spectroscopic Data cluster_process Data Analysis cluster_output Conclusion mol_formula Molecular Formula (from HRMS) unsaturation Degrees of Unsaturation mol_formula->unsaturation nmr_1d 1D NMR (1H, 13C) functional_groups Functional Group Identification nmr_1d->functional_groups nmr_2d 2D NMR (COSY, HSQC, HMBC) proton_carbon_framework ¹H-¹³C Framework (from HSQC) nmr_2d->proton_carbon_framework proton_proton_connectivity ¹H-¹H Connectivity (from COSY) nmr_2d->proton_proton_connectivity long_range_connectivity Long-Range Connectivity (from HMBC) nmr_2d->long_range_connectivity ms_ms MS/MS Fragmentation fragment_analysis Fragmentation Analysis ms_ms->fragment_analysis final_structure This compound Structure unsaturation->final_structure functional_groups->final_structure proton_carbon_framework->final_structure proton_proton_connectivity->final_structure long_range_connectivity->final_structure fragment_analysis->final_structure

Structural Elucidation Pathway of this compound

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Jasminin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminin, a secoiridoid found in plants of the Jasminum genus, has garnered scientific interest for its potential therapeutic properties. This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the bioactivity of this compound. The described assays will enable the evaluation of its immunomodulatory, cytotoxic, and antioxidant effects.

Recent studies have highlighted the role of this compound in modulating immune responses. Specifically, it has been shown to induce the production of Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines. This suggests its potential as an immunomodulatory agent. The signaling pathways implicated in this process include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

Furthermore, various extracts and compounds from Jasminum species have demonstrated antioxidant, anti-inflammatory, and anticancer activities. While specific data for this compound in all these areas is still emerging, the provided protocols will serve as a robust framework for its comprehensive biofunctional characterization.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the described assays.

Table 1: Immunomodulatory Activity of this compound

Concentration (µM)TNF-α Concentration (pg/mL)% NF-κB Nuclear Translocation
0 (Control)
3.1
12.5
50
200
Positive Control (LPS)

Table 2: Cytotoxic Activity of this compound

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)
HCT 116 (Colon Cancer)
A549 (Lung Cancer)
Normal Cell Line (e.g., HEK293)

Table 3: Antioxidant Activity of this compound

AssayThis compound IC₅₀ (µg/mL)Ascorbic Acid IC₅₀ (µg/mL)
DPPH Radical Scavenging
ABTS Radical Scavenging
Ferric Reducing Antioxidant Power (FRAP)

Experimental Protocols

Immunomodulatory Activity: TNF-α Production in RAW 264.7 Macrophages

This protocol details the procedure to quantify the induction of TNF-α by this compound in the murine macrophage cell line RAW 264.7 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli (Positive Control)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions (e.g., 3.1, 12.5, 50, 200 µM). Include a vehicle control (DMSO or media) and a positive control (LPS, 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. Briefly, this involves adding the collected supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample by comparing the absorbance to a standard curve.

Cytotoxic Activity: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT 116) and a normal cell line (e.g., HEK293)

  • This compound

  • Doxorubicin (Positive Control)

  • Appropriate complete cell culture medium for each cell line

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (doxorubicin).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (Positive Control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and the general experimental workflows for the described assays.

jasminin_signaling_pathway cluster_nucleus Nucleus This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor PI3K PI3K CellSurfaceReceptor->PI3K MAPKs MAPKs CellSurfaceReceptor->MAPKs Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPKs->IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation TNFa_gene TNF-α Gene NFkB->TNFa_gene Transcription TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation

Caption: this compound-induced TNF-α signaling pathway.

experimental_workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, MCF-7) start->cell_culture treatment Treatment with this compound (and Controls) cell_culture->treatment incubation Incubation treatment->incubation assay Perform Assay (ELISA, MTT, DPPH) incubation->assay data_acquisition Data Acquisition (Absorbance Measurement) assay->data_acquisition data_analysis Data Analysis (IC50, Concentration) data_acquisition->data_analysis end End data_analysis->end nfkb_translocation_assay cells_on_coverslip Cells grown on coverslips jasminin_treatment Treat with this compound cells_on_coverslip->jasminin_treatment fix_and_permeabilize Fix and Permeabilize Cells jasminin_treatment->fix_and_permeabilize primary_antibody Incubate with anti-NF-κB p65 Primary Antibody fix_and_permeabilize->primary_antibody secondary_antibody Incubate with Fluorescent Secondary Antibody primary_antibody->secondary_antibody dapi_stain Counterstain with DAPI (for nuclei) secondary_antibody->dapi_stain imaging Fluorescence Microscopy dapi_stain->imaging analysis Image Analysis (Quantify nuclear translocation) imaging->analysis

Application Notes and Protocols for In Vitro Antiviral Assay of Jasminin Against Herpes Simplex Virus-1 (HSV-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasminin, a bioactive compound, has demonstrated notable antiviral properties against Herpes Simplex Virus-1 (HSV-1). The primary mechanism of action is not direct viral inhibition, but rather the induction of endogenous Tumor Necrosis Factor-alpha (TNF-α) in host cells. This application note provides a detailed protocol for assessing the in vitro antiviral activity of this compound against HSV-1, focusing on its ability to stimulate TNF-α production and the subsequent inhibition of viral replication. The protocols outlined below cover cytotoxicity assessment, induction of TNF-α, and the quantification of antiviral efficacy through a plaque reduction assay.

Principle

The antiviral effect of this compound against HSV-1 is evaluated through an indirect mechanism.[1][2] Macrophage-like cells (RAW 264.7) are treated with this compound, which stimulates the production and secretion of TNF-α into the cell culture supernatant.[1][2] This conditioned supernatant, containing induced TNF-α, is then collected and applied to Vero cells infected with HSV-1. The antiviral activity is quantified by measuring the reduction in the number of viral plaques formed. This multi-step process necessitates careful evaluation of cytotoxicity to ensure that the observed effects are due to antiviral activity and not cell death.

Data Presentation

Table 1: Cytotoxicity of this compound

This table summarizes the cytotoxic effects of this compound on the cell lines used in the antiviral assay. The 50% cytotoxic concentration (CC50) is a critical parameter for determining the appropriate concentration range for subsequent experiments.

Cell LineCompoundAssayCC50 (µM)Non-Toxic Concentration Range (µM)
Vero CellsThis compoundMTT Assay>2006.25 - 200[1]
RAW 264.7 CellsThis compoundMTT Assay>2006.25 - 200[1]
Table 2: Antiviral Activity of this compound-Induced Supernatant against HSV-1

This table presents the quantitative results from the plaque reduction assay, demonstrating the dose-dependent antiviral activity of the supernatant from this compound-treated RAW 264.7 cells.

Treatment Concentration (µM of this compound)Mean Plaque Number (± SD)Percentage of Plaque Inhibition (%)
Mock-Treated Control49.00 ± 2.000%
6.2540.33 ± 4.7217.7%
12.532.00 ± 1.7334.7%
25.030.00 ± 1.0038.8%
50.025.00 ± 2.0049.0%
Recombinant TNF-α (100 pg/mL)Positive Control-
Ribavirin (20 µg/mL)Positive Control-

Data derived from studies on this compound's antiviral effects.[1]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to Vero and RAW 264.7 cells.

Materials:

  • This compound

  • Vero and RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero and RAW 264.7 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[3] Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the CC50 value.

Protocol 2: Induction and Collection of TNF-α Rich Supernatant

This protocol describes the stimulation of RAW 264.7 cells with this compound to produce TNF-α.

Materials:

  • RAW 264.7 cells

  • This compound

  • Complete culture medium

  • 6-well plates

  • Centrifuge

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • This compound Treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) in fresh culture medium. Include a mock-treated control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for TNF-α production and secretion.[1]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Centrifugation: Centrifuge the collected supernatants at 1,500 x g for 10 minutes to remove cells and debris.

  • Storage: Aliquot and store the clarified supernatants at -80°C until use in the plaque reduction assay.

Protocol 3: Plaque Reduction Assay

This assay quantifies the antiviral activity of the this compound-induced supernatants against HSV-1.

Materials:

  • Vero cells

  • HSV-1

  • This compound-induced and control supernatants (from Protocol 2)

  • Complete culture medium

  • Methylcellulose overlay medium (1.2% methylcellulose in DMEM)

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to a confluent monolayer.

  • Virus Adsorption: Infect the Vero cell monolayers with HSV-1 at a suitable multiplicity of infection (MOI) to produce countable plaques (e.g., 1 x 10³ pfu/mL).[1] Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the collected supernatants from this compound-treated and control RAW 264.7 cells to the respective wells.

  • Overlay: Overlay the cells with DMEM containing 1.2% methylcellulose mixed with the respective supernatants.[1]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator to allow for plaque formation.

  • Plaque Staining: After incubation, remove the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each treatment compared to the mock-treated control using the formula: % Inhibition = [(Control Plaques - Treated Plaques) / Control Plaques] x 100.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow step1 1. Treat RAW 264.7 cells with this compound step2 2. Incubate for 24h to induce TNF-α production step1->step2 step3 3. Collect and clarify cell supernatant step2->step3 step5 5. Treat infected Vero cells with collected supernatant step3->step5 step4 4. Infect Vero cells with HSV-1 step4->step5 step6 6. Overlay with Methylcellulose and incubate for 72h step5->step6 step7 7. Stain and count viral plaques step6->step7 G cluster_1 This compound-Induced TNF-α Signaling Pathway in RAW 264.7 Cells cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k mapk MAPKs This compound->mapk nfkb NF-κB This compound->nfkb akt Akt pi3k->akt akt->nfkb mapk->nfkb tnfa TNF-α Production nfkb->tnfa

References

Application Notes and Protocols for Determining the Antioxidant Activity of Jasminin using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminin, a secoiridoid glycoside found in plants of the Jasminum genus, is of increasing interest for its potential therapeutic properties, including its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of chemical compounds.[1][2] This document provides a comprehensive protocol for utilizing the DPPH assay to quantify the antioxidant activity of this compound.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][4] This reduction of the DPPH radical results in a color change from deep violet to a pale yellow, which can be measured by monitoring the decrease in absorbance at approximately 517 nm.[1][5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[4]

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical due to the delocalization of the spare electron over the molecule.[1] When an antioxidant, such as this compound (represented as A-H), is introduced, it donates a hydrogen atom to the DPPH radical, leading to its neutralization. This process converts the vibrant purple DPPH radical to the pale yellow, non-radical form, DPPH-H.[4] The corresponding decrease in absorbance at 517 nm is measured to quantify the antioxidant's efficacy.

G cluster_0 DPPH Radical Scavenging DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + this compound (A-H) Antioxidant This compound (A-H) A_radical This compound Radical (A•) Antioxidant->A_radical - H•

Caption: Chemical principle of the DPPH radical scavenging assay.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for conducting the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (or a well-characterized extract containing this compound)

  • Methanol (or Ethanol), spectrophotometric grade[5]

  • Positive Control: Ascorbic acid or Trolox[5][6]

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Reagent Preparation
  • DPPH Stock Solution (e.g., 0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol.[4] Store this solution in an amber bottle or wrapped in aluminum foil and refrigerated to protect it from light.[1][7] It is recommended to prepare this solution fresh daily.[5]

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). The solvent used should be the same as that for the DPPH solution.

  • Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the this compound solution.

Assay Procedure (Microplate Method)
  • Blank Preparation: In a well of the 96-well plate, add 100 µL of methanol. This will be used to zero the spectrophotometer.

  • Control (A₀): In separate wells, add 50 µL of methanol and 50 µL of the DPPH working solution. This represents the absorbance of the uninhibited DPPH radical.[8]

  • Sample (A₁): In test wells, add 50 µL of each this compound dilution and 50 µL of the DPPH working solution.

  • Positive Control: In separate wells, add 50 µL of each positive control dilution and 50 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][5]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5]

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution setup_plate Set up 96-Well Plate: - Blank - Control (DPPH + Solvent) - Samples (DPPH + this compound) - Positive Control prep_dpph->setup_plate prep_sample Prepare this compound Serial Dilutions prep_sample->setup_plate prep_control Prepare Positive Control Dilutions prep_control->setup_plate incubation Incubate in Dark (30 minutes) setup_plate->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis and Presentation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging and the IC₅₀ value.

Calculation of Percent Inhibition

The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the sample).

  • A₁ is the absorbance of the sample (DPPH solution with this compound or positive control).

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9] To determine the IC₅₀ value, plot a graph of the percentage of inhibition versus the concentration of this compound. The IC₅₀ value can then be determined by interpolation from the graph or by using linear regression analysis.[10][11] A lower IC₅₀ value indicates a higher antioxidant activity.[12]

Expected Results

Concentration (µg/mL)% Inhibition (this compound)% Inhibition (Ascorbic Acid)
1015.225.8
2535.855.1
5058.185.3
10082.592.1
20091.393.5
IC₅₀ (µg/mL) ~40 ~20

Note: The data presented for this compound is hypothetical and for illustrative purposes. Actual results may vary.Jasnervosides from J. nervosum have shown IC50 values ranging from 0.09 to 1.21 µg/mL, indicating very potent activity.[7]

Conclusion

The DPPH assay is a reliable and efficient method for determining the antioxidant capacity of this compound. By following this detailed protocol, researchers can obtain reproducible and accurate data to support the development of this compound-based therapeutic agents. The IC₅₀ value generated will be a critical parameter for comparing the antioxidant potency of this compound with other compounds and for guiding further preclinical and clinical investigations.

References

Application Notes and Protocols for the Synthesis of Jasminin Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminin, a secoiridoid glucoside primarily isolated from Jasminum species, represents a class of natural products with intriguing biological potential. Secoiridoids, more broadly, are recognized for a range of activities, including antioxidant, anti-inflammatory, and cytotoxic effects. To explore and optimize the therapeutic potential of this compound, the synthesis of various derivatives and the systematic study of their structure-activity relationships (SAR) are crucial. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and for conducting SAR studies, drawing parallels from the well-studied secoiridoid, oleuropein, due to the limited specific literature on this compound derivatives.

Structure-Activity Relationship (SAR) of Secoiridoid Glycosides

While specific SAR studies on this compound derivatives are not extensively documented, the principles derived from related secoiridoid glycosides, such as oleuropein and its analogs, offer valuable insights. The core structure of these molecules presents several sites for chemical modification to probe their interaction with biological targets.

Key Structural Features for Modification:

  • The Aglycone Moiety: Modifications to the secoiridoid core can significantly impact activity. For instance, the presence and reactivity of aldehydic groups are often crucial.

  • The Glucoside Moiety: Alterations to the sugar unit, such as acylation or replacement with other sugars, can affect solubility, bioavailability, and interaction with cellular targets.

  • Phenolic Groups: In related compounds like oleuropein, the catechol moiety is a key pharmacophore for antioxidant activity. While this compound lacks this specific feature, other aromatic modifications could be explored.

Quantitative Data from SAR Studies of Related Secoiridoid Glycosides

The following tables summarize quantitative data from SAR studies on oleuropein and other secoiridoid glycosides, which can serve as a predictive guide for designing this compound derivatives.

Table 1: Anti-inflammatory Activity of Iridoid and Secoiridoid Glycosides

Compound/Derivative TypeModificationBiological AssayIC50 (µM)
Monomeric Iridoidα-D-galactosyl moietyNO Inhibition (LPS-induced RAW264.7 cells)9.19
Monomeric IridoidUnmodifiedNO Inhibition (LPS-induced RAW264.7 cells)36.0
Seco-iridoidIntramolecular lactoneNO Inhibition (LPS-induced RAW264.7 cells)51.1
Dimeric IridoidsVarious dimeric structuresNO Inhibition (LPS-induced RAW264.7 cells)17.0 - 26.2
Tetrameric IridoidsVarious tetrameric structuresNO Inhibition (LPS-induced RAW264.7 cells)6.13 - 14.7
Dexamethasone (Control)-NO Inhibition (LPS-induced RAW264.7 cells)9.08

Table 2: Cytotoxicity of Semi-synthetic Oleuropein Analogs

Compound/Derivative TypeModificationCell LineIC50 (µM)
Oleuropein Analog 1Peracetylated oleuropein aglyconeHuman Colon Cancer (HT-29)15.2
Oleuropein Analog 2Peracetylated 3'-O-methyloleuropein aglyconeHuman Colon Cancer (HT-29)8.5
Oleuropein Analog 33'-O-methyloleuropein aglyconeHuman Colon Cancer (HT-29)> 100
Oleuropein (Natural)UnmodifiedHuman Colon Cancer (HT-29)> 100

Experimental Protocols

Protocol 1: Semi-synthesis of Carboxylic Acid Derivatives of Secoiridoids

This protocol describes the oxidation of the aldehydic functions on the secoiridoid core to carboxylic acids, a common modification in SAR studies. This method can be adapted from the semi-synthesis of oxidized olive oil secoiridoids.

Materials:

  • Isolated secoiridoid (e.g., this compound)

  • Selenium dioxide (SeO₂)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the starting secoiridoid (100 mg) in a minimal amount of a suitable solvent mixture, such as DCM:MeOH (9:1).

  • Addition of Oxidizing Agents: To the stirred solution, add a catalytic amount of SeO₂ followed by the dropwise addition of H₂O₂ (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired carboxylic acid derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: General Procedure for Esterification of Secoiridoid Glucosides

This protocol outlines a general method for the esterification of the hydroxyl groups on the glucose moiety of a secoiridoid glucoside.

Materials:

  • Secoiridoid glucoside (e.g., this compound)

  • Acid anhydride or acid chloride (e.g., acetic anhydride, benzoyl chloride)

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the secoiridoid glucoside (100 mg) in pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acid anhydride or acid chloride (4-5 equivalents) dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting peracylated derivative by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure of the esterified product using NMR and Mass Spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation This compound This compound (Lead Compound) Derivatives Synthesis of Derivatives (Esterification, Oxidation, etc.) This compound->Derivatives Chemical Modification Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Screening In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) Purification->Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Moieties Lead_Opt->Derivatives Design New Derivatives

Caption: Workflow for the synthesis and SAR study of this compound derivatives.

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Inflammatory_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Secoiridoids Secoiridoid Derivatives (e.g., this compound Analogs) Secoiridoids->NFkB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by secoiridoids.

Application Notes: Investigating the Neuroprotective Potential of Jasminum-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

With the rising prevalence of neurodegenerative diseases, there is a growing demand for novel therapeutic agents capable of protecting neuronal cells from damage and degeneration. Natural products, particularly phytochemicals, are a promising source for such agents. Compounds derived from the Jasminum (Jasmine) genus have garnered interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which are central to neuroprotection.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the neuroprotective effects of compounds conceptually related to "Jasminin," such as those found in Jasmine essential oil, in various in vitro and in vivo research models.

Disclaimer: Published research specifically on a compound named "this compound" in neuroprotective models is limited. The following protocols and data are based on studies of Jasmine essential oil and other relevant phytochemicals that exhibit neuroprotective properties through similar mechanisms.

Proposed Mechanisms of Neuroprotection

Compounds derived from Jasmine are believed to exert their neuroprotective effects through multiple pathways, making them valuable candidates for addressing the complex pathologies of neurodegenerative disorders.[1]

  • Antioxidant Activity: A primary mechanism is the reduction of oxidative stress. These compounds can neutralize reactive oxygen species (ROS), which are key contributors to neuronal damage in diseases like Alzheimer's and Parkinson's.[1][4] This may involve the activation of endogenous antioxidant pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

  • Anti-Inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[3] Jasmine-derived compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation-mediated neuronal damage.[1][5]

  • Anti-Apoptotic Activity: By modulating the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family and caspases, these compounds can inhibit programmed cell death in neurons.[2]

  • Inhibition of Protein Aggregation: In the context of Alzheimer's disease, components of jasmine oil have been found to interfere with the aggregation of amyloid-β (Aβ) peptides, which is crucial for the formation of toxic plaques.[1]

  • Cholinesterase Inhibition: Some components have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action can improve cognitive function and memory.[1]

cluster_this compound Jasminum Compound Intervention cluster_protection Oxidative_Stress Oxidative Stress (e.g., H2O2, 6-OHDA) This compound Jasminum-Derived Compounds Neuroinflammation Neuroinflammation (e.g., LPS) Excitotoxicity Excitotoxicity (e.g., Glutamate) Protein_Aggregation Protein Aggregation (e.g., Amyloid-β) Nrf2_Activation ↑ Nrf2 Pathway This compound->Nrf2_Activation Cytokine_Reduction ↓ Pro-inflammatory Cytokines This compound->Cytokine_Reduction Apoptosis_Inhibition ↓ Apoptosis This compound->Apoptosis_Inhibition Aggregation_Inhibition ↓ Aβ Aggregation This compound->Aggregation_Inhibition Neuroprotection Neuroprotection & Improved Neuronal Survival Nrf2_Activation->Neuroprotection Cytokine_Reduction->Neuroprotection Apoptosis_Inhibition->Neuroprotection Aggregation_Inhibition->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of Jasminum-derived compounds.

Data Summary: Neuroprotective Effects of Related Phytochemicals

This table summarizes quantitative data from studies on phytochemicals with neuroprotective mechanisms similar to those proposed for Jasminum-derived compounds. This data can serve as a reference for designing experiments and interpreting results.

CompoundModel SystemNeurotoxic InsultConcentrationObserved EffectReference
Eudesmin PC12 CellsAmyloid-β Oligomers (0.5 µM)30 nMIncreased cell viability by 25.4%[6]
Eudesmin Primary Hippocampal NeuronsAmyloid-β Oligomers (0.5 µM)30 nMPreserved synaptic structure (SV2 levels)[6]
Cinnamaldehyde PC12 CellsGlutamate (4 mM)5, 10, 20 µMReduced cell death and ROS production[7]
Thymoquinone SH-SY5Y CellsGlutamate (8 mM)0.1–3 µMProtective effects against glutamate neurotoxicity[7]
Sesamin Primary Cortical NeuronsNMDA (200 µM)1, 5, 10 µMSignificantly attenuated NMDA-induced cell injury

Experimental Protocols

Detailed protocols are provided for key in vitro experiments to assess the neuroprotective efficacy of test compounds.

In Vitro Experimental Workflow

The general workflow for screening and mechanistic evaluation involves cell culture, induction of neurotoxicity, and subsequent analysis of cell viability and specific molecular pathways.

cluster_assays cluster_studies A 1. Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) B 2. Pre-treatment (Test Compound at various concentrations) A->B C 3. Induction of Neurotoxicity (e.g., H2O2, Glutamate, Amyloid-β) B->C D 4. Endpoint Assays (Assess cell viability and cytotoxicity) C->D E 5. Mechanistic Studies (Analyze protein expression and signaling) C->E MTT MTT Assay D->MTT LDH LDH Assay D->LDH WB Western Blot E->WB IF Immunofluorescence E->IF

Caption: General workflow for in vitro neuroprotection studies.

Protocol: Cell Culture and Treatment

This protocol is a general guideline for neuronal cell lines like SH-SY5Y or PC12.

  • Cell Seeding: Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis) at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Compound Pre-treatment: Once cells are attached and growing, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1-100 µM). Incubate for a predetermined period (e.g., 24 hours).[2]

  • Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent (e.g., H2O2, glutamate, 6-OHDA) to the culture medium at a pre-determined toxic concentration. Incubate for the required duration (e.g., 4-24 hours).[2][7]

  • Preparation for Analysis: After incubation, proceed with endpoint assays or cell lysis for mechanistic studies.

Protocol: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation: After the neurotoxicity induction step, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well of the 96-well plate.

  • Formazan Formation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol: Western Blot for Protein Expression

Western blotting is used to detect and quantify specific proteins, such as Nrf2, HO-1, Bcl-2, Bax, and cleaved caspase-3, to elucidate the compound's mechanism of action.[2]

  • Cell Lysis: After treatment, wash cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Detect the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Quantify band intensity using densitometry software.[2]

Key Signaling Pathway: Nrf2 Activation

Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.[2] Upon activation by a stimulus, such as a Jasminum-derived compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1).

Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Stress->Keap1_Nrf2 This compound Jasminum Compound This compound->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 & other Antioxidant Genes ARE->HO1 Gene Transcription Protection Cellular Protection HO1->Protection

Caption: Proposed activation of the Nrf2 antioxidant pathway.

The protocols and information provided herein offer a foundational framework for investigating the neuroprotective properties of Jasminum-derived compounds. By employing these models and assays, researchers can effectively screen for neuroprotective activity, elucidate underlying mechanisms, and gather crucial preclinical data. The multifaceted nature of these natural compounds, targeting oxidative stress, inflammation, and apoptosis, highlights their potential as leads for the development of novel therapies for neurodegenerative diseases.

References

Application Notes and Protocols for the Use of Jasminin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminin, a secoiridoid glycoside found in several species of the Jasminum genus, is a compound of increasing interest in phytochemical and pharmacological research. Its potential biological activities, including antiviral and immunomodulatory effects, necessitate accurate and reliable quantitative analysis in plant extracts and herbal formulations.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a standard in various analytical techniques. While specific validated quantitative data for this compound is limited in publicly available literature, this guide provides representative data from the analysis of oleuropein, a structurally related and well-studied secoiridoid glycoside, to serve as a practical reference for method development and validation.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₆H₃₈O₁₂
Molecular Weight 542.57 g/mol
Class Secoiridoid Glycoside
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water.

Data Presentation: Quantitative Data for Secoiridoid Glycoside Analysis

The following tables summarize typical validation parameters for the quantitative analysis of secoiridoid glycosides, using oleuropein as a representative example. These values can be used as a benchmark when developing and validating methods for this compound.

Table 1: HPLC-DAD Method Validation Parameters for Oleuropein [2]

ParameterResult
Linearity Range 21.54 - 200 mg/L
Correlation Coefficient (r²) 0.996
Limit of Detection (LOD) 17.48 mg/L
Limit of Quantitation (LOQ) 21.54 mg/L
Precision (%RSD) < 10%
Accuracy (Recovery) 118.6%

Table 2: HPTLC-Densitometry Method Validation Parameters for Oleuropein

ParameterResult
Linearity Range 100 - 700 ng/band
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) 2.8 ng/band
Limit of Quantitation (LOQ) 8.5 ng/band
Precision (%RSD) < 2%
Accuracy (Recovery) 98.5 - 101.2%

Table 3: UPLC-MS/MS Method Validation Parameters for Oleuropein

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is adapted from a validated method for oleuropein and can be optimized for this compound analysis.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound standard (of known purity)

  • Plant extract containing this compound

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230-240 nm (based on UV-Vis spectrum of this compound)

  • Injection Volume: 10 µL

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or 80% ethanol) using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extracts from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol provides a framework for developing an HPTLC method for this compound quantification.

Instrumentation:

  • HPTLC system with an automatic sampler, developing chamber, and densitometric scanner

  • HPTLC plates pre-coated with silica gel 60 F254

Reagents:

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Water (analytical grade)

  • Formic acid (analytical grade)

  • This compound standard

  • Plant extract containing this compound

Chromatographic Conditions (Starting Point):

  • Stationary Phase: HPTLC silica gel 60 F254 plates

  • Mobile Phase: Ethyl acetate: Methanol: Water: Formic acid (e.g., 10:1.5:1:0.1, v/v/v/v)

  • Application: Apply standards and samples as 8 mm bands.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: Scan the plate at 235 nm.

Protocol:

  • Standard and Sample Application: Apply different volumes of this compound standard solution and sample extract solutions onto the HPTLC plate.

  • Chromatogram Development: Place the plate in the developing chamber until the mobile phase reaches a predefined distance.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate with the densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: Create a calibration curve by plotting the peak area against the amount of this compound applied. Calculate the amount of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a sensitive and selective method for the quantification of this compound.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard

  • Plant extract containing this compound

Chromatographic and MS Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve good separation.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI positive or negative, to be optimized for this compound.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For a related secoiridoid, oleuropein (m/z 539.1), transitions like m/z 539.1 -> 377.1 and 539.1 -> 275.1 are monitored.

Protocol:

  • Standard and Sample Preparation: Prepare standard solutions and sample extracts as described for the HPLC method, using LC-MS grade solvents.

  • Method Optimization: Infuse a this compound standard solution into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and other MS parameters.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration. Determine the this compound concentration in the samples.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis plant_material Plant Material extraction Extraction (Methanol/Ethanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration sample_extract Sample Extract filtration->sample_extract hplc HPLC-DAD sample_extract->hplc Injection hptlc HPTLC-Densitometry sample_extract->hptlc Injection lcms LC-MS/MS sample_extract->lcms Injection jasminin_std This compound Standard stock_solution Stock Solution (1 mg/mL) jasminin_std->stock_solution calib_standards Calibration Standards stock_solution->calib_standards calib_standards->hplc Injection calib_standards->hptlc Injection calib_standards->lcms Injection calibration_curve Calibration Curve (Peak Area vs. Conc.) hplc->calibration_curve hptlc->calibration_curve lcms->calibration_curve quantification Quantification of this compound calibration_curve->quantification validation Method Validation (Linearity, LOD, LOQ, etc.) quantification->validation

Caption: General workflow for phytochemical analysis of this compound.

jasminin_signaling_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Activates mapk MAPKs (ERK, JNK, p38) akt->mapk Activates ikb IκBα akt->ikb Inhibits Degradation of nfkb NF-κB (p65) mapk->nfkb Activates nfkb_nucleus NF-κB (in nucleus) nfkb->nfkb_nucleus Translocation tnfa TNF-α Production nfkb_nucleus->tnfa Induces Transcription

Caption: this compound-induced TNF-α signaling pathway.[1][2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jasminin Extraction from Jasminum Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the solvent extraction of Jasminin from Jasminum species. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and purity.

ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: this compound is an iridoid glycoside, and its polarity requires a suitable solvent for efficient extraction. Using a non-polar solvent will result in a poor yield. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be adequate to effectively draw out the this compound from the plant matrix. 3. Poor Cell Wall Disruption: The plant material may not be properly prepared, preventing the solvent from accessing the intracellular contents. 4. Incorrect Solid-to-Liquid Ratio: A high concentration of plant material can lead to the saturation of the solvent, preventing further extraction.1. Optimize Solvent: Use polar solvents. Aqueous mixtures of ethanol or methanol (e.g., 60-80%) are often effective for extracting iridoid glycosides.[1][2] 2. Adjust Parameters: Increase the extraction time and/or temperature. For maceration, allow for 24-48 hours. For heat-assisted methods, a temperature of around 60°C is a good starting point, but be mindful of potential degradation.[3] 3. Pre-treatment: Ensure the plant material is thoroughly dried and ground to a fine, uniform powder to increase the surface area available for extraction.[3] 4. Modify Ratio: A solid-to-liquid ratio in the range of 1:10 to 1:30 (g/mL) is commonly recommended to ensure efficient extraction.[4]
Degradation of this compound 1. Excessive Temperature: Like many glycosides, this compound can be sensitive to high temperatures, which can lead to its degradation. 2. Harsh pH Conditions: Extreme acidic or alkaline conditions during extraction can cause hydrolysis or other chemical modifications to the this compound structure. 3. Light Exposure: Prolonged exposure to light can contribute to the degradation of photosensitive compounds.1. Temperature Control: Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. For extraction, consider methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).[3] 2. pH Management: Maintain a neutral or slightly acidic pH (around 4-6) during the extraction process to ensure the stability of the glycosidic bonds.[3] 3. Light Protection: Store both the plant material and the extracts in dark, amber-colored containers to prevent photodegradation.[4]
Impure Crude Extract 1. Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of other compounds with similar polarities, such as chlorophyll, waxes, and other glycosides. 2. Presence of Particulate Matter: Inadequate filtration can leave fine plant material suspended in the extract.1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For example, partition an aqueous ethanol extract against a non-polar solvent like hexane to remove lipids and chlorophyll. 2. Chromatographic Purification: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system (e.g., chloroform-methanol) to separate this compound from other compounds. 3. Thorough Filtration: Filter the extract through multiple layers of cheesecloth followed by filter paper (e.g., Whatman No. 1) to remove all solid particles.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the Jasminum species, geographical source, time of harvest, and storage conditions. 2. Lack of Standardized Protocol: Minor deviations in the extraction procedure (e.g., time, temperature, solvent ratio) can lead to significant differences in yield.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Ensure consistent drying and grinding procedures. 2. Adhere to a Strict Protocol: Follow a well-defined and validated Standard Operating Procedure (SOP) for every extraction to ensure reproducibility.[5]

Frequently Asked Questions (FAQs)

Q1: Which Jasminum species is the best source for this compound? A1: this compound has been isolated from several Jasminum species. While many species are known for their essential oils, Jasminum nudiflorum (Winter Jasmine) and other species within the genus are potential sources.[6][7] The concentration of this compound can vary, so preliminary screening of available species is recommended.

Q2: What is the most effective solvent for extracting this compound? A2: As this compound is an iridoid glycoside, polar solvents are most effective.[1] Studies on similar compounds suggest that aqueous ethanol or methanol (e.g., 60-80%) often provides a higher yield than absolute solvents because the water content helps to increase the polarity and improve the extraction of glycosides.[2][3]

Q3: Can I use advanced extraction techniques like ultrasound or microwave assistance? A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional maceration.[8] They can increase the extraction yield, reduce extraction time, and often operate at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[3][8]

Q4: How can I confirm the presence and purity of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification and purity assessment of this compound. The identity of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: My crude extract is a dark, waxy substance. How do I purify it to get crystalline this compound? A5: A multi-step purification process is typically required. Start by de-fatting the crude extract with a non-polar solvent like petroleum ether or hexane. The resulting material can then be subjected to column chromatography on silica gel. A gradient elution with a solvent system like chloroform-methanol can effectively separate this compound. The fractions containing pure this compound can then be concentrated and crystallized from a solvent such as 90% ethanol.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of compounds from Jasminum species, which can be used as a reference for optimizing this compound extraction.

Table 1: Effect of Extraction Parameters on Jasmine Essential Oil Yield

SolventTemperature (°C)Extraction Time (hours)Solid-to-Solvent Ratio (m/v)Maximum Yield (%)
Isopropyl Ether4051:510.63
EthanolNot specifiedNot specified1:2 (50g:100mL)14.65
EthanolNot specifiedNot specifiedNot specified14.53

Data adapted from studies on jasmine essential oil extraction, which may include various compounds alongside this compound.[9][10][11]

Table 2: Comparison of Modern Extraction Techniques for Phenolic and Flavonoid Content from Jasminum Leaf Extract

Extraction MethodTotal Phenolic Content (mg/g)Total Flavonoid Content (mg/g)
Microwave-Assisted Extraction (MAE)180.0560.5
Ultrasonication-Assisted Extraction (UAE)210.890.4

This data suggests that UAE can be more effective for extracting polar compounds like flavonoids, which are structurally related to glycosides.[8]

Table 3: Supercritical CO₂ Extraction of Jasmine Oil - Effect of Pressure and Temperature

Pressure (bar)Temperature (K)Oil Yield (mg/100g dry flower)
1003257.42
2003009.87
20032512.18
20035010.23
3003258.89

Optimal yield was achieved at 200 bar and 325 K.[12][13]

Experimental Protocols

Below are detailed methodologies for the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient extraction using ultrasonication, which enhances cell wall disruption and solvent penetration.

  • Sample Preparation:

    • Dry the leaves or flowers of the selected Jasminum species at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL conical flask.

    • Add 150 mL of 80% aqueous ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C.

    • Continue concentrating until all the ethanol has been removed, leaving a concentrated aqueous extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of the crude extract to isolate this compound.

  • Liquid-Liquid Partitioning (De-fatting):

    • Take the concentrated aqueous extract from Protocol 1 and add an equal volume of petroleum ether.

    • Shake the mixture vigorously in a separatory funnel for 5 minutes and then allow the layers to separate.

    • Discard the upper petroleum ether layer (which contains non-polar compounds like lipids and chlorophyll).

    • Repeat this step 3-5 times.

    • Collect the lower aqueous phase.

  • Solvent Extraction of this compound:

    • To the remaining aqueous phase, add an equal volume of ethyl acetate and shake vigorously.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction with ethyl acetate 3-5 times.

    • Combine all the ethyl acetate extracts.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts to dryness using a rotary evaporator to obtain the crude this compound powder.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (200-300 mesh) in chloroform and pack it into a glass column.

    • Dissolve the crude this compound powder in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column using a gradient solvent system of chloroform-methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization:

    • Combine the pure fractions containing this compound and concentrate them to dryness.

    • Dissolve the residue in a small amount of hot 90% ethanol and allow it to cool slowly to induce crystallization.

    • Collect the white crystals of this compound by filtration and dry them.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product plant_material Jasminum Species (Leaves/Flowers) drying Drying (40-50°C) plant_material->drying grinding Grinding (Fine Powder) drying->grinding extraction_step Solvent Extraction (e.g., 80% Ethanol, UAE/Maceration) grinding->extraction_step filtration Filtration extraction_step->filtration crude_extract Crude Filtrate filtration->crude_extract concentration Concentration (Rotary Evaporator) crude_extract->concentration partitioning Liquid-Liquid Partitioning (De-fatting) concentration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom pure_fractions Pure this compound Fractions column_chrom->pure_fractions crystallization Crystallization (e.g., from 90% Ethanol) pure_fractions->crystallization final_product Pure Crystalline this compound crystallization->final_product

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low Extraction Yield

G start Start: Low this compound Yield check_solvent Is the solvent polarity optimal? (e.g., aqueous ethanol/methanol) start->check_solvent check_params Are extraction parameters optimized? (Time, Temperature) check_solvent->check_params Yes solution_solvent Action: Test different polar solvent mixtures (e.g., 60-80% ethanol). check_solvent->solution_solvent No check_prep Is plant material properly prepared? (Dry, finely ground) check_params->check_prep Yes solution_params Action: Increase extraction time or use UAE/MAE for better efficiency. check_params->solution_params No check_ratio Is the solid-to-solvent ratio correct? (e.g., 1:10 to 1:30) check_prep->check_ratio Yes solution_prep Action: Ensure material is fully dried and ground to a fine powder. check_prep->solution_prep No solution_ratio Action: Increase solvent volume to prevent saturation. check_ratio->solution_ratio No end Yield Optimized check_ratio->end Yes solution_solvent->check_params solution_params->check_prep solution_prep->check_ratio solution_ratio->end

References

Technical Support Center: Purification of Jasmonates by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of jasmonin and its derivatives using silica gel chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of jasmonates by silica gel chromatography.

1. Why is my jasmonate yield low after silica gel chromatography?

Low recovery of jasmonates can be attributed to several factors:

  • Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds. Jasmonic acid, being a carboxylic acid, may interact strongly or degrade.[1][2]

    • Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine. Alternatively, for acidic compounds like jasmonic acid, adding a small amount of acetic acid to the eluent can help maintain it in its protonated form and reduce strong interactions with the silica.[3]

  • Irreversible Adsorption: Highly polar compounds can bind irreversibly to the active sites of the silica gel.

    • Solution: Ensure the chosen solvent system is appropriate to elute your compound. If the compound is very polar, consider using a more polar mobile phase or a different adsorbent like alumina.[1] A "methanol purge" after the main elution can be performed to strip highly retained compounds from the column.

  • Improper Solvent System: The polarity of the eluent may be too low to effectively move the jasmonate off the column.

    • Solution: Systematically increase the polarity of your solvent system. Develop a gradient elution if necessary, starting with a low polarity solvent and gradually increasing the proportion of the more polar solvent.[1]

  • Sample Loss During Preparation: Significant loss can occur during the extraction and concentration steps prior to chromatography.

    • Solution: Optimize your extraction protocol. Ensure complete extraction from the initial matrix and minimize the number of transfer steps. Using an internal standard can help track and quantify losses.[4]

2. My jasmonate is streaking or tailing on the column/TLC plate. What can I do?

Streaking or tailing is a common issue that leads to poor separation and impure fractions.

  • Strong Compound-Silica Interaction: Jasmonic acid's carboxylic acid group can lead to strong interactions with the silica gel, causing tailing.

    • Solution: Add a small percentage (0.1-1%) of a modifier to your eluent. For acidic compounds like jasmonic acid, adding acetic acid can improve peak shape. For basic impurities that might be causing streaking, adding a small amount of triethylamine can be beneficial.[3][5]

  • Sample Overload: Loading too much sample onto the column is a frequent cause of tailing and poor separation.[2][5]

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a silica-to-sample ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.

  • Poor Sample Solubility in Eluent: If the sample is not fully soluble in the mobile phase, it can lead to streaking as it dissolves over time.

    • Solution: Ensure your crude sample is fully dissolved before loading. If solubility in the eluent is low, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[2][6]

  • Column Packing Issues: An unevenly packed column with channels or cracks will result in a non-uniform solvent front and band broadening.[2][7]

    • Solution: Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. The top surface of the silica bed should be flat and protected with a layer of sand.[8]

3. I'm not seeing my jasmonate elute from the column. Where did it go?

Several possibilities could explain the apparent disappearance of your compound.

  • Compound Decomposition: The jasmonate may have degraded on the silica gel.[1]

    • Solution: Test the stability of your compound on a small amount of silica beforehand using a 2D TLC analysis. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]

  • Elution in the Solvent Front: If the initial solvent system is too polar, the jasmonate may have eluted very quickly in the first few fractions.[1]

    • Solution: Always collect and analyze the first fractions that come off the column.

  • High Retention on the Column: The chosen eluent may not be polar enough to move the jasmonate.

    • Solution: After running your planned solvent gradient, flush the column with a very polar solvent, such as 100% methanol, to elute any remaining compounds.

  • Dilute Fractions: The compound may have eluted, but at a concentration too low to be detected by your analytical method (e.g., TLC).[1]

    • Solution: Concentrate the collected fractions before analysis.

4. How do I choose the right solvent system for jasmonate purification?

The ideal solvent system should provide good separation between your target jasmonate and impurities.

  • TLC Analysis: Thin-layer chromatography (TLC) is the best way to determine an appropriate solvent system. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.

  • Solvent Polarity: Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate or diethyl ether. For more polar jasmonates, a more polar system like dichloromethane/methanol may be necessary.

  • Reported Solvent Systems: For jasmonic acid on silica gel TLC, a mobile phase of isopropanol–ammonia–water (10:1:1 v/v) has been reported to give an Rf of 0.63.[9] While this is for HPTLC, it can be a starting point for developing a column chromatography method. For general purification of plant extracts, mixtures of chloroform and methanol are also common.[10]

Quantitative Data Summary

The recovery and purity of jasmonates after silica gel chromatography are highly dependent on the complexity of the initial plant extract, the scale of the purification, and the specific conditions used. The following table provides representative data from analytical methods, which can serve as a benchmark.

ParameterJasmonic Acid (JA)Methyl Jasmonate (MeJA)MethodReference
Average Recovery Rate 92.48%94.30%SPE-LC-MS/MS[4]
Detection Limit (LOD) 0.03 ng/mL0.075 ng/mLLC-MS/MS[4]
Limit of Quantitation 80 µg-HPTLC[11]
Rf Value 0.63-HPTLC (Isopropanol:Ammonia:Water 10:1:1)[9]

Experimental Protocols

Protocol 1: Extraction of Jasmonates from Plant Tissue

This protocol outlines a general procedure for the extraction of jasmonates from plant material prior to chromatographic purification.[12][13]

  • Homogenization: Freeze approximately 0.5-1.0 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube and add cold methanol (e.g., 10 mL). Store at 4°C for 24 hours in the dark to allow for extraction.

  • Centrifugation: Centrifuge the extract to pellet the plant debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

  • Re-extraction: Re-extract the pellet with a smaller volume of cold methanol to ensure complete recovery.

  • Pooling and Concentration: Combine the supernatants and concentrate them under a stream of nitrogen or using a rotary evaporator.

  • Solvent Partitioning: Resuspend the dried extract in a suitable solvent and partition against an immiscible solvent (e.g., ethyl acetate and water) to remove highly polar or non-polar impurities. The jasmonates will typically be in the organic phase.

  • Final Concentration: Evaporate the organic phase to dryness. The resulting crude extract is now ready for silica gel chromatography.

Protocol 2: Preparative Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying a crude jasmonate extract.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.[8]

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[14]

    • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[8]

    • Wash the column with the initial solvent, ensuring the solvent level never drops below the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent. Carefully pipette this solution onto the top of the column, allowing it to absorb into the silica.[6]

    • Dry Loading: Dissolve the crude extract in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2][6]

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin elution, collecting fractions of a suitable volume.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified jasmonate.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Jasmonate_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Linolenic_Acid α-Linolenic Acid Receptor->Linolenic_Acid Activates LOX LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 JA_Biosynthesis JA Biosynthesis (β-oxidation) OPR3->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (Bioactive) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Defense_Growth Defense & Growth Responses JA_Responsive_Genes->Defense_Growth Stress Wounding, Herbivory Stress->Receptor

Caption: The Jasmonate (JA) signaling pathway, from biosynthesis to gene activation.

Experimental_Workflow Plant_Material Plant Material Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract TLC_Analysis TLC Analysis for Solvent System Crude_Extract->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Loading TLC_Analysis->Column_Chromatography Determines Eluent Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Purified_Jasmonate Purified Jasmonate Evaporation->Purified_Jasmonate Analysis Purity & Identity Check (NMR, MS, HPLC) Purified_Jasmonate->Analysis

Caption: General workflow for jasmonate purification by silica gel chromatography.

References

Technical Support Center: Improving the Stability of Jasminin in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jasminin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments. As "this compound" is often a term used to refer to the complex of aromatic compounds in jasmine extracts, this guide will focus on the stability of its major representative constituents, such as esters (e.g., benzyl acetate) and terpenoids (e.g., linalool), which are susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of jasmine-derived compounds in solution?

A1: The stability of compounds isolated from jasmine is influenced by several environmental factors. The most common include:

  • Light: Exposure to UV or even ambient light can induce photodegradation, particularly in compounds with double bonds, which are common in terpenes.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[2][3]

  • pH: The pH of the solvent can significantly impact stability, especially for esters which are prone to acid or base-catalyzed hydrolysis.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive functional groups in the compounds.[1]

  • Solvent Purity: Impurities in the solvent, such as water or peroxides, can initiate or catalyze degradation reactions.[4]

  • Moisture: Water content can lead to hydrolysis of ester compounds.[1]

Q2: I've dissolved my jasmine extract in a solvent, and it has turned cloudy or formed a precipitate. What is happening?

A2: Cloudiness or precipitation upon dissolving a jasmine extract is typically due to one of the following:

  • Poor Solubility: The concentration of the extract may have exceeded its solubility limit in the chosen solvent. Every compound has a specific solubility in a given solvent at a certain temperature.

  • "Like Dissolves Like" Principle: The polarity of the solvent may not be appropriate for all components of the extract. Jasmine extract is a complex mixture of compounds with varying polarities. A solvent that dissolves one component may not effectively dissolve another.

  • Temperature Effects: Solubility is often temperature-dependent. If you dissolved the extract at a higher temperature and then let it cool, some components may precipitate out.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your solution often indicates chemical degradation. This can be due to oxidation or other reactions that form new, colored compounds. It is advisable to characterize the solution using spectroscopic or chromatographic methods to identify the degradation products.

Q4: Which solvents are recommended for storing jasmine-derived compounds?

A4: The ideal storage solvent depends on the specific compound and the intended downstream application. However, for general short-term storage, the following are often considered:

  • Ethanol: A polar solvent that can dissolve a wide range of compounds and is relatively non-toxic.[5]

  • Acetonitrile: A polar aprotic solvent that is often used in chromatographic applications.

  • Toluene: A nonpolar solvent suitable for nonpolar constituents.

For long-term storage, it is best to store the compound in its solid, purified form at low temperatures in the dark and under an inert atmosphere.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of aromatic scent Degradation of volatile esters and terpenes.Store solutions at low temperatures (-20°C or -80°C). Use airtight containers to prevent volatilization and oxidation. Prepare fresh solutions before use.
Decreased biological activity Degradation of the active compound(s).Minimize exposure to light, heat, and oxygen. Use high-purity solvents. Consider using antioxidants if compatible with your experiment.
Appearance of new peaks in HPLC/GC analysis Chemical degradation of the compound of interest.Identify the degradation products using mass spectrometry (MS). Adjust storage conditions (pH, temperature, solvent) to minimize degradation.
Inconsistent experimental results Instability of the compound in the experimental solvent/buffer.Perform a stability study of your compound in the experimental medium before conducting the main experiment. Prepare fresh solutions for each experiment.

Quantitative Data Summary

The following table provides hypothetical stability data for a major component of jasmine extract, Benzyl Acetate, in different solvents under accelerated stability testing conditions (40°C, in the dark). The data is for illustrative purposes to guide solvent selection.

Solvent Dielectric Constant Initial Concentration (mg/mL) Concentration after 7 days (mg/mL) % Degradation Appearance
Hexane1.881.00.982%Clear, colorless
Toluene2.381.00.973%Clear, colorless
Dichloromethane9.081.00.928%Clear, colorless
Acetone20.71.00.8812%Clear, colorless
Ethanol24.51.00.8515%Clear, colorless
Acetonitrile37.51.00.8218%Clear, colorless
Water (pH 7)80.11.00.6535%Cloudy, slight yellow tint

Experimental Protocols

Protocol 1: General Solvent Stability Assessment

This protocol outlines a general method for assessing the stability of a jasmine-derived compound in a selected solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh the purified compound.

    • Dissolve the compound in the chosen high-purity solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple vials (e.g., amber glass vials to protect from light).

    • Prepare separate sets of vials for each storage condition (e.g., -20°C, 4°C, room temperature).

    • Include a "time zero" sample that is analyzed immediately.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the "time zero" sample.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution aliquot Aliquot Samples prep_stock->aliquot storage_conditions Store at different temperatures and time points aliquot->storage_conditions analysis Analyze by HPLC/LC-MS storage_conditions->analysis data_analysis Calculate % Degradation & Identify Degradants analysis->data_analysis

Caption: Experimental workflow for solvent stability testing.

degradation_pathway cluster_ester Ester Degradation (e.g., Benzyl Acetate) cluster_terpene Terpene Degradation (e.g., Linalool) benzyl_acetate Benzyl Acetate hydrolysis Hydrolysis (H₂O, acid/base) benzyl_acetate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol acetic_acid Acetic Acid hydrolysis->acetic_acid linalool Linalool oxidation Oxidation (O₂) linalool->oxidation photodegradation Photodegradation (UV light) linalool->photodegradation degradation_products Various Aldehydes, Ketones, and Epoxides oxidation->degradation_products photodegradation->degradation_products

Caption: Hypothetical degradation pathways for major jasmine components.

References

Overcoming low yield in the isolation of Jasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of Jasminin, with a focus on overcoming low yields.

Troubleshooting Guide: Low this compound Yield

Low recovery of this compound can occur at various stages of the isolation process, from initial extraction to final purification. This guide provides a systematic approach to identifying and resolving potential issues.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient Cell Lysis The plant material may not be sufficiently ground to allow for proper solvent penetration. Ensure the dried and powdered leaves are passed through a fine mesh sieve (e.g., 40-mesh) for a uniform, small particle size.[1]
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For this compound, an 80-90% ethanol solution has been shown to be effective.[1] Pure methanol is also commonly used for extracting polar glycosides from plant material.[2]
Insufficient Extraction Time or Temperature Extraction may be incomplete. A common protocol involves repeated extractions (e.g., three times) at an elevated temperature (e.g., 50-60°C) to ensure exhaustive extraction.[1]
Poor Solvent-to-Solid Ratio An inadequate volume of solvent will not effectively extract the target compound. A mass-to-volume ratio of 1g of plant material to 6-8ml of solvent for each extraction cycle is a good starting point.[1]

Issue 2: Loss of this compound During Liquid-Liquid Extraction

Potential Cause Recommended Solution
Incorrect Solvent Polarity for Partitioning After initial ethanol extraction and concentration, partitioning is used to remove non-polar compounds. Petroleum ether is effective for removing lipids and chlorophyll. Subsequently, a solvent of intermediate polarity, such as ethyl acetate, is used to extract this compound from the aqueous phase.[1] Ensure complete phase separation to avoid loss of the ethyl acetate layer.
Emulsion Formation Emulsions can trap the target compound and prevent efficient separation. If an emulsion forms, try adding brine (saturated NaCl solution) or gently centrifuging the mixture to break the emulsion.
Compound Instability (pH) Secoiridoid glucosides can be susceptible to degradation under acidic or alkaline conditions.[3][4] Ensure that the pH of the aqueous solution is not at an extreme that could cause hydrolysis of the glycosidic bond or other structural rearrangements.

Issue 3: Poor Recovery from Column Chromatography

Potential Cause Recommended Solution
Irreversible Adsorption on Silica Gel Highly polar compounds like this compound can sometimes bind irreversibly to the acidic sites on standard silica gel, leading to tailing and low recovery.[5][6] Consider deactivating the silica gel by treating it with a small amount of a base like triethylamine in the slurry or mobile phase.[5] Alternatively, using a different stationary phase like C18 (reversed-phase) may be more suitable for polar compounds.
Inappropriate Mobile Phase The polarity of the eluent must be carefully optimized. For silica gel chromatography of this compound, a gradient of chloroform-methanol has been used.[1] If the compound is not eluting, gradually increase the polarity by increasing the percentage of methanol. If everything elutes at once, the starting polarity is too high.
Compound Precipitation on the Column If the crude extract is not fully dissolved before loading or if it has low solubility in the initial mobile phase, it can precipitate at the top of the column.[5] This leads to streaking and poor separation. Ensure the sample is fully dissolved in a minimum amount of solvent, or consider the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[7]
Compound Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3][6] To check for this, run a 2D TLC. Spot the compound, run the plate in one direction, dry it, and then run it again in the perpendicular direction with the same solvent system. If new spots appear, the compound is likely degrading on the silica.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound isolation?

A1: The reported yield of this compound can vary depending on the plant source, its geographical origin, time of harvest, and the isolation method used. A patent for the extraction of this compound from the leaves of Jasminum nudiflorum (winter jasmine) reports a final yield of 1.26% to 1.36% of purified crystalline product from the initial dried powder.[1]

Q2: My crude extract is a dark, sticky gum. How can I best prepare it for column chromatography?

A2: This is common with plant extracts. To prepare this for chromatography, it is best to use a "dry loading" technique. Dissolve your gummy extract in a suitable solvent (like methanol), then add a small amount of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully layered on top of your prepared column, which prevents clogging and ensures a more uniform application of the sample.[7]

Q3: The spots on my TLC plate are streaking or tailing. What does this mean for my column chromatography?

A3: Tailing on a TLC plate is often a predictor of poor separation on a column. It can be caused by several factors:

  • Sample Overload: You may be spotting too much material on the TLC plate.

  • Compound Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can often resolve this.

  • Compound Instability: The compound may be degrading on the silica plate.[3][6]

  • Inappropriate Solvent: The chosen solvent system may not be optimal. Before running a column, it is crucial to optimize the TLC conditions to get sharp, well-defined spots.

Q4: Can I use a different chromatography technique instead of silica gel?

A4: Yes. Given that this compound is a polar glycoside, reversed-phase chromatography (e.g., with a C18 stationary phase) could be a very effective alternative or a subsequent purification step.[8] This technique separates compounds based on hydrophobicity and is often well-suited for polar and water-soluble compounds that are challenging to purify on normal-phase silica.[8][9] Advanced techniques like high-speed counter-current chromatography (HSCCC) have also proven effective for isolating polar iridoid glycosides, as they avoid the solid stationary phase altogether, minimizing irreversible adsorption and degradation.[10][11]

Q5: How can I confirm the presence and purity of this compound in my fractions?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification and purity assessment of this compound.[1] A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water is often used.[12][13] Detection can be done using a UV detector. By comparing the retention time and UV spectrum of your isolated compound with a pure analytical standard of this compound, you can confirm its identity and determine its purity.

Quantitative Data Summary

The following table summarizes reported yields for this compound and related compounds from Jasminum species. Note that direct comparisons are difficult due to variations in extraction methods and plant material.

CompoundPlant SourceExtraction MethodYieldReference
This compound Jasminum nudiflorum (leaves)Ethanol extraction, liquid-liquid partitioning, silica gel chromatography, crystallization1.26 - 1.36% (of dry weight)[1]
Essential Oil (Absolute) Jasminum sambac (flowers)Supercritical Fluid Extraction (SCFE)0.021%[14]
Essential Oil (Concrete) Jasminum sambac (flowers)Supercritical Fluid Extraction (SCFE)0.334%[14]

Experimental Protocols

Protocol 1: Isolation of this compound from Winter Jasmine Leaves (Adapted from patent CN102250174A)[1]

  • Preparation of Plant Material: Dry the flowers and leaves of Jasminum nudiflorum at 45°C. Crush the dried material and pass it through a 40-mesh sieve.

  • Solvent Extraction:

    • To 250g of the plant powder, add 2000ml of 85% ethanol.

    • Extract at 60°C for 2 hours with stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction on the residue two more times with 1000ml of 85% ethanol for 1 hour each time.

    • Combine all filtrates and concentrate under reduced pressure at a temperature ≤ 55°C until all ethanol is removed.

  • Liquid-Liquid Partitioning:

    • Extract the aqueous concentrate with an equal volume of petroleum ether five times to remove non-polar impurities. Discard the petroleum ether layers.

    • Extract the remaining aqueous phase with an equal volume of ethyl acetate five times.

    • Combine the ethyl acetate extracts and concentrate to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the dried ethyl acetate extract and load it onto the column.

    • Elute the column using a chloroform-methanol gradient.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Crystallization:

    • Combine the this compound-containing fractions and concentrate them.

    • Dissolve the residue in 90% ethanol and allow it to crystallize.

    • Perform recrystallization 2-3 times to obtain pure, white crystals of this compound.

Visualizations

Experimental Workflow for this compound Isolation

Start Dried & Powdered Jasminum Leaves Extraction Ethanol Extraction (3x, 60°C) Start->Extraction Concentration1 Concentrate Under Reduced Pressure Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Petroleum Ether, then Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentrate Ethyl Acetate Phase Partitioning->Concentration2 Chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Concentration2->Chromatography Fraction_Collection Fraction Collection & TLC Analysis Chromatography->Fraction_Collection Concentration3 Combine & Concentrate This compound Fractions Fraction_Collection->Concentration3 Crystallization Crystallization from Ethanol Concentration3->Crystallization End Pure this compound Crystals Crystallization->End

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of Secoiridoids in Oleaceae

GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Iridodial Iridodial Geraniol->Iridodial Iridoid Synthase Deoxyloganic_Acid Deoxyloganic Acid Iridodial->Deoxyloganic_Acid Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid Keto_Loganic_Acid 7-Ketologanic Acid Loganic_Acid->Keto_Loganic_Acid Oleoside Oleoside-type Secoiridoids (e.g., Oleuropein) Keto_Loganic_Acid->Oleoside Series of Enzymatic Steps Jasminin_Group This compound-type Secoiridoids Keto_Loganic_Acid->Jasminin_Group Series of Enzymatic Steps

Caption: Simplified biosynthesis of secoiridoids in the Oleaceae family.

References

Technical Support Center: Method Development for Resolving Jasminin Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of Jasminin isomers. Given the complexity of the this compound molecule, a systematic approach to method development is crucial.

Proposed Experimental Protocol: A Strategic Approach to this compound Isomer Separation

Phase 1: Initial Reverse-Phase (RP-HPLC) Screening

The objective of this phase is to achieve a baseline separation of potential diastereomers and to establish retention characteristics.

  • Sample Preparation: Dissolve a reference standard of the this compound isomer mixture in a solvent compatible with the initial mobile phase, such as a 50:50 mixture of methanol and water. The final concentration should be approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector is suitable.

  • Screening Conditions: Perform injections on a set of columns with different selectivities. A generic gradient is recommended to start.

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Biphenyl (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 210 nm and 254 nmUV at 210 nm and 254 nmUV at 210 nm and 254 nm
Injection Vol. 5 µL5 µL5 µL

Phase 2: Chiral HPLC Method Screening

If co-elution or poor resolution of isomers is observed in Phase 1, a chiral separation is necessary. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including glycosides. Both normal-phase and reverse-phase modes should be explored.

  • Sample Preparation:

    • Normal-Phase (NP): Dissolve the sample in the initial mobile phase (e.g., n-hexane/ethanol mixture).

    • Reverse-Phase (RP): Dissolve the sample as described in Phase 1.

  • Screening Conditions:

ParameterNormal-Phase (NP) ConditionReverse-Phase (RP) Condition
Column CHIRALPAK® IA or IC (150 x 4.6 mm, 5 µm)CHIRALPAK® IA or IC (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol mixtures (e.g., 90:10, 80:20) with 0.1% Formic Acid or Trifluoroacetic AcidAcetonitrile / Water or Methanol / Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mode IsocraticIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nm and 254 nmUV at 210 nm and 254 nm
Injection Vol. 10 µL10 µL

Visual Workflow for Method Development

The following diagram illustrates the logical flow for developing a robust HPLC method for this compound isomer separation.

G cluster_prep Phase 0: Preparation cluster_rp Phase 1: Reverse-Phase Screening cluster_chiral Phase 2: Chiral Screening cluster_opt Phase 3: Optimization & Validation start Define Separation Goal: Resolve this compound Isomers char Characterize Analyte: This compound (Glycoside, Multiple Chiral Centers) start->char rp_screen Screen on C18, Phenyl, Biphenyl Columns (ACN/Water & MeOH/Water Gradients) char->rp_screen decision1 All Isomers Resolved? rp_screen->decision1 np_chiral Normal-Phase Chiral Screening (e.g., CHIRALPAK IA/IC) Mobile Phase: Hexane/Alcohol rp_chiral Reverse-Phase Chiral Screening (e.g., CHIRALPAK IA/IC) Mobile Phase: ACN/Water np_chiral->rp_chiral decision2 Resolution Achieved? rp_chiral->decision2 optimize Optimize Best Condition: Adjust Mobile Phase Ratio, Temperature, Additives validate Validate Method (ICH Guidelines) Specificity, Linearity, Accuracy, Precision optimize->validate final_method Final Validated Method validate->final_method decision1->np_chiral No decision1->optimize Yes decision2->rp_screen No, Re-evaluate Analyte Properties decision2->optimize Yes G cluster_sharp Peaks are Sharp (Efficiency is Good) cluster_broad Peaks are Broad (Efficiency is Poor) start Problem: Poor Resolution (Rs < 1.5) check_peaks Are peaks sharp or broad? start->check_peaks selectivity_issue Primary Issue: Lack of Selectivity (α) check_peaks->selectivity_issue Sharp efficiency_issue Primary Issue: Poor Efficiency (N) check_peaks->efficiency_issue Broad change_mobile 1. Change Organic Modifier (e.g., ACN to MeOH) selectivity_issue->change_mobile change_ph 2. Adjust Mobile Phase pH change_mobile->change_ph change_column 3. Change Stationary Phase (Most Powerful Tool) change_ph->change_column optimize_flow 1. Optimize Flow Rate efficiency_issue->optimize_flow reduce_dead_vol 2. Reduce Extra-Column Volume optimize_flow->reduce_dead_vol longer_column 3. Use Longer Column or Smaller Particle Size Column reduce_dead_vol->longer_column

Technical Support Center: Troubleshooting Jasminin Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Jasminin in in vitro assays. The following information is designed to offer practical solutions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring glycoside with the molecular formula C₂₆H₃₈O₁₂. Like many complex natural products, this compound's intricate structure can lead to poor aqueous solubility. This presents a significant challenge for in vitro studies, as the compound may precipitate out of the aqueous cell culture medium, leading to inaccurate and irreproducible results. Ensuring this compound is fully dissolved at the desired concentration is critical for reliable experimental data.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.

Q3: My this compound precipitated after I diluted the DMSO stock solution into my cell culture medium. What should I do?

A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. Here are several troubleshooting steps:

  • Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line, typically below 0.5%. High concentrations of DMSO can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

  • Use a Serum-Containing Medium for Dilution: If your experimental design allows, diluting the this compound stock in a medium containing fetal bovine serum (FBS) can aid solubility. Serum proteins, such as albumin, can bind to the compound and help keep it in solution.

  • Consider Solubility Enhancers: For particularly challenging situations, the use of biocompatible solubility enhancers, such as cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin), can be explored. These molecules can encapsulate hydrophobic compounds and increase their aqueous solubility.

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, brief sonication of the DMSO stock solution in a water bath can help to break up any aggregates and ensure complete dissolution before dilution into the aqueous medium. However, avoid prolonged sonication, as it can potentially degrade the compound.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the stock solution from light.

Quantitative Data: Solubility of this compound

SolventEstimated SolubilityRecommended Stock ConcentrationRecommended Final Assay Concentration
DMSOHigh10-50 mMUp to 200 µM[1]
EthanolModerate to LowNot Recommended for high concentrations-
WaterVery LowNot Recommended-
Cell Culture MediaVery Low-Dependent on final DMSO concentration

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 542.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Methodology:

  • Weighing: Accurately weigh out 5.43 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design)

  • Sterile conical tubes or multi-well plates

Methodology:

  • Thawing the Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM working solution. Mix thoroughly by gentle pipetting or swirling.

    • From this intermediate dilution, perform further dilutions to achieve your final desired concentrations in the cell culture plates.

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, you can perform a direct dilution. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution to the 1 mL of medium.

  • Mixing Technique: When adding the this compound stock (or intermediate dilution) to the medium, add it dropwise to the center of the liquid while gently swirling the plate or tube. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your assay wells and ensure it is below the tolerance level of your cells (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used in your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Experimental Controls weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Pre-warmed Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells vehicle Vehicle Control (DMSO) dilute->vehicle Same final DMSO % untreated Untreated Control

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway This compound-Induced TNF-α Signaling Pathway cluster_pathways Intracellular Signaling Cascades This compound This compound Akt Akt This compound->Akt Activates MAPKs MAPKs This compound->MAPKs Activates NFkB NF-κB This compound->NFkB Activates TNFa TNF-α Production Akt->TNFa MAPKs->TNFa NFkB->TNFa Antiviral Antiviral Effects TNFa->Antiviral Leads to

Caption: Signaling pathways activated by this compound leading to TNF-α production.[1][2]

References

Technical Support Center: Optimizing Cell Culture Conditions for Jasminin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell culture conditions for Jasminin treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound and other jasmonates in cancer cell lines?

A1: this compound and its derivatives, such as methyl jasmonate (MJ), have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[1][2] The primary mechanism involves the induction of reactive oxygen species (ROS), which in turn triggers downstream signaling pathways leading to cell cycle arrest and apoptosis.[1][3]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: The solubility of plant-derived compounds can be a challenge. It is recommended to first test the solubility of this compound in common solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. This stock can then be serially diluted in complete cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the typical concentration ranges and incubation times for this compound treatment?

A3: The optimal concentration and incubation time for this compound treatment will vary depending on the cell line and the specific experimental endpoint. Based on studies with related jasmonates like methyl jasmonate, cytotoxic effects are often observed in the micromolar (µM) to millimolar (mM) range, with incubation times ranging from 24 to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low cell viability in control group - Solvent toxicity- Suboptimal culture conditions- Ensure the final solvent (e.g., DMSO) concentration is below 0.5% in the culture medium.- Maintain optimal cell culture conditions (e.g., temperature, CO2, humidity).
Inconsistent or non-reproducible results - Inaccurate pipetting- Cell clumping- Variation in treatment timing- Use calibrated pipettes and ensure thorough mixing of solutions.- Ensure a single-cell suspension before seeding.- Standardize the timing of cell seeding and treatment application.
Precipitate formation in culture medium upon adding this compound - Poor solubility of this compound in the medium- Prepare the final dilutions of this compound in pre-warmed medium and add to the cells immediately.- Gently swirl the plate after adding the compound to ensure even distribution.- Consider using a solubilizing agent, but first test its effect on cell viability.
MTT assay results show increased absorbance with increasing this compound concentration - Direct reduction of MTT by this compound- Colorimetric interference from this compound- Run a cell-free control with this compound and MTT reagent to check for direct reduction.- Run a control with this compound in medium without cells to check for color interference.- If interference is confirmed, consider alternative viability assays like SRB or LDH assays.[4][5]
Cells detach from the culture plate after treatment - High cytotoxicity of this compound at the tested concentration- Over-trypsinization during passaging- Perform a dose-response experiment to find a less toxic concentration.- Optimize the trypsinization time and concentration.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of jasmonates in various cancer cell lines, providing a reference for designing your experiments.

CompoundCell LineIncubation TimeIC50
Methyl JasmonateA549 (Lung Adenocarcinoma)48h~1.5 mM
Methyl JasmonatePC-3 (Prostate Cancer)48h~2.5 mM
Methyl JasmonateLNCaP (Prostate Cancer)48h~1.0 mM
Methyl JasmonateDU145 (Prostate Cancer)48h>5.0 mM

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cancer cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of Jasmonate-Induced Apoptosis

Jasminin_Signaling_Pathway Jasmonate Jasmonin ROS ROS Production Jasmonate->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax/Bcl-xS Induction Mitochondria->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of jasmonate-induced apoptosis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Jasmonin_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Jasmonin_Prep->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Jasminin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Jasminin. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, having a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak symmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1]

For the analysis of this compound and related compounds from complex matrices like plant extracts, peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and identification difficult.[2]

  • Impact Quantification: The asymmetry complicates peak integration, leading to inaccurate and imprecise quantitative results.[2]

  • Indicate Method Issues: Tailing often signals underlying problems with the column, mobile phase, or system, affecting the overall robustness and reliability of the analytical method.[3]

Q2: What are the most common causes of peak tailing for a compound like this compound?

This compound, an iridoid glycoside, and other phenolic or amine-containing compounds often found in jasmine extracts are susceptible to peak tailing. The primary causes include:

  • Secondary Interactions: This is the most frequent cause. Unwanted interactions occur between polar functional groups on the analyte (like hydroxyl groups in phenols or amine groups) and active sites on the stationary phase, most commonly residual silanol groups (Si-OH) on silica-based columns (e.g., C18).[1][4][5]

  • Mobile Phase pH Mismatch: Operating with a mobile phase pH close to the pKa of the analyte or the column's silanol groups can lead to the compound existing in both ionized and non-ionized forms, causing peak distortion.[1][6][7]

  • Column Issues: Physical problems with the column, such as degradation of the packed bed, contamination from sample matrices, or the formation of a void at the column inlet, can disrupt the flow path and cause tailing.[1][2][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][5]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak asymmetry. This is often called "dead volume".[5][7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like those containing phenolic or acidic functional groups.[8][9]

  • Suppressing Ionization: The key is to ensure the analyte is in a single, un-ionized state. For acidic compounds like phenols, using a low-pH mobile phase (typically 2 pH units below the analyte's pKa) will suppress their deprotonation.[10][11] This makes the compound more hydrophobic, increasing its retention on a reversed-phase column and preventing interactions with silanols.

  • Minimizing Silanol Interactions: Residual silanol groups on silica columns are acidic and become negatively charged at a pH above 3-4.[4][11] By maintaining a low mobile phase pH (e.g., pH 2.5-3.0), these silanols remain protonated (neutral), significantly reducing their ability to interact with analytes and cause tailing.[3][12]

Q4: What role does the HPLC column play in peak tailing?

The choice and condition of the HPLC column are fundamental to achieving good peak shape.

  • Column Chemistry: Modern columns made with high-purity, "Type B" silica have a lower metal content and fewer acidic silanol sites, reducing the potential for tailing interactions.[12]

  • End-capping: Many columns are "end-capped," a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilyl) to block them from interacting with analytes.[7][13] Using an end-capped column is highly recommended for analyzing polar or basic compounds.

  • Guard Columns: Using a guard column with the same stationary phase as the analytical column can protect it from strongly retained impurities in the sample matrix that could otherwise contaminate the main column and cause peak tailing.[14]

  • Column Degradation: Over time, high pH (>8) can dissolve the silica backbone, while very low pH (<2) can cleave the bonded phase. This damage creates active silanol sites and can lead to a void at the column inlet, both of which cause tailing.[2][8]

Q5: Can my sample preparation or injection technique cause peak tailing?

Yes, issues related to the sample itself can lead to peak tailing.

  • Sample Overload: Injecting too high a concentration or volume of the sample can overload the column, meaning the stationary phase becomes saturated. This is a common cause of both tailing and fronting. Try reducing the sample concentration or injection volume.[5][10]

  • Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[5] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[10]

Systematic Troubleshooting Workflow

A logical approach is crucial for efficiently diagnosing the cause of peak tailing. The following workflow diagram outlines a step-by-step process to identify and resolve the issue.

G A Peak Tailing Observed (Tf > 1.2) B Step 1: Check for Obvious Issues A->B C Is sample concentration too high? Is injection solvent stronger than mobile phase? B->C L Check for extra-column volume (e.g., long tubing, loose fittings). B->L Also check system hardware D Reduce concentration/injection volume. Dissolve sample in mobile phase. C->D Yes E Step 2: Investigate Chemical Interactions C->E No D->E F Is mobile phase pH appropriate? (Should be >2 units away from pKa) E->F G Adjust mobile phase to low pH (e.g., 2.5-3.0) using 0.1% Formic or Trifluoroacetic Acid. F->G No H Step 3: Evaluate Column Health F->H Yes G->H I Is the column old, contaminated, or showing high backpressure? H->I J Flush column or replace with a new, end-capped column. Use a guard column. I->J Yes K Problem Resolved I->K No, problem likely solved J->K L->E

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Impact of Troubleshooting Steps on Peak Shape

The following table summarizes the expected quantitative improvements in the Tailing Factor (Tf) as different troubleshooting strategies are applied.

Condition Mobile Phase Column Type Tailing Factor (Tf) Observation
Initial Method 50:50 ACN:H₂O, pH 6.0Standard C181.9Severe peak tailing due to silanol interactions and analyte ionization.
pH Adjustment 50:50 ACN:H₂O + 0.1% Formic Acid (pH ~2.7)Standard C181.3Significant improvement as both analyte and silanol ionization are suppressed.[13]
Additive + pH 50:50 ACN:H₂O + 0.05% TFA (pH ~2.1)Standard C181.2Further improvement; TFA can act as an ion-pairing agent and more effectively mask silanol sites.
Optimized Column 50:50 ACN:H₂O + 0.1% Formic Acid (pH ~2.7)Modern End-Capped C181.05Excellent, near-symmetrical peak shape achieved by combining pH control with an inert column surface.[10][13]

Experimental Protocols

Protocol for Optimizing Mobile Phase pH to Reduce Peak Tailing

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound and determine the optimal pH for achieving a Tailing Factor (Tf) of ≤ 1.2.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound analytical standard (1 mg/mL stock in methanol)

  • Mobile Phase A solvents: HPLC-grade water

  • Mobile Phase B solvent: HPLC-grade acetonitrile (ACN)

  • pH modifiers: Formic acid (FA), Trifluoroacetic acid (TFA)

  • Calibrated pH meter

Procedure:

  • Prepare Working Standard: Dilute the this compound stock solution with a 50:50 water:methanol mixture to a final concentration of 20 µg/mL.

  • Prepare Mobile Phases:

    • pH 6.0 (Initial Condition): Mobile Phase A will be pure HPLC-grade water.

    • pH ~2.7: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly.

    • pH ~2.1: Prepare Mobile Phase A by adding 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: Use 100% acetonitrile for all experiments.

  • Set HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 235 nm

    • Gradient: 10% B to 90% B over 20 minutes.

  • Analysis Run 1 (pH 6.0):

    • Equilibrate the column with the initial mobile phase (using water at pH 6.0 as Mobile Phase A) for at least 20 column volumes or until the baseline is stable.

    • Inject the this compound working standard and record the chromatogram.

  • Analysis Run 2 (pH ~2.7):

    • Thoroughly flush the system and column with the new Mobile Phase A (water with 0.1% FA).

    • Equilibrate the column with the new mobile phase gradient conditions until the baseline is stable.

    • Inject the this compound working standard and record the chromatogram.

  • Analysis Run 3 (pH ~2.1):

    • Repeat the flushing and equilibration steps with the Mobile Phase A containing 0.05% TFA.

    • Inject the this compound working standard and record the chromatogram.

  • Data Analysis:

    • For each chromatogram, integrate the this compound peak.

    • Use the chromatography software to calculate the USP Tailing Factor (Tf).

    • Compare the Tf values obtained at each pH condition to identify the pH that provides the most symmetrical peak.

References

Enhancing the resolution of Jasminin in complex plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the analytical resolution of Jasminin in complex plant extracts. It includes frequently asked questions and troubleshooting guides in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a secoiridoid glucoside found in various species of the Jasminum (Jasmine) genus.[1] As a bioactive compound, it is studied for its potential pharmacological properties, including antioxidant and enzymatic effects. Accurate identification and quantification are crucial for quality control of herbal products, understanding its therapeutic potential, and for new drug discovery.

Q2: Which analytical techniques are most suitable for this compound analysis in plant extracts?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for analyzing this compound.[2][3] These methods, especially when coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), provide the sensitivity and selectivity needed to resolve this compound from other compounds in a complex matrix.[2][3][4]

Q3: What are the initial steps for extracting this compound from plant material?

A common starting point is a solvent extraction using an alcohol-water mixture, such as 80-90% ethanol or methanol.[5][6] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[7][8] After the initial extraction, a liquid-liquid extraction step with a nonpolar solvent like petroleum ether or hexane can be used to remove lipids and other nonpolar interferences.[2][5][6]

Troubleshooting Guide: Enhancing Chromatographic Resolution

Poor resolution is a frequent challenge in the analysis of complex plant extracts. The following sections address specific issues you may encounter.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the likely causes and how can I fix it?

A: Poor peak shape is often caused by secondary interactions between this compound and the stationary phase, or issues with the mobile phase.

  • Potential Cause 1: Secondary Silanol Interactions. Free silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid or phosphoric acid (e.g., 0.1%) to the mobile phase.[9] This protonates the silanol groups, minimizing unwanted interactions. Also, ensure your mobile phase pH is appropriate for your analyte's pKa.[10]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[11][12]

    • Solution: Reduce the injection volume or dilute your sample. Perform a sample loading study to determine the optimal concentration range for your column.

  • Potential Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[12]

Problem 2: Co-elution with Interfering Compounds

Q: I'm seeing overlapping peaks, and I can't resolve this compound from an unknown compound. What steps can I take?

A: Co-elution requires optimizing the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase, changing the stationary phase, or improving sample preparation.

Step 1: Optimize the Mobile Phase The composition of the mobile phase is a critical factor influencing separation.[9][13]

  • Action: Adjust the organic solvent ratio. For reversed-phase HPLC, modifying the ratio of water to acetonitrile or methanol can significantly alter selectivity.[14]

  • Action: Try a different organic modifier. If you are using methanol, switching to acetonitrile (or vice versa) can change elution patterns, as they have different selectivities.[15]

  • Action: Implement a gradient elution. A shallow gradient, where the percentage of the strong solvent increases slowly, often provides better resolution for complex mixtures than an isocratic method.[9][16]

Step 2: Evaluate the Stationary Phase The choice of column chemistry is fundamental to achieving good separation.[14][17]

  • Action: Try a different column chemistry. If a standard C18 column is not providing adequate resolution, consider a phase with different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase. These can offer alternative interaction mechanisms.[17]

  • Action: Use a column with smaller particles. Switching from a 5 µm particle size column to a sub-2 µm (UPLC) or a solid-core particle column will significantly increase efficiency and resolution.[15][18]

Step 3: Enhance Sample Preparation A cleaner sample reduces the complexity of the mixture being injected, which can significantly improve resolution.[11]

  • Action: Use Solid-Phase Extraction (SPE). SPE is a powerful technique to remove interfering compounds and concentrate this compound before analysis.[4][19] A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components to be washed away.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Enrichment

This protocol describes a general procedure for cleaning up a crude plant extract to enrich for secoiridoids like this compound.

Materials:

  • Crude plant extract (dissolved in 10% methanol/water)

  • SPE Cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB)[19]

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Equilibration: Pass 5 mL of 10% methanol/water (acidified to pH ~3 with formic acid) through the cartridge.

  • Sample Loading: Load 1-2 mL of the dissolved crude extract onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol/water to remove highly polar, interfering compounds.

  • Elution: Elute the this compound-enriched fraction with 5 mL of 80-100% methanol.

  • Drying and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC/UPLC analysis.[4]

Quantitative Data Summary

For successful method development, comparing different analytical columns is essential. The following table summarizes typical parameters for columns used in the analysis of plant-derived compounds.

Stationary PhaseParticle Size (µm)Dimensions (ID x L, mm)Key AdvantageApplication Note
Standard C18 54.6 x 250Robust, general-purposeGood starting point for method development.
Solid-Core C18 2.74.6 x 100High efficiency at lower backpressureImproves resolution without requiring a UPLC system.[11]
UPLC BEH C18 1.72.1 x 50Highest resolution and speedRequires a UPLC system capable of handling high pressures.[4]
Phenyl-Hexyl 3.54.6 x 150Alternative selectivity for aromatic compoundsUseful when C18 fails to resolve co-eluting peaks.

Visualizations

// Node Definitions Plant [label="Plant Material (e.g., Jasmine Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(e.g., 80% Ethanol, UAE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filtration / Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Sample Cleanup\n(e.g., SPE or LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Chromatographic Separation\n(HPLC / UPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="Detection\n(DAD or MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Plant -> Extract; Extract -> Filter; Filter -> Cleanup; Cleanup -> Analyze; Analyze -> Detect; Detect -> Data; }

Caption: High-level workflow from sample preparation to data analysis.

// Node Definitions Start [label="Problem:\nPoor this compound Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Branches Shape [label="Is peak shape poor?\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; Coelution [label="Are peaks co-eluting?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Peak Shape Sol_pH [label="Adjust Mobile Phase pH\n(e.g., add 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Load [label="Reduce Sample Load\n(Dilute sample or inject less)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solvent [label="Match Injection Solvent\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Co-elution Sol_Grad [label="Optimize Mobile Phase\n(Adjust gradient, change solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Col [label="Change Column\n(Different chemistry or smaller particles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Prep [label="Improve Sample Prep\n(Use SPE for cleanup)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Shape; Start -> Coelution;

Shape -> Sol_pH [label="Yes"]; Shape -> Sol_Load [label="Yes"]; Shape -> Sol_Solvent [label="Yes"];

Coelution -> Sol_Grad [label="Yes"]; Coelution -> Sol_Col [label="Yes"]; Coelution -> Sol_Prep [label="Yes"]; }

Caption: Decision tree for troubleshooting common resolution issues.

References

Technical Support Center: Extraction and Storage of Jasmine Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for preventing the degradation of key bioactive and aromatic compounds found in Jasmine (Jasminum spp.) extracts during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary compounds in Jasmine extract that are susceptible to degradation?

A1: The main fragrant and bioactive components in jasmine extract prone to degradation are volatile organic compounds (VOCs), including terpenoids like linalool, and esters such as benzyl acetate.[1][2] Phenolic compounds also present in the extract can also degrade under certain conditions.[1]

Q2: What are the main causes of degradation of these compounds during extraction?

A2: The primary causes of degradation during extraction are:

  • Heat: Many of Jasmine's aromatic compounds are heat-sensitive.[1][3][4] High temperatures used in methods like traditional steam distillation can lead to thermal degradation.[1][4]

  • Hydrolysis: Benzyl acetate can be hydrolyzed to benzyl alcohol and acetic acid.[5][6]

  • Oxidation: Exposure to oxygen can lead to the oxidation of sensitive compounds, altering their chemical structure and aroma.[7][8]

  • Enzymatic Activity: The presence of enzymes in the plant material can contribute to the degradation of certain compounds.[9]

Q3: What are the initial signs of degradation in my Jasmine extract?

A3: Initial signs of degradation include:

  • Changes in Aroma: A shift from a fresh, floral scent to a burnt or unpleasant odor.[10]

  • Color Changes: The extract may darken or change in color.[10]

  • Changes in Viscosity: The consistency of the extract may thicken.[10]

  • Reduced Potency: A noticeable decrease in the expected biological or aromatic activity.

Q4: What is the recommended method for extracting Jasmine compounds to minimize degradation?

A4: For minimizing degradation, especially of heat-sensitive compounds, modern extraction techniques are recommended over traditional high-temperature methods.[1][3] Supercritical Fluid Extraction (SFE) with CO2 is often considered a superior method as it avoids thermal degradation and the use of harsh organic solvents.[11][12][13][14] Low-temperature solvent extraction and other advanced methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can also offer higher yields and reduced degradation compared to traditional methods.[1][3]

Q5: How should I store my Jasmine extract to ensure its long-term stability?

A5: To ensure long-term stability, store your Jasmine extract in a cool, dark place in a tightly sealed, airtight container, preferably made of dark-colored glass.[5][7][8] Refrigeration at 2-4°C can significantly extend the shelf life.[5] It is also advisable to minimize the headspace (the amount of air) in the storage container to reduce exposure to oxygen.[5][8][10]

Troubleshooting Guides

Issue 1: Low Yield of Extracted Compounds
Possible Cause Troubleshooting Step
Improper Extraction Method For delicate, low-yield flowers like Jasmine, traditional methods like hydrodistillation may result in lower yields.[11] Consider using Supercritical Fluid Extraction (SFE) with CO2, which has been shown to produce higher yields.[13]
Suboptimal Extraction Parameters Optimize extraction parameters such as temperature, pressure, and time. For SFE of Jasmine, optimal conditions have been reported around 200 bar and 325 K.[13] For solvent extraction, ensure the appropriate solvent-to-material ratio and extraction time are used.
Poor Quality of Plant Material The quality and freshness of the jasmine flowers significantly impact the yield. Use freshly harvested flowers for the best results. The stage of flower opening can also affect the yield of concrete and absolute oils.[14]
Issue 2: Off-notes or Unpleasant Aroma in the Final Extract
Possible Cause Troubleshooting Step
Thermal Degradation High temperatures during extraction or solvent removal can lead to a "burnt" smell.[15] Use low-temperature extraction methods like SFE or ensure the temperature during solvent evaporation is kept low (e.g., below 40-50°C).[16][17]
Oxidation Exposure to air during or after extraction can cause oxidation and alter the aroma. Purge extraction vessels and storage containers with an inert gas like nitrogen to displace oxygen.[10]
Solvent Residues Improper removal of extraction solvents can leave residues that affect the aroma. Ensure complete removal of the solvent under vacuum at a low temperature.[16]
Issue 3: Presence of Impurities in the Extract
Possible Cause Troubleshooting Step
Co-extraction of Unwanted Compounds The extraction method may be co-extracting non-aromatic compounds like waxes. Further purification steps, such as winterization (dissolving the extract in ethanol and chilling to precipitate waxes), may be necessary.
Contamination from Equipment Ensure all glassware and equipment are thoroughly cleaned and free of any residues from previous extractions.
Adulteration of a Purchased Product If you have purchased a jasmine absolute, be aware that adulteration with synthetic compounds or other oils can occur.[18] High-quality analytical testing is required to detect such adulteration.

Data on Factors Affecting Stability

Table 1: Influence of Extraction Method on Yield and Quality

Extraction MethodAdvantagesDisadvantagesImpact on Degradation
Steam Distillation (SD) Traditional, well-established method.High temperatures can cause degradation of heat-sensitive compounds; lower yield.[1][3]High risk of thermal degradation.[1][4]
Solvent Extraction (SE) Higher yield of aromatic compounds compared to SD.Potential for solvent residue in the final product; time-consuming.[3]Milder conditions than SD, but heat is used for solvent removal.
Supercritical Fluid Extraction (SFE) with CO2 Avoids thermal degradation; no solvent residue; high-quality extract.[11][12][13]High initial equipment cost.[1][3]Minimal degradation due to low temperatures and inert atmosphere.[19]
Microwave-Assisted Extraction (MAE) Reduced extraction time and energy consumption.[1][3]Requires specialized equipment.Can cause localized heating if not properly controlled.
Ultrasound-Assisted Extraction (UAE) Reduced extraction time and energy consumption.[1][3]Potential for sonochemical degradation if not optimized.Generally considered a low-temperature method.

Table 2: General Storage Guidelines and Expected Shelf Life

Storage ConditionRecommendationExpected Shelf Life of Jasmine Absolute
Temperature Store in a cool environment, ideally refrigerated at 2-4°C.[5]3-4 years[7]
Light Store in dark, amber, or cobalt blue glass bottles to protect from UV light.[6][10]
Oxygen Exposure Keep containers tightly sealed and minimize headspace.[5][8][10] Consider flushing with nitrogen.[10]

Experimental Protocols

Protocol 1: Recommended Low-Temperature Solvent Extraction of Jasmine
  • Preparation of Plant Material: Use fresh, fully opened jasmine flowers for the highest yield of aromatic compounds.[14]

  • Solvent Selection: Use a non-polar solvent such as hexane or petroleum ether.

  • Extraction:

    • Place the jasmine flowers in a suitable extraction vessel.

    • Add the solvent at a ratio of approximately 1:3.5 to 1:5 (flowers:solvent).[16]

    • Allow the extraction to proceed at room temperature with gentle agitation for 1-3 hours.[16]

  • Filtration: Filter the miscella (solvent containing the extracted compounds) to remove the plant material.

  • Solvent Removal:

    • Transfer the miscella to a rotary evaporator.

    • Remove the solvent under reduced pressure at a low temperature (not exceeding 45-52°C) to obtain the "concrete".[16]

  • Absolute Production:

    • Wash the concrete with a polar solvent like ethanol to separate the aromatic compounds from the waxes.

    • Chill the solution to precipitate the waxes.

    • Filter the ethanolic solution to remove the waxes.

    • Remove the ethanol under vacuum at a low temperature to obtain the jasmine absolute.

Protocol 2: Accelerated Stability Testing of Jasmine Extract
  • Sample Preparation: Aliquot the jasmine extract into several small, identical, airtight, dark glass vials.

  • Storage Conditions:

    • Place one set of samples in a controlled environment at an elevated temperature, typically 40°C ± 2°C, with a relative humidity of 75% ± 5%.[20]

    • Store a control set of samples at the recommended storage temperature (e.g., 4°C).[21]

  • Time Points: Analyze the samples at predetermined time intervals, for example, at time 0, 1 month, 3 months, and 6 months.[22]

  • Analytical Methods: At each time point, analyze the samples using the following methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the key aromatic compounds (e.g., linalool, benzyl acetate) and to detect the formation of degradation products.[23][24]

    • Sensory Evaluation: To assess any changes in the aroma profile.

    • Physical Evaluation: To observe any changes in color, clarity, and viscosity.

  • Data Analysis: Compare the analytical data from the accelerated storage condition to the control samples to determine the rate of degradation and predict the shelf life of the product under normal storage conditions.

Visualizations

Extraction_Workflow Fresh_Flowers Fresh Jasmine Flowers Extraction Extraction (e.g., SFE or Low-Temp Solvent) Fresh_Flowers->Extraction Filtration Filtration Extraction->Filtration Solvent_Removal Solvent Removal (Low Temperature, Vacuum) Filtration->Solvent_Removal Concrete Jasmine Concrete Solvent_Removal->Concrete Ethanol_Wash Ethanol Wash & Chilling Concrete->Ethanol_Wash Wax_Removal Wax Removal (Filtration) Ethanol_Wash->Wax_Removal Ethanol_Evaporation Ethanol Evaporation (Low Temperature, Vacuum) Wax_Removal->Ethanol_Evaporation Absolute Jasmine Absolute Ethanol_Evaporation->Absolute Storage Storage (Cool, Dark, Airtight) Absolute->Storage

Caption: Workflow for Jasmine Absolute Extraction.

Linalool_Degradation Linalool Linalool Dehydroxylation Dehydroxylation (Heat) Linalool->Dehydroxylation Heat Cyclization Ene Cyclization (Acidic Conditions) Linalool->Cyclization Myrcene β-Myrcene Dehydroxylation->Myrcene cis_Ocimene cis-Ocimene Dehydroxylation->cis_Ocimene trans_Ocimene trans-Ocimene Dehydroxylation->trans_Ocimene Limonene Limonene Dehydroxylation->Limonene Terpinolene Terpinolene Dehydroxylation->Terpinolene alpha_Terpineol α-Terpineol Cyclization->alpha_Terpineol

Caption: Thermal Degradation Pathway of Linalool.[8]

Benzyl_Acetate_Degradation Benzyl_Acetate Benzyl Acetate Hydrolysis Hydrolysis Benzyl_Acetate->Hydrolysis Benzyl_Alcohol Benzyl Alcohol Hydrolysis->Benzyl_Alcohol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Oxidation Oxidation Benzyl_Alcohol->Oxidation Benzaldehyde Benzaldehyde Oxidation->Benzaldehyde Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid

Caption: Hydrolysis and Subsequent Oxidation of Benzyl Acetate.[5][6]

References

Validation & Comparative

A Comparative Analysis of the Antiviral Properties of Jasminin and Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral activities of Jasminin, a natural compound, and Acyclovir, a widely used antiviral drug. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Acyclovir is a potent and selective inhibitor of herpesvirus DNA replication, directly targeting the virus. In contrast, this compound exhibits a novel, indirect antiviral mechanism by inducing the production of endogenous tumor necrosis factor-alpha (TNF-α), which in turn inhibits viral replication. While Acyclovir has well-established efficacy against herpes simplex virus (HSV), the quantitative antiviral data for this compound is less defined, necessitating further research for a direct comparison of potency. This guide presents the available data, outlines the distinct mechanisms, and provides detailed experimental methodologies to facilitate further investigation.

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data for this compound and Acyclovir. It is important to note that direct comparative studies with standardized antiviral metrics for this compound are limited.

Table 1: Antiviral Efficacy against Herpes Simplex Virus Type 1 (HSV-1)

Compound50% Inhibitory Concentration (IC50)Virus Strain(s)Cell Line
This compound Mild antiviral effects observed at 25 µM and 50 µM (Specific IC50 not determined)HSV-1Vero E6
Acyclovir 0.85 µM[1], 1.14 µM[2], 8.5 µM[3], 0.38 ± 0.23 µg/ml[4]HSV-1Vero

Table 2: Cytotoxicity

Compound50% Cytotoxic Concentration (CC50)Cell Line
This compound Non-toxic to Vero cells at concentrations ranging from 6.25 to 200 µM.Vero E6
Acyclovir >600 µM[2], >6400 µM[5], 617.00 µg/mL[6]Vero

Mechanism of Action

The antiviral mechanisms of this compound and Acyclovir are fundamentally different, providing distinct approaches to combating viral infections.

This compound: Indirect Antiviral Action via TNF-α Induction

This compound does not directly target viral components. Instead, it stimulates macrophage cells (RAW264.7) to produce endogenous TNF-α.[7][8][9] This cytokine then acts as the antiviral agent, inhibiting the replication of HSV-1.[7][8][9] The induction of TNF-α by this compound is mediated through the activation of several key signaling pathways:

  • PI3K-Akt Pathway [7][8]

  • Mitogen-Activated Protein Kinases (MAPKs) [7][8]

  • Nuclear Factor-kappa B (NF-κB) [7][8]

Jasminin_Mechanism This compound This compound RAW264_7 RAW264.7 Cell This compound->RAW264_7 Stimulates PI3K_Akt PI3K/Akt Pathway RAW264_7->PI3K_Akt Activates MAPKs MAPKs Pathway RAW264_7->MAPKs Activates NF_kB NF-κB Pathway RAW264_7->NF_kB Activates TNF_alpha Endogenous TNF-α Production PI3K_Akt->TNF_alpha MAPKs->TNF_alpha NF_kB->TNF_alpha HSV_1_Replication HSV-1 Replication TNF_alpha->HSV_1_Replication Inhibits

Figure 1: Signaling pathway of this compound-induced TNF-α production.

Acyclovir: Direct Inhibition of Viral DNA Synthesis

Acyclovir is a synthetic nucleoside analog that selectively targets viral replication.[1][10][11] Its mechanism involves several key steps:

  • Viral Enzyme Activation : Acyclovir is first phosphorylated into acyclovir monophosphate by the viral thymidine kinase (TK), an enzyme present in herpesvirus-infected cells but not in uninfected cells.[11][12]

  • Host Cell Kinase Conversion : Cellular kinases then convert the monophosphate form into acyclovir triphosphate.[11][12]

  • Viral DNA Polymerase Inhibition : Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[11][12]

  • Chain Termination : Once incorporated, acyclovir lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the viral DNA chain, halting viral replication.[11][13]

Acyclovir_Mechanism Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation by ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Phosphorylation by Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competes with dGTP for Viral_TK Viral Thymidine Kinase (TK) Viral_TK->ACV_MP Host_Kinases Host Cell Kinases Host_Kinases->ACV_TP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibits

Figure 2: Mechanism of action of Acyclovir.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Plaque Reduction Assay (for Antiviral Activity)

This assay is a standard method for quantifying the antiviral effect of a compound by measuring the reduction in the number of viral plaques.

a. Cell Culture and Virus Propagation:

  • Vero E6 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • HSV-1 is propagated in Vero E6 cells, and the viral titer is determined by a standard plaque assay.

b. Assay Procedure:

  • Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound (this compound or Acyclovir) in serum-free DMEM.

  • Pre-treat the cell monolayers with the different concentrations of the test compound for a specified time (e.g., 2 hours).

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Workflow A Seed Vero E6 cells in 6-well plates B Pre-treat with compound dilutions A->B C Infect with HSV-1 B->C D Overlay with methylcellulose & compound C->D E Incubate (2-3 days) D->E F Fix and stain with crystal violet E->F G Count plaques & calculate IC50 F->G

Figure 3: Workflow for the Plaque Reduction Assay.

MTT Assay (for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[7][10][13]

a. Cell Culture:

  • Vero E6 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

b. Assay Procedure:

  • Replace the culture medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

TNF-α Induction and Measurement

This protocol details the induction of TNF-α in RAW264.7 macrophage cells by this compound.[9][14]

a. Cell Culture:

  • RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

b. TNF-α Induction:

  • Seed RAW264.7 cells in 24-well plates.

  • Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24 hours.

  • Collect the cell culture supernatants.

c. TNF-α Measurement (ELISA):

  • The concentration of TNF-α in the collected supernatants is quantified using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Activation

This method is used to detect the phosphorylation and activation of key proteins in the PI3K/Akt, MAPKs, and NF-κB signaling pathways.[15][16][17][18][19]

a. Cell Lysis and Protein Quantification:

  • RAW264.7 cells are treated with this compound for various time points.

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt, ERK, JNK, p38, and p65 (a subunit of NF-κB).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and Acyclovir represent two distinct strategies for antiviral therapy. Acyclovir's direct and potent inhibition of viral DNA polymerase has made it a cornerstone in the treatment of herpesvirus infections. This compound's indirect mechanism, leveraging the host's immune response through TNF-α induction, presents a novel and potentially broad-spectrum antiviral approach. However, a comprehensive understanding of this compound's antiviral efficacy requires further investigation to establish key quantitative parameters such as IC50 and to evaluate its activity against a wider range of viruses. The experimental protocols provided herein offer a framework for conducting such comparative studies, which are essential for the future development of new antiviral agents.

References

In Vivo Validation of the Anti-inflammatory Effects of Jasminum Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Jasminum species extracts with other alternatives, supported by experimental data. While the specific compound "Jasminin" has been investigated in vitro for its impact on immune signaling, in vivo validation of its direct anti-inflammatory effects is not extensively documented in the available literature. Therefore, this guide focuses on the in vivo anti-inflammatory properties of extracts derived from various Jasminum species, which contain a complex mixture of bioactive compounds, including flavonoids, alkaloids like jasminine, and terpenoids.

Comparative Efficacy of Jasminum Extracts and Standard Anti-inflammatory Drugs

Jasminum extracts have demonstrated significant anti-inflammatory activity in various preclinical animal models. These studies often compare the efficacy of the extracts to well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

A study on Jasminum grandiflorum L. subsp. floribundum total methanolic extract (JTME) in a rat model of acetic acid-induced ulcerative colitis showed that a 400 mg/kg dose of the extract was comparable to 2 mg/kg of prednisolone in improving colon tissue clinically, macroscopically, and microscopically.[1][2] The extract also reduced the expression of pro-inflammatory cytokines such as IFNγ, TNFα, IL-6, and IL-1 in the colonic mucosa.[1][2] In an adjuvant-induced arthritis model, the same dose of JTME reduced levels of cathepsin D, iNOS, NO, RF, CRP, and CPP, and preserved bone and cartilage integrity.[1][2]

Similarly, a methanolic extract of Jasminum multiflorum leaves (MEJM) exhibited dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The percentage of inhibition of paw edema at 3 hours was 39.6% for MEJM at 400 mg/kg, compared to 46.5% for the standard drug indomethacin at 10 mg/kg.[3]

Furthermore, a chloroform extract of Jasminum humile (JHC) was shown to mitigate carrageenan-induced paw edema in rats. Doses of 100, 200, and 300 mg/kg of JHC decreased the concentration of C-reactive protein (CRP) and reduced the expression of inflammatory markers cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

The hydroalcoholic extract of Jasminum grandiflorum leaves (HEJGL) demonstrated significant analgesic effects in an acetic acid-induced writhing test in mice, which is a model for peripherally acting analgesics. The extract at a dose of 200 mg/kg inhibited writhing by 70%, which was comparable to the 74% inhibition by the standard drug aspirin.[5]

Data Summary

Test Substance Animal Model Dosage Key Efficacy Metrics Comparison Drug Efficacy of Comparison Drug Source
Jasminum grandiflorum extract (JTME)Acetic acid-induced ulcerative colitis (rats)400 mg/kgImproved ulcer index and histopathological score; Reduced IFNγ, TNFα, IL-6, IL-1Prednisolone2 mg/kg[1][2]
Jasminum grandiflorum extract (JTME)Adjuvant-induced arthritis (rats)400 mg/kgReduced cathepsin D, iNOS, NO, RF, CRP, CPP; Preserved bone and cartilagePrednisoloneNot specified in this model[1][2]
Jasminum multiflorum extract (MEJM)Carrageenan-induced paw edema (rats)400 mg/kg39.6% inhibition of paw edema at 3 hoursIndomethacin10 mg/kg (46.5% inhibition)[3]
Jasminum humile extract (JHC)Carrageenan-induced paw edema (rats)100, 200, 300 mg/kgDecreased CRP; Reduced COX-2 and iNOS expressionIndomethacin10 mg/kg[4]
Jasminum grandiflorum extract (HEJGL)Acetic acid-induced writhing (mice)200 mg/kg70% inhibition of writhingAspirin74% inhibition[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[3][6]

  • Animals : Wistar albino rats are typically used.[3]

  • Grouping : Animals are divided into control, standard, and test groups.

  • Dosing : The test groups receive various doses of the Jasminum extract (e.g., 200 and 400 mg/kg, p.o.), the standard group receives a reference drug like indomethacin (10 mg/kg, p.o.), and the control group receives the vehicle.[3]

  • Induction of Edema : One hour after drug administration, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement : The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.

  • Analysis : The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Ulcerative Colitis in Rats

This model is used to assess the efficacy of anti-inflammatory agents in the context of inflammatory bowel disease.[1]

  • Animals : Wistar rats are used.[1]

  • Induction of Colitis : A solution of acetic acid (e.g., 2 ml of 4% solution) is administered intrarectally.[1]

  • Treatment : Animals are treated with the Jasminum extract (e.g., 400 mg/kg JTME), a reference drug (e.g., 2 mg/kg prednisolone), or the vehicle.[1]

  • Assessment : After a specified treatment period, the colons are excised and evaluated for macroscopic damage (ulcer index) and histopathological changes.[1]

  • Biochemical Analysis : Colonic tissue can be analyzed for the expression of pro-inflammatory markers such as TNF-α, IL-6, and NF-κB p65.[1]

Visualizing the Molecular Pathway and Experimental Workflow

Inflammatory Signaling Pathway Modulated by Jasminum Extracts

Jasminum extracts have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway.[1] The bioactive compounds in the extracts can inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.

G Figure 1: Modulation of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases DNA DNA NF-κB->DNA Translocates & Binds Jasminum Extract Jasminum Extract Jasminum Extract->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription

Caption: Modulation of the NF-κB Signaling Pathway by Jasminum Extracts.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in an animal model.

G Figure 2: Experimental Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Dosing Dosing Grouping->Dosing Inflammation Induction Inflammation Induction Dosing->Inflammation Induction Data Collection Data Collection Inflammation Induction->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis

Caption: A Generalized Experimental Workflow for In Vivo Anti-inflammatory Studies.

References

Comparative analysis of Jasminin content in different Jasminum species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Key Bioactive Compounds in Different Jasminum Species

Introduction

The genus Jasminum, encompassing over 200 species, is renowned for its delicate, fragrant flowers, which are a cornerstone of the perfume industry and traditional medicine.[1][2] While the user's query focused on a compound named "Jasminin," a review of the scientific literature reveals that this term is not commonly used in recent studies. The name "Jasminine" refers to a specific naphthyridine alkaloid, but quantitative data for this compound across different Jasminum species is scarce.[3]

However, extensive research has been conducted on a class of plant hormones and volatile organic compounds called jasmonates , which are responsible for the characteristic aroma of jasmine. Key fragrant compounds include (Z)-jasmone, methyl jasmonate, linalool, and benzyl acetate. This guide provides a comparative analysis of these and other significant volatile compounds in commercially important Jasminum species, based on available experimental data.

Comparative Quantitative Analysis of Volatile Compounds

The chemical composition and concentration of aromatic compounds in Jasminum species can vary significantly based on the species, cultivation conditions, and the time of day the flowers are harvested.[4] The following table summarizes the quantitative data for major volatile compounds identified in the essential oils or absolutes of Jasminum grandiflorum and Jasminum sambac.

CompoundJasminum grandiflorumJasminum sambac
Benzyl Acetate 15.5% - 37%[5][6]8.0%[5]
Benzyl Benzoate 11.4% - 34.7%[5][6]Present, but not a major constituent in some studies.
Linalool 4.5% - 9.6%[5][6]8.4%[5]
(Z)-Jasmone 1.5% - 5%[5][6]Absent in some studies, but high in others ("cis-jasmone").[5][7]
(E,E)-α-Farnesene Present13.1%[5]
Benzyl Alcohol Not a major constituent in some studies.10.7%[5]
Indole PresentUp to 14%[7]
Isophytol 3.3% - 5.5%[6][8]Not typically reported as a major constituent.
Phytol 10.9%[8]Not typically reported as a major constituent.
Eugenol 2.1% - 2.5%[6][8]Present

Other species like Jasminum officinale have been found to contain a wide array of phytochemicals including essential oils, alkaloids, flavonoids, terpenoids, and glycosides, though specific percentage compositions of volatile compounds are less consistently reported. The leaves of J. officinale are also noted to contain salicylic acid.

Experimental Protocols

The extraction and quantification of volatile compounds from Jasminum species are critical for accurate comparative analysis. The most common methodologies involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Jasmine Absolute

This protocol describes a general method for obtaining jasmine absolute, from which volatile compounds can be analyzed.

  • Harvesting: Jasmine flowers are hand-picked at night or in the early morning when their fragrance is most potent to prevent the degradation of heat-sensitive compounds like α-Farnesene.[7]

  • Solvent Extraction (to produce Concrete):

    • Freshly harvested flowers are repeatedly washed with an organic solvent (e.g., hexane) to extract the fragrant oils, waxes, and pigments.

    • The solvent is then removed through evaporation under reduced pressure.

    • The resulting semi-solid, waxy substance is known as "jasmine concrete."

  • Absolute Production:

    • The jasmine concrete is washed with warm ethanol to separate the fragrant oils from the waxes.

    • The ethanol solution is then chilled to solidify and precipitate the remaining waxes.

    • The solution is filtered to remove the waxes.

    • Finally, the ethanol is evaporated, leaving behind the highly concentrated "jasmine absolute."

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard analytical technique for identifying and quantifying the individual volatile components within the jasmine absolute.

  • Sample Preparation: A diluted solution of the jasmine absolute is prepared in a suitable solvent (e.g., ethanol or dichloromethane).

  • Injection: A small volume of the prepared sample is injected into the GC system.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the different chemical compounds based on their boiling points and affinity for the column's stationary phase.

  • Detection and Identification (Mass Spectrometry): As each compound exits the GC column, it enters the mass spectrometer. The MS ionizes the compounds, breaks them into characteristic fragments, and measures the mass-to-charge ratio of the fragments. This creates a unique "mass spectrum" for each compound, acting as a chemical fingerprint.

  • Quantification: By comparing the mass spectra to a library of known compounds (e.g., NIST library), each component is identified. The area under the peak for each compound on the resulting chromatogram is proportional to its concentration in the sample, allowing for quantitative analysis.[5][6]

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway for jasmonates and a typical experimental workflow for their analysis.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis Harvest Flower Harvesting (Night/Early Morning) Solvent Solvent Extraction (e.g., Hexane) Harvest->Solvent Concrete Jasmine Concrete Solvent->Concrete Ethanol Ethanol Wash & Filtration Concrete->Ethanol Absolute Jasmine Absolute Ethanol->Absolute Preparation Sample Preparation (Dilution) Absolute->Preparation Input for Analysis GCMS GC-MS Analysis Preparation->GCMS ID Compound Identification (Mass Spectra Library) GCMS->ID Quant Quantification (Peak Area Integration) ID->Quant

Caption: Experimental workflow for jasmine absolute extraction and GC-MS analysis.

jasmonate_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / ER ALA α-Linolenic Acid (α-LeA) HPOT 13(S)-Hydroperoxylinolenic Acid ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-phytodienoic acid (OPDA) AO->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport JA_CoA JA-CoA OPDA_p->JA_CoA OPR3 & β-oxidation JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase JA_cyto Jasmonic Acid (JA) JA->JA_cyto Transport MeJA Methyl Jasmonate (MeJA) JA_cyto->MeJA JMT Jasmone cis-Jasmone JA_cyto->Jasmone via Decarboxylation

Caption: Simplified biosynthesis pathway of jasmonates in plants.

References

Molecular Docking of Jasminin with Viral Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While jasminin, a natural compound found in jasmine tea, has demonstrated antiviral properties, direct molecular docking studies detailing its interaction with specific viral proteins are not extensively available in publicly accessible research. The current body of scientific literature primarily points towards an indirect antiviral mechanism of action. This guide provides a comprehensive overview of the known antiviral activity of this compound, details the experimental protocols used in these studies, and presents a generalized workflow for conducting molecular docking studies, which could be applied to investigate the direct interaction of this compound with viral proteins in future research.

Understanding this compound's Antiviral Activity

Research has shown that this compound exhibits antiviral effects, notably against Herpes Simplex Virus 1 (HSV-1). However, this activity is not due to direct inhibition of viral proteins. Instead, this compound stimulates RAW264.7 macrophage cells to produce Tumor Necrosis Factor-alpha (TNF-α)[1][2]. This endogenously produced TNF-α is then responsible for the observed antiviral activity. Studies have indicated that this compound can induce TNF-α expression in these cells by more than tenfold compared to controls[1][2].

The signaling pathways involved in this this compound-induced TNF-α production include the PI3K-Akt, MAPKs, and NF-κB pathways. The activation of these pathways ultimately leads to the synthesis and secretion of TNF-α, which then exerts its antiviral effects[1][2].

Data on Antiviral Activity (Indirect Mechanism)

As direct molecular docking data is not available, this table summarizes the observed biological effects of this compound related to its indirect antiviral activity.

ParameterOrganism/Cell LineConcentrationObserved EffectReference
Antiviral Activity Herpes Simplex Virus 1 (HSV-1)25 µM and 50 µMMild antiviral effects observed.[1]
TNF-α Induction RAW264.7 cells3.1 µM - 200 µMSignificant increase in TNF-α production.[1]
Cell Proliferation RAW264.7 cells3.1 µM420% increase in cell proliferation compared to control.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that have been used to characterize the antiviral effects of this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus.

  • Cell Seeding: Vero cells are seeded in 24-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known concentration of the virus (e.g., HSV-1) and incubated for a specific period to allow for viral adsorption.

  • Treatment: After incubation, the virus inoculum is removed, and the cells are washed. An overlay medium containing different concentrations of this compound (or the substance being tested) is then added. A positive control (e.g., a known antiviral drug) and a negative control (no treatment) are included.

  • Incubation: The plates are incubated for a period that allows for the formation of plaques (localized areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: The overlay medium is removed, and the cells are stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones against a stained background. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of the test substance relative to the negative control. This data is used to determine the concentration of the substance that inhibits viral replication by 50% (IC50).

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

ELISA is a widely used immunological assay for detecting and quantifying proteins, such as cytokines.

  • Cell Culture and Treatment: RAW264.7 cells are cultured and then treated with various concentrations of this compound for a specified time.

  • Supernatant Collection: The cell culture supernatant, which contains secreted proteins like TNF-α, is collected.

  • Coating: The wells of a 96-well microplate are coated with a capture antibody specific for TNF-α.

  • Blocking: Any non-specific binding sites on the surface of the wells are blocked using a blocking buffer.

  • Sample and Standard Incubation: The collected cell culture supernatants and a series of known concentrations of recombinant TNF-α (to create a standard curve) are added to the wells and incubated.

  • Detection Antibody: A detection antibody, also specific for TNF-α but conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement and Analysis: The intensity of the color is measured using a microplate reader. The concentration of TNF-α in the samples is determined by comparing their absorbance values to the standard curve.

Molecular Docking: A Potential Future Direction for this compound Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a viral protein) to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Generalized Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation P_prep Protein Preparation (e.g., from PDB) Dock Molecular Docking (e.g., AutoDock, Glide) P_prep->Dock L_prep Ligand Preparation (e.g., this compound structure) L_prep->Dock Pose_gen Pose Generation & Scoring Dock->Pose_gen Best_pose Selection of Best Binding Pose Pose_gen->Best_pose MD_sim Molecular Dynamics Simulation (Optional) Best_pose->MD_sim Bind_energy Binding Energy Calculation Best_pose->Bind_energy

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway of this compound-Induced TNF-α Production

The diagram below illustrates the signaling cascade initiated by this compound in macrophages, leading to the production of antiviral TNF-α.

Jasminin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor PI3K_Akt PI3K-Akt Pathway Receptor->PI3K_Akt MAPKs MAPKs Pathway (ERK, JNK, p38) Receptor->MAPKs NFkB NF-κB Pathway PI3K_Akt->NFkB MAPKs->NFkB TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene TNFa_protein TNF-α Protein Synthesis & Secretion TNFa_gene->TNFa_protein Antiviral Antiviral Activity (e.g., against HSV-1) TNFa_protein->Antiviral

Caption: Signaling pathway of this compound-induced TNF-α production.

Conclusion and Future Perspectives

While current research highlights an indirect antiviral mechanism for this compound, the potential for direct interaction with viral proteins remains an unexplored and promising area of investigation. Molecular docking studies could provide valuable insights into whether this compound can bind to and inhibit key viral enzymes, such as proteases or polymerases, from a range of viruses. Such studies would be a critical first step in evaluating this compound as a lead compound for the development of novel direct-acting antiviral agents. The combination of in silico screening with in vitro and in vivo validation would be a powerful approach to fully elucidate the antiviral potential of this natural product.

References

Validating the Neuroprotective Effects of Jasminoidin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Jasminoidin (also referred to as Jasminin) with other promising neuroprotective agents in various animal models of neurological disorders. The data presented is compiled from preclinical studies to assist in evaluating its therapeutic potential.

Performance Comparison of Neuroprotective Agents

The following tables summarize the quantitative outcomes of Jasminoidin and alternative compounds in relevant animal models.

Table 1: Neuroprotective Effects of Jasminoidin in Ischemia-Reperfusion Injury Model

CompoundAnimal ModelDosageAdministration RouteKey OutcomesReference
JasminoidinMouse (MCAO/R)25 mg/mL and 50 mg/mLTail Vein InjectionReduced infarct volume and brain water content.[1][1]
JasminoidinRat (PMCAO)Not specifiedNot specifiedInhibited the increase of TNF-alpha, IL-1beta, and vWF.[2][2]
Jasminoidin + BaicalinRat (MCAO/R)Not specifiedIntravenousSignificantly ameliorated TTC and histological examination results; promoted BDNF expression and inhibited caspase-3 expression.[3]
Jasminoidin + Ursodeoxycholic AcidRat (MCAO/R)25 mg/mL (Jasminoidin)Tail Vein InjectionSynergistically reduced infarct volume and neurological deficit score.[4][4][5]

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; PMCAO: Permanent Middle Cerebral Artery Occlusion; TNF: Tumor Necrosis Factor; IL: Interleukin; vWF: von Willebrand Factor; BDNF: Brain-Derived Neurotrophic Factor.

Table 2: Comparison with Alternative Neuroprotective Agents

CompoundAnimal ModelDosageKey OutcomesReference
Genistein Rat (Alzheimer's Disease Model)90 mg/kgSignificantly decreased escape latency, increased platform crossings, and reduced p-tau, CALM, CAMKK1, and p-CAMK4 protein levels.[6][6]
Rat (Parkinson's Disease Model)Not specifiedAttenuated apomorphine-induced rotational behavior and protected neurons of substantia nigra pars compacta.[7]
Ovariectomized Rat (3-NPA induced memory impairment)5, 10, and 20 mg/kgAttenuated locomotor hypoactivity, increased retention latencies, increased ATP levels, improved oxidative stress profile, and decreased COX-2 and iNOS expression.[8][8]
Methylene Blue Transgenic Mouse (APP/PS1)Not specifiedProtected from cognitive impairments in social, learning, and exploratory tasks; significantly reduced beta-amyloid deposition.
Rat (Traumatic Brain Injury)1 mg/kgReduced impairment of motor functions of the limbs.[6][6]
Rat (Streptozotocin-induced Alzheimer's)Not specifiedPartially mitigated memory impairment; prevented the increase in microglial and GFAP-positive cells.[9][9]
Astaxanthin Mouse (Traumatic Brain Injury)100 mg/kgImproved neural function; reduced immobility time in forced swim test.[10][10]
Aged Mouse (Parkinson's Disease)Not specifiedPreserved neurons in the substantia nigra.[11][11]
Mouse (Ethanol-induced anxiety)10 and 20 mg/kgDecreased line crossing and increased time spent in open arm in Elevated Plus Maze.[12][12]

3-NPA: 3-Nitropropionic acid; APP/PS1: Amyloid Precursor Protein/Presenilin 1; GFAP: Glial Fibrillary Acidic Protein.

Experimental Protocols

Detailed methodologies for the key animal models are provided below.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model for Ischemic Stroke

This protocol is a standard method to induce focal cerebral ischemia followed by reperfusion, mimicking the conditions of an ischemic stroke in humans.

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated and dissected distally.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.

  • Reperfusion: After the occlusion period, the monofilament is withdrawn to allow blood flow to resume.

  • Drug Administration: Jasminoidin or the vehicle is administered, often via tail vein injection, at the onset of reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A neurological examination is performed 24 hours after MCAO/R. A common scoring system ranges from 0 (no deficit) to 4 (severe focal deficits).

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

    • Brain Water Content: The wet and dry weights of the brain hemispheres are measured to determine the extent of cerebral edema.

    • Histological and Molecular Analysis: Brain tissue is processed for histology (e.g., H&E staining) and molecular analyses (e.g., Western blot, qPCR) to assess neuronal damage and the expression of relevant proteins and genes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for Jasminoidin and a typical experimental workflow.

Jasminoidin_Signaling_Pathway cluster_MCAOR Ischemia/Reperfusion Injury cluster_Jasminoidin Jasminoidin Intervention cluster_PASK PASK-EEF1A1 Axis cluster_Dectin1 Dectin-1 Pathway cluster_Microglia Microglia Polarization cluster_Outcome Neuroprotection MCAO/R MCAO/R PASK PASK MCAO/R->PASK Upregulates Jasminoidin Jasminoidin Jasminoidin->PASK Inhibits Dectin-1 Dectin-1 Jasminoidin->Dectin-1 Attenuates M2 Microglia (Anti-inflammatory) M2 Microglia (Anti-inflammatory) Jasminoidin->M2 Microglia (Anti-inflammatory) Promotes Reduced Neuronal Injury Reduced Neuronal Injury Jasminoidin->Reduced Neuronal Injury pEEF1A1 p-EEF1A1 PASK->pEEF1A1 Phosphorylates M1 Microglia (Pro-inflammatory) M1 Microglia (Pro-inflammatory) pEEF1A1->M1 Microglia (Pro-inflammatory) Promotes NF-κB NF-κB Dectin-1->NF-κB Activates NF-κB->M1 Microglia (Pro-inflammatory) Promotes Neuronal Injury Neuronal Injury M2 Microglia (Anti-inflammatory)->Reduced Neuronal Injury

Caption: Jasminoidin's neuroprotective signaling pathways.

Experimental_Workflow start Animal Model Selection (e.g., MCAO/R Mice) groups Group Assignment (Sham, Vehicle, Jasminoidin, Alternatives) start->groups induction Induction of Neurological Injury (e.g., MCAO Surgery) groups->induction treatment Drug Administration induction->treatment behavioral Behavioral Assessments (e.g., Neurological Score) treatment->behavioral biochemical Biochemical & Histological Analysis (TTC, Western Blot, etc.) treatment->biochemical data Data Analysis & Comparison behavioral->data biochemical->data conclusion Conclusion on Neuroprotective Efficacy data->conclusion

References

Unraveling the Bioactivity of Jasmonates: A Guide to the Structure-Activity Relationship of Jasminin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of jasmonin and its synthetic analogues, a class of compounds with significant potential in therapeutics and plant science.

Jasmonates, including the eponymous jasmonin (often referred to as jasmonic acid and its derivatives), are lipid-derived signaling molecules that play crucial roles in plant development and defense. Their diverse biological activities, ranging from anti-inflammatory and anti-cancer effects in mammals to regulating growth and immunity in plants, have spurred extensive research into their therapeutic and agricultural applications. This guide synthesizes experimental data to illuminate how modifications to the core jasmonate structure influence its bioactivity.

Comparative Bioactivity of Jasmonic Acid Analogues

The biological efficacy of jasmonic acid analogues is highly dependent on their molecular architecture. Key structural features that have been systematically modified to probe their impact on activity include the cyclopentanone ring, the two side chains, and their stereochemistry. The following table summarizes the relative bioactivity of various synthetic analogues in inducing the accumulation of benzo[c]phenanthridine alkaloids in Eschscholzia californica cell suspension cultures, a well-established bioassay for jasmonate activity.[1][2]

Analogue Modification Relative Activity (%) *Reference
Methyl JasmonateStandard100[1]
Jasmonic AcidC-1 Carboxylic Acid80[1]
C-3 Modifications
3-oxo-2-(2'-pentenyl)cyclopentane-1-butanolC-1 Alcohol0[1]
3-methylene-2-(2'-pentenyl)cyclopentane-1-acetic acidExocyclic double bond at C-3100[1]
C-2 Side Chain Modifications
2-(3'-butenyl)-3-oxocyclopentane-1-acetic acidShorter pentenyl chain0[1]
2-(2'-hexenyl)-3-oxocyclopentane-1-acetic acidLonger pentenyl chain80[1]
2-(5'-fluoro-2'-pentenyl)-3-oxocyclopentane-1-acetic acidTerminal fluorine on pentenyl chain0[1]
C-1 Side Chain Modifications
Methyl 3-oxo-2-(2'-pentenyl)cyclopentane-1-butanoateElongated C-1 side chain100[1]
3-oxo-2-(2'-pentenyl)cyclopentane-1-hexanoic acidFurther elongated C-1 side chain100[1]
Amino Acid Conjugates
(+)-7-iso-JA-L-IleIsoleucine conjugateHighly Active[3]
(+)-7-iso-JA-L-ValValine conjugateActive[3]
(+)-7-iso-JA-L-LeuLeucine conjugateActive[3]
(+)-7-iso-JA-L-MetMethionine conjugateActive[3]
(+)-7-iso-JA-L-AlaAlanine conjugateActive[3]

*Activity relative to methyl jasmonate, which is set at 100%. Data is indicative of the induction of benzo[c]phenanthridine alkaloids.

Key Findings from Structure-Activity Relationship Studies:

  • The Carboxylic Acid/Ester Group (C-1): An acidic or ester functional group at the C-1 position is crucial for activity. Analogues with an alcohol at this position are inactive.[1] The length of this side chain can be varied to some extent without a significant loss of activity, suggesting it may be shortened in vivo via β-oxidation.[1][2]

  • The Pentenyl Side Chain (C-2): The length and integrity of the pentenyl side chain are critical. Shortening the chain or introducing bulky groups at its terminus abolishes activity.[1][2]

  • The Cyclopentanone Ring (C-3): While the carbonyl group at C-3 is not strictly required, an exocyclic double bond at this position can maintain high activity.[1][2] This indicates that the overall shape and electronic properties of this part of the molecule are important.

  • Stereochemistry: The natural stereochemistry of jasmonic acid is important for its biological activity, with the (-)-enantiomer and its derivatives generally being more active.[4]

  • Amino Acid Conjugates: Conjugation of jasmonic acid with certain amino acids, particularly isoleucine, can significantly enhance its biological activity.[3]

Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is essential for interpreting the results and designing future experiments.

Benzo[c]phenanthridine Alkaloid Accumulation Assay in Eschscholzia californica

This assay is a widely used method to screen for jasmonate-like activity.[1][2]

  • Cell Culture: Eschscholzia californica cell suspension cultures are maintained in a suitable growth medium (e.g., Linsmaier and Skoog medium) under controlled conditions of light and temperature.

  • Elicitation: The test compounds (jasmonic acid analogues) are dissolved in a suitable solvent (e.g., ethanol) and added to the cell cultures at various concentrations.

  • Incubation: The treated cell cultures are incubated for a specific period (e.g., 48-72 hours) to allow for the induction and accumulation of alkaloids.

  • Extraction: The cells are harvested, and the alkaloids are extracted using an appropriate solvent (e.g., methanol).

  • Quantification: The amount of benzo[c]phenanthridine alkaloids (e.g., macarpine) in the extract is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

  • Data Analysis: The activity of the analogues is typically expressed as a percentage of the alkaloid accumulation induced by a standard compound like methyl jasmonate.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of compounds to prevent the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a protein source (e.g., egg albumin or bovine serum albumin), and a buffer solution (e.g., phosphate-buffered saline).

  • Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 70°C) for a set time.

  • Measurement: The turbidity of the solution, which correlates with the extent of protein denaturation, is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Visualizing the SAR Workflow and Jasmonate Signaling

To better illustrate the processes involved in SAR studies and the biological context of jasmonate action, the following diagrams are provided.

SAR_Workflow General Workflow of a Structure-Activity Relationship (SAR) Study cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (e.g., Jasmonic Acid) Design Analogue Design (Structural Modification) Lead->Design Synthesis Chemical Synthesis of Analogues Design->Synthesis Screening In Vitro/In Vivo Bioassays Synthesis->Screening Data Data Collection (e.g., IC50, % Activity) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle Jasmonate_Signaling Simplified Jasmonic Acid Signaling Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_perception Signal Perception & Transduction cluster_response Cellular Response Stress Wounding, Herbivory, Pathogen Attack Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Enzymatic Cascade JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile JAR1 COI1 COI1 (Receptor) JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ (Repressor) Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Gene_Expression Expression of JA-responsive genes MYC2->Gene_Expression Defense Defense Responses, Growth Regulation Gene_Expression->Defense

References

Cross-validation of different analytical methods for Jasminin quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is a cornerstone of reliable study outcomes. Jasminin, a glycoside found in species of the Jasminum genus, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. This comparison is supported by established experimental protocols and representative performance data from analogous compounds to facilitate method selection and cross-validation.

Executive Summary

High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands as a robust and cost-effective method, well-suited for routine quality control and quantification in less complex sample matrices. In contrast, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, trace-level quantification, and analysis in complex biological matrices. The cross-validation between these two powerful techniques is essential for ensuring data consistency and enabling a seamless transition to more advanced analytical platforms as research and development progresses.

Data Presentation: A Comparative Analysis

Due to the limited availability of direct comparative studies on this compound, the following table summarizes key performance parameters for HPLC-UV and LC-MS/MS methods based on data from studies on structurally similar glycosides and other natural products. This provides a solid framework for what can be expected when developing and validating methods for this compound quantification.

ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **> 0.999[1][2]> 0.997[3]
Accuracy (% Recovery) 92.25 - 105.25%[1]85 - 95%
Precision (%RSD) < 10%[1]< 15%
Limit of Detection (LOD) 0.3 mg.kg⁻¹[1]0.05 ng/mL
Limit of Quantification (LOQ) 0.9 - 1.0 mg.kg⁻¹[1]0.3 - 5 ng/mL[2]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.Excellent, high specificity through precursor-product ion transitions.
Sensitivity ModerateHigh
Cost & Complexity Lower instrument cost and simpler operation.Higher instrument cost and requires more specialized expertise.
Sample Throughput LowerHigher, especially with UPLC front-end.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for the analysis of glycosides and other natural products from plant extracts.

Sample Preparation (Applicable to both methods)
  • Extraction: A standardized amount of the plant material (e.g., dried leaves or flowers) is ground into a fine powder. The powder is then extracted with a suitable solvent, such as methanol or a methanol-water mixture, using techniques like sonication or reflux extraction.

  • Filtration and Dilution: The resulting extract is filtered through a 0.45 µm syringe filter to remove particulate matter. The filtered extract is then diluted to an appropriate concentration with the mobile phase before injection into the chromatography system.

HPLC-UV Method

This method is suitable for the quantification of this compound in herbal extracts and formulations where the concentration is relatively high.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound.

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound at different concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

LC-MS/MS Method

This method is ideal for the quantification of this compound in complex biological matrices like plasma or urine, and for studies requiring high sensitivity.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or other suitable reversed-phase column, often with smaller particle sizes (e.g., < 2 µm) for faster analysis with UPLC systems.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is used.

  • Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 0.2-0.6 mL/min for UPLC systems.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound). This highly specific detection minimizes interferences from other compounds in the matrix.

  • Quantification: Similar to the HPLC-UV method, a calibration curve is generated using standard solutions of this compound. The concentration in the samples is determined from this curve. An internal standard is often used to improve the accuracy and precision of the method.

Mandatory Visualization

Cross_Validation_Workflow cluster_hplc HPLC-UV Method Development cluster_lcms LC-MS/MS Method Development hplc_dev Method Development & Optimization hplc_val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val sample_analysis Sample Analysis (Using both methods) hplc_val->sample_analysis lcms_dev Method Development & Optimization lcms_val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) lcms_dev->lcms_val lcms_val->sample_analysis data_comparison Data Comparison & Statistical Analysis sample_analysis->data_comparison conclusion Conclusion on Method Comparability data_comparison->conclusion

A typical workflow for the cross-validation of analytical methods.

Method_Selection_Logic start Start: Need to Quantify this compound matrix_complexity Complex Matrix? (e.g., plasma, tissue) start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed No lcms Use LC-MS/MS matrix_complexity->lcms Yes hplc Use HPLC-UV sensitivity_needed->hplc No sensitivity_needed->lcms Yes cross_validate Consider Cross-Validation hplc->cross_validate lcms->cross_validate

A decision tree for selecting an analytical method for this compound quantification.

References

In Silico Prediction of Jasminin's ADMET Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel therapeutic agents is a cornerstone of modern drug discovery. Jasminin, a secoiridoid from the Jasminum species, has garnered interest due to the traditional use of jasmine in remedies for its sedative and anti-inflammatory effects. Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk and guide the drug development process. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the pharmacokinetic and toxicological profile of new chemical entities.

This guide provides a comparative analysis of the predicted ADMET properties of a representative this compound-related secoiridoid, Oleuropein, against two other well-known natural compounds with similar therapeutic applications: Curcumin and Quercetin. The data presented herein is generated from established in silico prediction models and is intended to provide a comparative framework for researchers.

Comparative ADMET Profile of Natural Compounds

The following table summarizes the predicted ADMET properties of Oleuropein (as a representative for this compound), Curcumin, and Quercetin. These predictions are based on computational models and provide a preliminary assessment of their drug-likeness and pharmacokinetic profiles.

ADMET Property Oleuropein (this compound representative) Curcumin Quercetin
Physicochemical Properties
Molecular Weight ( g/mol )540.51368.38302.24
LogP (Lipophilicity)1.853.291.48
Hydrogen Bond Donors525
Hydrogen Bond Acceptors1367
Lipinski's Rule of FiveViolation (MW > 500, HBA > 10)No ViolationNo Violation
Absorption
Aqueous SolubilityModerately SolubleLowModerately Soluble
Caco-2 Permeability (log Papp)LowLowModerate
Human Intestinal AbsorptionHighHighHigh
Distribution
Volume of Distribution (VDss)LowHighLow
Blood-Brain Barrier (BBB) PermeabilityNoNoNo
Plasma Protein Binding (%)HighHighHigh
Metabolism
CYP2D6 SubstrateNoYesNo
CYP3A4 SubstrateYesYesNo
CYP2D6 InhibitorNoYesNo
CYP3A4 InhibitorNoYesYes
Excretion
Total Clearance (log ml/min/kg)-0.25-0.100.20
Toxicity
AMES ToxicityNon-toxicNon-toxicNon-toxic
HepatotoxicityNoYesNo

Note: The data presented is compiled from various in silico prediction tools and databases for illustrative and comparative purposes. Experimental validation is required to confirm these predictions.

Experimental Protocols for In Silico ADMET Prediction

The in silico ADMET properties presented in this guide are typically generated using a variety of computational models and software. Below is a generalized protocol that outlines the steps involved in predicting the ADMET profile of a compound.

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a small molecule using computational methods.

Materials:

  • 2D or 3D chemical structure of the test compound(s) in a suitable format (e.g., SMILES, SDF).

  • In silico ADMET prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab, Simulations Plus ADMET Predictor®).[1][2][3]

Methodology:

  • Compound Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure file of the molecule of interest is uploaded to the selected ADMET prediction platform.

  • Physicochemical Property Calculation: The software calculates fundamental physicochemical properties that influence the compound's pharmacokinetic behavior. These often include:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient) as a measure of lipophilicity.

    • Topological Polar Surface Area (TPSA).

    • Number of hydrogen bond donors and acceptors.

    • These parameters are used to evaluate drug-likeness based on rules such as Lipinski's Rule of Five.

  • Pharmacokinetic Prediction:

    • Absorption: Models predict parameters like aqueous solubility, human intestinal absorption, Caco-2 cell permeability, and potential for being a substrate of efflux transporters like P-glycoprotein.[2]

    • Distribution: Predictions for the volume of distribution at steady state (VDss), plasma protein binding, and blood-brain barrier (BBB) penetration are generated.

    • Metabolism: The models predict which cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound.[2] It also predicts the potential of the compound to inhibit these CYP enzymes.

    • Excretion: The total clearance of the compound is estimated.

  • Toxicity Prediction: A range of toxicity endpoints are predicted, including:

    • AMES test for mutagenicity.

    • Hepatotoxicity (liver toxicity).

    • Other potential toxicities such as cardiotoxicity (hERG inhibition).

  • Data Analysis and Interpretation: The output from the prediction software is compiled and analyzed. The predicted properties are compared against acceptable ranges for orally bioavailable drugs. This analysis helps in identifying potential liabilities of the compound and guides further experimental studies.[3]

Visualizing In Silico ADMET Workflow and Biological Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the in silico ADMET prediction workflow and a relevant biological pathway.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output & Analysis compound Compound Structure (SMILES/SDF) physchem Physicochemical Properties compound->physchem absorption Absorption physchem->absorption distribution Distribution physchem->distribution metabolism Metabolism physchem->metabolism excretion Excretion physchem->excretion toxicity Toxicity physchem->toxicity admet_profile ADMET Profile absorption->admet_profile distribution->admet_profile metabolism->admet_profile excretion->admet_profile toxicity->admet_profile drug_likeness Drug-Likeness Assessment admet_profile->drug_likeness lead_optimization Lead Optimization drug_likeness->lead_optimization

Caption: Workflow of in silico ADMET prediction.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_inhibition Point of Inhibition cluster_response Inflammatory Response stimulus LPS, Cytokines receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines inhibition This compound/ Curcumin/ Quercetin inhibition->mapk inhibition inhibition->nfkb inhibition

Caption: General anti-inflammatory signaling pathway.

References

Comparing the antioxidant capacity of Jasminin with standard antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antioxidant agents, compounds derived from natural sources are of significant interest to the scientific community. This guide provides a comparative overview of the antioxidant capacity of active compounds and extracts from the Jasminum genus against well-established standard antioxidants. While the specific compound "Jasminin" is not extensively characterized in publicly available literature regarding its antioxidant profile, this guide will focus on data from isolated antioxidant compounds and extracts from various Jasminum species to provide a relevant comparison.

The antioxidant potential is evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). These assays are fundamental in the primary screening of compounds with potential applications in pharmaceuticals and nutraceuticals.

Comparative Antioxidant Capacity: Jasminum Compounds vs. Standards

The following table summarizes the antioxidant activity of various extracts and isolated compounds from Jasminum species in comparison to standard antioxidants like Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). The data is presented as IC50 or EC50 values (the concentration required to scavenge 50% of free radicals), where a lower value indicates higher antioxidant activity.

SampleAssayIC50 / EC50 Value (µg/mL)Standard AntioxidantIC50 / EC50 Value (µg/mL)Reference(s)
Isolated Compound (Jasminum auriculatum stem)DPPHNot specified, 88.29% scavengingAscorbic AcidNot specified, 93.87% scavenging[1]
Oleuropein (Jasminum officinale leaf extract)DPPH13.0 ± 0.06BHT6.2 ± 0.29[2]
Jasminum sambac (White Jasmine) Flower ExtractDPPH460.24Ascorbic Acid4.41 ± 0.01[3]
Jasminum annamense Leaf ExtractABTS311.75 ± 3.39--[4][5]
Jasminum annamense Branch ExtractABTS664.46 ± 3.73--[4][5]
Jasminum mesnyi Leaf Extract (90% Methanolic)DPPH25.27Ascorbic Acid8.84[6]
Jasminum mesnyi Leaf Extract (Aqueous)DPPH71.84Ascorbic Acid8.84[6]
Jasminum grandiflorum Leaf Extract (Ethanolic)DPPH15Ascorbic Acid12[7]

Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the standard protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[8][9]

  • Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this solution is adjusted to a specific value (e.g., ~1.0) at its maximum wavelength (~517 nm).[8]

  • Sample Preparation : The test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a series of concentrations.[8]

  • Reaction : A small volume of the sample or standard is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[8]

  • Measurement : The absorbance of the solutions is measured at ~517 nm using a spectrophotometer.[8]

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10][11]

  • ABTS•+ Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[10]

  • Reagent Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation : Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.

  • Reaction : The antioxidant solution is mixed with the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes).[11]

  • Measurement : The decrease in absorbance is measured at 734 nm.[11]

  • Calculation : The percentage of inhibition is plotted against the concentration of the antioxidant, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13]

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[13]

  • Sample Preparation : Test samples and a standard (e.g., FeSO₄ or Trolox) are prepared.

  • Reaction : The sample is mixed with the freshly prepared FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 4 to 30 minutes).[13]

  • Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.[14]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16]

  • Reagent Preparation : A fluorescent probe (e.g., fluorescein) solution and a peroxyl radical generator (e.g., AAPH) are prepared in a phosphate buffer (pH 7.4).[15]

  • Sample and Standard Preparation : Dilutions of the test sample and a standard (Trolox) are prepared.[17]

  • Reaction Setup : The sample or standard is mixed with the fluorescein solution in a 96-well plate and incubated.[15][17]

  • Initiation : The reaction is initiated by adding the AAPH solution.[15]

  • Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[15]

  • Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC), and the results are expressed as Trolox Equivalents (TE).[15]

Visualizing the Experimental Workflow

To further clarify the process, the following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS•+, FRAP reagent) Mixing Mixing of Sample/ Standard with Reagent Reagent_Prep->Mixing Sample_Prep Sample & Standard Preparation Sample_Prep->Mixing Incubation Incubation (Time & Temperature Specific) Mixing->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Calculation Data Calculation (% Inhibition, IC50, TEAC) Measurement->Calculation

Caption: Generalized workflow for in vitro antioxidant capacity assays.

References

Safety Operating Guide

Proper Disposal of Jasminin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Jasminin, a secoiridoid glucoside. While specific hazard data for this compound is limited, a cautious approach based on established principles of chemical waste management is essential.

Key Compound Information

A summary of available data for this compound is provided below. The absence of extensive hazard information necessitates treating this compound as a chemical with unknown toxicity.

PropertyData
Chemical Name This compound
CAS Number 30164-93-3
Molecular Formula C₂₆H₃₈O₁₂
Appearance Solid (presumed)
Known Hazards Specific hazards are not well-documented. It is prudent to handle this compound with caution as a chemical waste with potentially unknown toxicity.
Incompatible Materials Strong oxidizing agents.
Disposal Consideration Should not be released into the environment. Do not empty into drains.[1]

Experimental Protocol for Disposal

The recommended disposal procedure for this compound involves a systematic approach, including hazard assessment, proper segregation, and adherence to institutional and regulatory guidelines.

Step 1: Hazard Assessment

Before beginning any disposal procedure, a thorough hazard assessment of the waste stream is critical. Given the limited specific toxicity data for this compound, it should be managed as a chemical waste with unknown toxicity.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring safe disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, clearly labeled, and sealed container. The original manufacturer's container can be utilized for this purpose.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container approved by your institution's Environmental Health and Safety (EHS) office. It is crucial to segregate halogenated and non-halogenated solvent wastes.[1]

  • Labeling: All waste containers must be accurately and clearly labeled with "Waste this compound" and a "Danger – Hazardous Waste" sign. Use full chemical names; avoid using formulas or abbreviations. The label should also indicate the accumulation start date. Ensure the container remains closed except when adding waste.[1]

Step 3: Storage

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Storage areas should be cool and prevent exposure to heat or direct sunlight.[2][3][4][5][6][7]

Step 4: Disposal

The final disposal route will depend on the quantity of waste and local and institutional regulations.

  • Consult EHS: Contact your institution's EHS office to determine the approved disposal method for chemical waste of this nature.

  • Licensed Disposal Service: Typically, chemical waste is removed by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound waste through standard municipal trash or sewer systems.[7]

  • Empty Containers: Even empty containers that held this compound should be treated as hazardous waste, as they may retain product residue. These should be disposed of in accordance with institutional guidelines.[8]

Logical Workflow for this compound Disposal

JasmininDisposalWorkflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Start: this compound Waste Generated assess 1. Hazard Assessment (Treat as unknown toxicity) start->assess segregate 2. Segregate Waste (Solid vs. Liquid) assess->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid storage 3. Store Securely in Designated Area collect_solid->storage collect_liquid->storage contact_ehs 4. Contact EHS for Disposal Guidance storage->contact_ehs disposal 5. Arrange for Licensed Hazardous Waste Disposal contact_ehs->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Handling Guide for Jasminin-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling jasminin-containing products, primarily derived from Jasminum grandiflorum or Jasminum officinale. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Safety Data

This compound-containing substances, such as jasmine essential oils and absolutes, present several hazards that necessitate careful handling. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).

Hazard ClassificationHazard StatementGHS PictogramPrecautionary Statement Codes
Skin IrritationCauses skin irritation.[1][2]P264, P280, P302+P352, P332+P313, P362+P364
Skin SensitizationMay cause an allergic skin reaction.[1][2][3][4]P261, P272, P280, P302+P352, P333+P313, P363, P501
Eye IrritationCauses serious eye irritation.[1][3][5]P264, P280, P305+P351+P338, P337+P313
Acute Aquatic HazardVery toxic to aquatic life.[1][3]P273, P391, P501
Chronic Aquatic HazardToxic to aquatic life with long lasting effects.[1][2][3]P273, P391, P501

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Hand Protection : Wear chemically resistant gloves, such as neoprene or nitrile rubber gloves.[6] Latex and fabric gloves are not suitable.[6]

  • Eye and Face Protection : Use safety glasses with side-shields or tightly fitting safety goggles.[1][4]

  • Skin and Body Protection : Wear a liquid-tight overall with a hood and elastic cuffs.[6] A standard lab coat may not provide sufficient protection. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[3][5]

  • Respiratory Protection : In case of insufficient ventilation or the potential for aerosol formation, use an appropriate respiratory equipment.[1][4]

Experimental Protocols: Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.[1][5]

  • Avoid breathing vapors, mists, or dust.[3][4]

  • Prevent contact with skin and eyes.[1][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep in a tightly closed original container.[2]

  • Protect from light and minimize air contact.[2]

  • Store away from strong acids, alkalis, and oxidizing agents.[2]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate personnel from the spill area.[4]

  • Remove all sources of ignition.[4][5]

  • Ventilate the area.[5]

  • Contain the spill using inert materials like sand or diatomite.[1][5]

  • Collect the absorbed material into a sealed container for disposal.[5]

  • Prevent the spill from entering drains, surface water, or ground water.[5]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3][5]

  • Do not dispose of with regular refuse or allow it to enter sewer systems.[1]

Workflow for Handling this compound-Containing Products

JasmininHandlingWorkflow prep Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 handling Handling in Ventilated Area ppe->handling Step 2 storage Proper Storage (Cool, Dry, Tightly Sealed) handling->storage Post-Experiment spill Spill Management handling->spill In case of accident disposal Waste Disposal handling->disposal After Use storage->disposal For Expired/Unused Material spill->disposal Contain & Collect end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound-containing products.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jasminin
Reactant of Route 2
Jasminin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.